molecular formula C4H8N2 B3048396 3-Aminobutanenitrile CAS No. 16750-40-6

3-Aminobutanenitrile

Cat. No.: B3048396
CAS No.: 16750-40-6
M. Wt: 84.12 g/mol
InChI Key: PPBSMPOYVPZOFM-UHFFFAOYSA-N
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Description

3-Aminobutanenitrile is a useful research compound. Its molecular formula is C4H8N2 and its molecular weight is 84.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminobutanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPBSMPOYVPZOFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40903768
Record name NoName_4511
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40903768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16750-40-6
Record name Butyronitrile, 3-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016750406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

In-Depth Technical Guide to 3-Aminobutanenitrile: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Aminobutanenitrile, a valuable chiral building block in organic synthesis. The document consolidates available data on its fundamental characteristics, including identification numbers, molecular structure, and key physical constants. Furthermore, it delves into the compound's reactivity and stability, offering insights for its application in research and development. This guide is intended to be a critical resource for professionals in the fields of chemistry and drug discovery, facilitating the effective use of this compound in the synthesis of complex molecules.

Introduction

This compound, also known as β-aminobutyronitrile, is a bifunctional organic compound containing both a primary amine and a nitrile group. Its chiral center at the third carbon position makes it a valuable intermediate in the asymmetric synthesis of various pharmaceutical and biologically active compounds.[1] The hydrochloride salt of this compound is often preferred for storage and handling due to its enhanced stability compared to the free base.[2] This guide will focus on the properties of the free base, with relevant information on its hydrochloride salt where applicable.

Compound Identification and Molecular Structure

A clear identification of this compound is crucial for accurate research and sourcing. The following table summarizes its key identifiers.

IdentifierValue
IUPAC Name This compound
CAS Number 16750-40-6[3]
Molecular Formula C₄H₈N₂[3][4]
Molecular Weight 84.12 g/mol [4]
Canonical SMILES CC(CC#N)N[3]
InChI InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3[3]
InChIKey PPBSMPOYVPZOFM-UHFFFAOYSA-N[3]

For the (S)-enantiomer:

Identifier Value
CAS Number 679808-74-3[4]
Canonical SMILES C--INVALID-LINK--N
InChI InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m0/s1

| InChIKey | PPBSMPOYVPZOFM-BYPYZUCNSA-N |

For the (R)-enantiomer:

Identifier Value
CAS Number Not readily available
Canonical SMILES C--INVALID-LINK--N
InChI InChI=1S/C4H8N2/c1-4(6)2-3-5/h4H,2,6H2,1H3/t4-/m1/s1

| InChIKey | PPBSMPOYVPZOFM-UHFFFAOYSA-N |

For the hydrochloride salt (racemic):

Identifier Value
CAS Number 50840-31-8
Molecular Formula C₄H₉ClN₂

| Molecular Weight | 120.58 g/mol [5] |

Physical Properties

Experimentally determined physical property data for this compound is limited in the public domain. The following table includes a combination of experimental and predicted data to provide a comprehensive overview.

PropertyValueNotes
Boiling Point 186.5 ± 13.0 °CPredicted
Density 0.914 ± 0.06 g/cm³Predicted
pKa 7.18 ± 0.10Predicted
Solubility Good solubility in organic solvents such as ethanol (B145695) and acetone.[6]For the hydrochloride salt
Appearance White crystalFor the hydrochloride salt[6]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the presence of the nucleophilic amine group and the electrophilic nitrile group.

  • Nucleophilicity of the Amine Group: The primary amine is a good nucleophile and a base. It readily reacts with acids to form ammonium (B1175870) salts, such as the hydrochloride salt. This is the basis for the common method of preparing the stable hydrochloride salt for storage.[2]

  • Reactivity of the Nitrile Group: The nitrile group can undergo a variety of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

  • Stability: The free base of this compound is less stable than its hydrochloride salt, which is the preferred form for storage.[2]

Experimental Protocols

General Protocol for the Synthesis of this compound Hydrochloride from the Free Base:

A common method for preparing the more stable hydrochloride salt involves dissolving the this compound free base in a suitable organic solvent, such as ethanol or methanol.[2] Subsequently, hydrochloric acid (either as a gas or a concentrated aqueous solution) is carefully added to the solution. The hydrochloride salt typically precipitates out of the solution and can be isolated by filtration and further purified by recrystallization.

Spectral Data

While specific spectral data for this compound is not widely published, the expected spectral characteristics can be predicted based on its structure.

Expected ¹H NMR Spectral Data:

  • A multiplet corresponding to the proton at the chiral center (C3).

  • A doublet for the methyl protons at C4.

  • A multiplet for the methylene (B1212753) protons at C2.

  • A broad singlet for the amine protons.

Expected ¹³C NMR Spectral Data:

  • A signal for the nitrile carbon (C1).

  • A signal for the methylene carbon (C2).

  • A signal for the methine carbon at the chiral center (C3).

  • A signal for the methyl carbon (C4).

Expected IR Spectral Data:

  • A characteristic sharp absorption band for the nitrile (C≡N) stretch, typically in the range of 2210-2260 cm⁻¹.

  • N-H stretching vibrations for the primary amine, usually appearing as two bands in the region of 3300-3500 cm⁻¹.

  • C-H stretching vibrations for the alkyl groups below 3000 cm⁻¹.

Logical Relationships and Workflows

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound hydrochloride, based on the available information.

G Synthesis Workflow for this compound Hydrochloride cluster_synthesis Synthesis of this compound (Free Base) cluster_purification Purification and Salt Formation start Propanal + Ammonia (B1221849) + Cyanide Source reaction Strecker-type Reaction start->reaction 1. Reaction Setup product Crude this compound reaction->product 2. Work-up dissolve Dissolve in Ethanol/Methanol product->dissolve acidify Add Hydrochloric Acid dissolve->acidify 3. Acidification precipitate Precipitation of Hydrochloride Salt acidify->precipitate filtrate Filtration precipitate->filtrate 4. Isolation recrystallize Recrystallization filtrate->recrystallize 5. Purification final_product Pure this compound HCl recrystallize->final_product

Caption: Generalized workflow for the synthesis of this compound HCl.

Conclusion

This compound is a valuable chiral intermediate with significant potential in synthetic organic chemistry, particularly in the development of novel pharmaceuticals. This guide has summarized the currently available information on its physical and chemical properties. While there is a notable lack of experimentally determined data in the public domain, the provided information, including predicted values and general experimental approaches, serves as a useful starting point for researchers. Further investigation into the experimental determination of its physical properties and the development of detailed, optimized synthetic protocols would be of great benefit to the scientific community.

References

(S)-3-Aminobutanenitrile: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-3-Aminobutanenitrile is a chiral molecule that has garnered significant attention in the pharmaceutical industry, primarily for its role as a key building block in the synthesis of antiviral agents. Its specific stereochemistry makes it a valuable intermediate in the development of complex molecular architectures, most notably non-peptide HIV protease inhibitors. This technical guide provides an in-depth overview of (S)-3-Aminobutanenitrile, its chemical properties, synthesis, and its application in drug development.

Chemical Identity and Properties

(S)-3-Aminobutanenitrile is commonly handled in its free base form or as a more stable hydrochloride salt. The presence of both an amino group and a nitrile group contributes to its reactivity and utility in various chemical transformations.

Structure:

  • Chemical Name: (3S)-3-aminobutanenitrile

  • Molecular Formula: C₄H₈N₂[1]

  • CAS Number: 679808-74-3[1]

(S)-3-Aminobutanenitrile Hydrochloride

  • Chemical Name: (3S)-3-aminobutanenitrile hydrochloride

  • Molecular Formula: C₄H₉ClN₂[2]

  • CAS Number: 1073666-54-2[2]

A summary of the key physicochemical properties for both the free base and the hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of (S)-3-Aminobutanenitrile and its Hydrochloride Salt

Property(S)-3-Aminobutanenitrile(S)-3-Aminobutanenitrile Hydrochloride
Molecular Weight 84.12 g/mol [1]120.58 g/mol [2][3]
Appearance -White to off-white crystalline solid[3]
Storage Conditions Sealed in dry, 2-8°C[4]Inert atmosphere, room temperature[3]
Purity (typical) -≥97%[3]

Synthesis of (S)-3-Aminobutanenitrile

The enantiomerically pure (S)-3-Aminobutanenitrile is crucial for its application in pharmaceuticals. Several synthetic strategies have been developed to achieve high enantioselectivity, including asymmetric hydrogenation, enzymatic resolution, and multi-step chemical synthesis.

Experimental Protocols

1. Asymmetric Hydrogenation of 3-Oxobutanenitrile (B1585553)

This method involves the use of a chiral catalyst to selectively reduce a prochiral precursor.

  • Procedure:

    • Dissolve 3-oxobutanenitrile in a suitable solvent.

    • Add a chiral catalyst, typically at a loading of 0.1-1 mol%. Rhodium and iridium-based catalytic systems with chiral diphosphine ligands have shown high efficacy.[5]

    • Pressurize the reaction vessel with hydrogen gas (typically 50-100 bar).[3]

    • Maintain the reaction at a controlled temperature (usually 25-50°C) for 12-24 hours.[3]

    • Upon completion, filter the reaction mixture to remove the catalyst.[3]

    • To isolate the hydrochloride salt, add a solution of hydrochloric acid.

    • The final product is isolated by crystallization.

2. Multi-step Synthesis from a Chiral Precursor (Based on Patent CN119775163A)

This patented method outlines a three-step process to produce (S)-3-aminobutanenitrile hydrochloride.[6]

  • Step 1: Chlorination

    • To a reaction solvent, add thionyl chloride and a catalyst.

    • At a controlled temperature, slowly add the starting material (compound 1 in the patent, a chiral amino acid derivative).

    • After the addition is complete, allow the reaction to proceed for a specified time at a set temperature.

    • Quench the reaction by adding the mixture to water to obtain an aqueous solution of the chlorinated intermediate.[6]

  • Step 2: Cyanation

    • To the aqueous solution of the chlorinated intermediate, add a reaction solvent and a 30% sodium cyanide solution.

    • Control the temperature and allow the reaction to proceed for a set time.

    • After the reaction, perform an extraction and separate the layers.

    • Wash the organic phase with a sodium chloride solution and then concentrate to obtain the crude (S)-3-aminobutanenitrile.[6]

  • Step 3: Salt Formation

    • Dissolve the crude (S)-3-aminobutanenitrile in an organic solvent (e.g., ethyl acetate, methanol, or ethanol).

    • Slowly add a solution of hydrogen chloride gas in an organic solvent.

    • Control the temperature and allow the reaction to proceed for a set time.

    • Lower the temperature to induce crystallization, then filter and dry the product to obtain (S)-3-aminobutanenitrile hydrochloride.[6]

Application in Drug Development: Synthesis of HIV Protease Inhibitors

(S)-3-Aminobutanenitrile is a critical intermediate in the synthesis of non-peptide HIV protease inhibitors.[2][5] These inhibitors function by binding to the active site of the HIV protease enzyme, preventing it from cleaving viral polyproteins into functional proteins essential for viral replication.[5]

The synthesis of these complex inhibitors often involves coupling (S)-3-aminobutanenitrile with other chiral fragments. The diagram below illustrates a generalized workflow for the incorporation of the (S)-3-aminobutanenitrile moiety into a potential HIV protease inhibitor.

G Generalized Synthesis Workflow of an HIV Protease Inhibitor cluster_start Starting Materials cluster_synthesis Key Synthesis Steps cluster_end Final Product A (S)-3-Aminobutanenitrile D Ring Opening of Epoxide with Aminonitrile A->D Nucleophilic Addition B Chiral Epoxide Intermediate B->D C P1/P1' Side Chain Precursor E Coupling with P1/P1' Side Chains C->E D->E Amide Bond Formation F Deprotection and Final Modification E->F G HIV Protease Inhibitor F->G Purification

Figure 1: A generalized workflow illustrating the key steps in the synthesis of an HIV protease inhibitor utilizing (S)-3-aminobutanenitrile.

Conclusion

(S)-3-Aminobutanenitrile is a valuable and versatile chiral building block for the pharmaceutical industry. Its efficient and enantioselective synthesis is key to its utility. As a crucial intermediate in the production of HIV protease inhibitors, it continues to be a compound of significant interest for researchers and drug development professionals working on antiviral therapies. The development of robust and scalable synthetic routes for this compound is essential for ensuring the continued supply of these life-saving medications.

References

Spectroscopic and Synthetic Profile of (R)-3-Aminobutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-Aminobutanenitrile is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. Its bifunctional nature, possessing both a reactive nitrile group and a chiral amino moiety, makes it a valuable precursor for the synthesis of a diverse range of complex nitrogen-containing molecules, including ligands for various biological targets. This technical guide provides a comprehensive overview of the predicted spectroscopic characteristics of (R)-3-Aminobutanenitrile hydrochloride, along with generalized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the limited availability of publicly accessible experimental spectra for (R)-3-Aminobutanenitrile, the following data is predicted based on the analysis of its structural features and known spectroscopic values for similar chemical environments. These tables are intended to serve as a reference and a guide for the analysis of experimentally obtained data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of organic molecules. The predicted chemical shifts for (R)-3-Aminobutanenitrile hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆) are presented below.

Table 1: Predicted ¹H NMR Spectroscopic Data for (R)-3-Aminobutanenitrile Hydrochloride

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.5 - 9.0Broad singlet3H-NH₃⁺
~3.8 - 4.0Multiplet1HH-3
~2.9 - 3.1Multiplet2HH-2
~1.4 - 1.6Doublet3HH-4 (CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for (R)-3-Aminobutanenitrile Hydrochloride

Chemical Shift (δ) ppmAssignment
~118 - 122C-1 (-C≡N)
~45 - 50C-3
~25 - 30C-2
~18 - 22C-4 (CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of (R)-3-Aminobutanenitrile hydrochloride is expected to show characteristic absorption bands corresponding to its key functional groups.

Table 3: Predicted IR Absorption Frequencies for (R)-3-Aminobutanenitrile Hydrochloride

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
~2900 - 3200Strong, Broad-NH₃⁺N-H Stretch
~2240 - 2260Medium, Sharp-C≡NC≡N Stretch
~1500 - 1600Medium-NH₃⁺N-H Bend
~1370 - 1450Medium-CH₃C-H Bend
Mass Spectrometry (MS)

Mass spectrometry of (R)-3-Aminobutanenitrile would typically be performed on the free base. The predicted mass-to-charge ratio (m/z) for the molecular ion is presented.

Table 4: Predicted Mass Spectrometry Data for (R)-3-Aminobutanenitrile

m/zIon
85.07[M+H]⁺
84.07[M]⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization for specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-3-Aminobutanenitrile hydrochloride in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. This can be done manually or using an automated shimming routine.

    • Tune and match the probe for the desired nuclei (¹H and ¹³C).

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse program (e.g., zg30). Typical parameters include a 30° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30). A wider spectral width (e.g., 200-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the peaks in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and integration to assign the signals to the corresponding protons and carbons in the molecule.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid (R)-3-Aminobutanenitrile hydrochloride directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet):

    • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the ATR accessory or the KBr pellet holder into the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of (R)-3-Aminobutanenitrile (as the free base, if possible, by neutralization of the hydrochloride salt) in a suitable volatile solvent such as methanol (B129727) or acetonitrile (B52724) (e.g., at a concentration of 1-10 µg/mL).

  • Instrument Setup:

    • Choose an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for polar molecules like aminonitriles.

    • Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Set the mass spectrometer to scan over a relevant m/z range (e.g., 50-200 amu).

  • Data Acquisition:

    • Acquire the mass spectrum. For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements.

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺).

    • Analyze the fragmentation pattern (if any) to gain further structural information.

    • For HRMS data, calculate the elemental composition from the accurate mass measurement to confirm the molecular formula.

Visualizations

The following diagrams illustrate the logical workflows for spectroscopic analysis and a general synthetic pathway.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample (R)-3-Aminobutanenitrile Hydrochloride NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Confirm Structure of (R)-3-Aminobutanenitrile NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the Spectroscopic Characterization of (R)-3-Aminobutanenitrile.

Strecker_Synthesis reagent reagent Crotonaldehyde Crotonaldehyde Iminium_Ion Iminium Intermediate Crotonaldehyde->Iminium_Ion + NH₃ Aminonitrile Racemic 3-Aminobutanenitrile Iminium_Ion->Aminonitrile + CN⁻ Final_Product (R)-3-Aminobutanenitrile Aminonitrile->Final_Product Chiral Separation/ Resolution

Caption: Generalized Synthetic Pathway to (R)-3-Aminobutanenitrile.

Stability and Storage of 3-Aminobutanenitrile Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-Aminobutanenitrile hydrochloride. Aimed at researchers, scientists, and professionals in drug development, this document outlines the factors influencing the compound's stability, potential degradation pathways, and best practices for handling and storage to ensure its integrity for research and development purposes.

Core Concepts: Understanding the Stability of this compound Hydrochloride

This compound hydrochloride is a chiral molecule utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its stability is a critical factor for ensuring the reproducibility of experimental results and the quality of downstream products. The hydrochloride salt form is preferred for storage over the free base due to its enhanced stability.[1] This increased stability is attributed to the formation of a stable crystalline lattice and the electron-withdrawing nature of the nitrile group, which helps to minimize racemization.[2]

Under recommended storage conditions, this compound hydrochloride is a relatively stable compound. However, like all chemical reagents, it is susceptible to degradation over time, particularly when exposed to adverse conditions such as high temperatures, humidity, and light.

Recommended Storage and Handling

To maintain the quality and integrity of this compound hydrochloride, the following storage and handling guidelines are recommended:

ParameterRecommendationRationale
Temperature Room temperature is generally acceptable for short-term storage. For long-term storage, refrigeration at 2-8°C is recommended by some suppliers.Lower temperatures slow down potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Minimizes oxidation and hydrolysis by excluding oxygen and moisture.
Container Keep in a tightly sealed, light-resistant container.Protects from moisture and light, which can accelerate degradation.
Handling Handle in a well-ventilated area, avoiding contact with skin and eyes. Use appropriate personal protective equipment (PPE).The compound is classified as an irritant.[3]

Potential Degradation Pathways

The primary degradation pathway for this compound hydrochloride is hydrolysis of the nitrile group. This can be catalyzed by the presence of acid or base and is accelerated by elevated temperatures.

A logical overview of the factors influencing the stability of this compound hydrochloride is presented below:

Factors Affecting Stability of this compound Hydrochloride cluster_factors cluster_pathways A This compound HCl (Stable Crystalline Solid) B Environmental Factors C Degradation Pathways B->C Initiate Temp Temperature B->Temp Moisture Moisture/Humidity B->Moisture Light Light B->Light pH pH (Acid/Base) B->pH D Degradation Products C->D Lead to Hydrolysis Hydrolysis of Nitrile C->Hydrolysis Oxidation Oxidation C->Oxidation Racemization Racemization C->Racemization Temp->Hydrolysis Temp->Oxidation Temp->Racemization Moisture->Hydrolysis pH->Hydrolysis Hydrolysis->D 3-Aminobutanoic acid hydrochloride Oxidation->D Oxidized impurities Racemization->D Racemic mixture

Caption: Factors influencing the stability of this compound hydrochloride.

Experimental Protocols for Stability Assessment

To assess the stability of this compound hydrochloride, a forced degradation study can be performed. This involves subjecting the compound to a range of stress conditions to accelerate its degradation and identify potential degradation products. The following protocols are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Study Protocol

Objective: To evaluate the stability of this compound hydrochloride under various stress conditions and to identify potential degradation products.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • High-performance liquid chromatography (HPLC) system with a suitable chiral column

  • UV detector

  • pH meter

  • Constant temperature chambers/ovens

  • Photostability chamber

Experimental Workflow:

Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Prepare Stock Solution of this compound HCl B Expose to Stress Conditions A->B Acid Acid Hydrolysis (0.1 N HCl, 60°C) B->Acid Base Base Hydrolysis (0.1 N NaOH, 60°C) B->Base Oxidative Oxidative Stress (3% H2O2, RT) B->Oxidative Thermal Thermal Stress (80°C) B->Thermal Photolytic Photolytic Stress (ICH Q1B) B->Photolytic C Sample at Time Points D Neutralize (if applicable) C->D E Analyze by HPLC D->E F Characterize Degradants E->F Acid->C Base->C Oxidative->C Thermal->C Photolytic->C

Caption: Workflow for a forced degradation study of this compound hydrochloride.

Methodology:

  • Preparation of Test Samples: Prepare a stock solution of this compound hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 N HCl and heat at 60°C.

    • Base Hydrolysis: Treat the stock solution with 0.1 N NaOH and heat at 60°C.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal Degradation: Expose the solid compound to a high temperature (e.g., 80°C).

    • Photostability: Expose the solid compound to light as per ICH Q1B guidelines.

  • Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: For acid and base hydrolysis samples, neutralize the solution before analysis. Dilute all samples to a suitable concentration for HPLC analysis.

  • Analytical Method:

    • Technique: Chiral High-Performance Liquid Chromatography (HPLC).

    • Column: A suitable chiral stationary phase capable of separating the enantiomers of this compound and its potential degradation products.

    • Mobile Phase: To be optimized based on the column and analytes.

    • Detection: UV detection at an appropriate wavelength.

  • Data Analysis:

    • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples to that of an unstressed control.

    • Identify and quantify any degradation products.

Summary of Stability Data

While specific quantitative long-term stability data for this compound hydrochloride is not extensively published, the following table summarizes the expected stability based on available information and general chemical principles.

Stress ConditionExpected StabilityPotential Degradation Products
Long-Term Storage (2-8°C, inert atm.) HighMinimal degradation expected.
Room Temperature (short-term) Generally stableMinor degradation possible over extended periods.
Elevated Temperature (>40°C) Moderate to LowIncreased rate of hydrolysis and potential racemization.
High Humidity (>75% RH) LowSignificant hydrolysis of the nitrile group.
Acidic Conditions (pH < 3) LowAccelerated hydrolysis to 3-aminobutanoic acid.
Basic Conditions (pH > 9) LowAccelerated hydrolysis to the corresponding carboxylate salt.
Oxidative Conditions ModeratePotential for oxidation of the amino group.
Light Exposure Data not available, but protection is recommended.Photodegradation products are possible.

Conclusion

This compound hydrochloride is a stable compound when stored under appropriate conditions. Its hydrochloride salt form provides enhanced stability compared to the free base. The primary degradation pathway is hydrolysis of the nitrile group, which is accelerated by heat, moisture, and non-neutral pH. To ensure the integrity of the compound for research and development, it is crucial to store it in a tightly sealed, light-resistant container under an inert atmosphere, with long-term storage under refrigeration being the most conservative approach. The implementation of stability studies, such as forced degradation, is essential for a comprehensive understanding of its stability profile and for the development of robust analytical methods.

References

The Advent and Evolution of β-Aminonitriles: A Technical Guide to Their Discovery, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive whitepaper for researchers, scientists, and drug development professionals on the pivotal role of β-aminonitriles in organic chemistry and medicinal chemistry.

Executive Summary

β-Aminonitriles, organic compounds featuring an amino group and a nitrile group separated by two carbon atoms, have carved a significant niche in the landscape of organic chemistry and drug discovery. From their early discovery rooted in the investigation of naturally occurring toxins to their current status as key intermediates in the synthesis of modern pharmaceuticals, the journey of β-aminonitriles is one of rich chemical history and evolving synthetic innovation. This technical guide provides an in-depth exploration of the discovery, historical and contemporary synthesis, and the profound impact of β-aminonitriles on medicinal chemistry, with a particular focus on their role in the development of therapeutic agents. Detailed experimental protocols for key historical syntheses are provided, alongside tabulated quantitative data for comparative analysis. Furthermore, this guide employs visualizations to illustrate pivotal synthetic pathways and biological mechanisms, offering a comprehensive resource for professionals in the field.

Discovery and Early History

The story of β-aminonitriles is intrinsically linked to the study of lathyrism, a neurological disease caused by the ingestion of certain legumes of the Lathyrus genus. The causative agent for the osteolathyrism (bone and connective tissue disorder) and angiolathyrism (affecting blood vessels) forms of the disease was identified as β-aminopropionitrile (BAPN) . This discovery marked the first significant encounter of the scientific community with a biologically active β-aminonitrile and spurred further investigation into its synthesis and mechanism of action.

While the discovery of BAPN was from a natural source, the synthetic history of β-aminonitriles as a class of compounds began to unfold in the mid-20th century. A pivotal moment in the synthetic history of β-aminonitriles was the development of methods for the addition of amines to α,β-unsaturated nitriles, a classic example of the Michael addition reaction . One of the earliest and most straightforward methods for the synthesis of the parent compound, β-aminopropionitrile, involves the direct reaction of acrylonitrile (B1666552) with ammonia (B1221849). A key patent filed in the 1940s detailed a method for achieving high yields of β-aminopropionitrile by reacting acrylonitrile with preheated aqueous ammonia under pressure, a significant improvement over previous methods that primarily yielded the secondary amine, bis-(cyanoethyl)-amine[1].

Evolution of Synthetic Methodologies

The synthesis of β-aminonitriles has evolved from these early examples of Michael additions to a diverse array of more sophisticated and stereoselective methods.

The Michael Addition: A Foundational Approach

The conjugate addition of amines to activated alkenes, such as acrylonitrile, remains a fundamental and widely practiced method for the synthesis of β-aminonitriles. The reaction can be catalyzed by both acids and bases, and in some cases, can proceed without a catalyst, particularly with more nucleophilic amines.

General Reaction Scheme:

This method is particularly effective for the synthesis of a wide range of N-substituted β-aminonitriles.

Ring-Opening of Aziridines

A more modern and versatile approach to β-aminonitriles involves the nucleophilic ring-opening of aziridines with a cyanide source. This method offers excellent control over regioselectivity and stereoselectivity, particularly when using chiral aziridines.

General Reaction Scheme:

Various cyanide sources, such as trimethylsilyl (B98337) cyanide (TMSCN) and alkali metal cyanides, can be employed, often in the presence of a Lewis acid or other activating agents.

Other Synthetic Routes

Other notable methods for the synthesis of β-aminonitriles include:

  • Hydrocyanation of α,β-unsaturated imines: This method provides a direct route to β-aminonitriles with substitution at the α- and β-positions.

  • Reduction of β-enaminonitriles: The selective reduction of the carbon-carbon double bond of β-enaminonitriles can yield the corresponding saturated β-aminonitriles.

Quantitative Data on Historical Syntheses

The following table summarizes quantitative data from key historical and foundational syntheses of β-aminonitriles, providing a comparative overview of their efficiency.

MethodAmine ReactantAlkene/Aziridine ReactantCyanide SourceCatalyst/ConditionsYield (%)Year/Reference
Michael Addition Aqueous Ammonia (10-70%)Acrylonitrile-Preheated to 60-130°C, under vapor pressureup to 821948 / U.S. Patent 2,448,013[1]
Michael Addition Anhydrous AmmoniaAcrylonitrile-40°C22Whitmore et al. (cited in[1])
Michael Addition Concentrated Ammonium Hydroxide (28-30%)Acrylonitrile-Room temperature, overnight~88.5 (of bis-adduct)Organic Syntheses procedure[2]

Detailed Experimental Protocols

This section provides detailed methodologies for key historical experiments in the synthesis of β-aminonitriles, adapted from the primary literature to reflect modern laboratory practices while maintaining the historical integrity of the procedures.

Protocol for the Synthesis of β-Aminopropionitrile via Michael Addition of Aqueous Ammonia to Acrylonitrile (Adapted from U.S. Patent 2,448,013)

Materials:

  • Aqueous ammonia (e.g., 28-30% NH₃ by weight)

  • Acrylonitrile (stabilized)

  • High-pressure reaction vessel (autoclave or bomb calorimeter) equipped with a stirrer, pressure gauge, and inlet/outlet valves.

Procedure:

  • Charge the high-pressure reaction vessel with aqueous ammonia. For optimal results, a molar excess of ammonia to acrylonitrile (e.g., 4:1 or greater) is recommended.

  • Seal the vessel and heat the aqueous ammonia to a temperature between 60°C and 130°C with stirring. The internal pressure will rise due to the vapor pressure of the heated solution.

  • Slowly and continuously introduce acrylonitrile into the hot, stirred aqueous ammonia. The rate of addition should be controlled to maintain the desired reaction temperature and pressure.

  • After the addition of acrylonitrile is complete, continue to stir the reaction mixture at the elevated temperature for a designated period (e.g., 2 minutes as mentioned in the patent, though longer times may be explored for optimization).

  • Cool the reaction vessel to room temperature.

  • Carefully vent any excess pressure and open the vessel.

  • Transfer the reaction mixture to a distillation apparatus.

  • Distill the mixture under reduced pressure on a steam bath to remove water and unreacted ammonia.

  • The residual liquid, containing β-aminopropionitrile and the secondary amine by-product, is then subjected to fractional distillation under high vacuum (e.g., 5-8 mmHg) to isolate the pure β-aminopropionitrile.

The Role of β-Aminonitriles in Drug Discovery and Development

β-Aminonitriles have emerged as crucial structural motifs and synthetic intermediates in modern medicinal chemistry. Their unique physicochemical properties, including their ability to act as bioisosteres for other functional groups and their capacity to form key interactions with biological targets, have led to their incorporation into a number of successful drug candidates.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent example of the successful application of β-aminonitriles in drug design is the development of dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes. The β-aminonitrile moiety in these drugs plays a critical role in their mechanism of action.

  • Vildagliptin and Saxagliptin: These drugs feature a cyanopyrrolidine scaffold, which is a cyclic β-aminonitrile. The nitrile group forms a reversible covalent bond with a serine residue in the active site of the DPP-4 enzyme, leading to potent and long-lasting inhibition.

The synthesis of these complex molecules often involves the preparation of a β-aminonitrile intermediate, highlighting the continued importance of developing efficient and stereoselective methods for the synthesis of this functional group.

Visualizing Key Concepts

To further elucidate the concepts discussed in this guide, the following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and relationships.

Synthetic Pathways to β-Aminonitriles

G cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Product Amine (R1R2NH) Amine (R1R2NH) Michael Addition Michael Addition Amine (R1R2NH)->Michael Addition Acrylonitrile Acrylonitrile Acrylonitrile->Michael Addition Aziridine Aziridine Ring-Opening Ring-Opening Aziridine->Ring-Opening Cyanide Source (CN-) Cyanide Source (CN-) Cyanide Source (CN-)->Ring-Opening β-Aminonitrile β-Aminonitrile Michael Addition->β-Aminonitrile Ring-Opening->β-Aminonitrile

Caption: Key synthetic routes to β-aminonitriles.

Mechanism of DPP-4 Inhibition by a β-Aminonitrile-Containing Drug

G DPP-4_Inhibitor β-Aminonitrile Inhibitor (e.g., Vildagliptin) DPP-4_Enzyme DPP-4 Enzyme (Active Site Serine) DPP-4_Inhibitor->DPP-4_Enzyme Binds to active site Covalent_Adduct Reversible Covalent Adduct (Inhibited Enzyme) DPP-4_Enzyme->Covalent_Adduct Forms Covalent_Adduct->DPP-4_Inhibitor Reversibly dissociates Incretin_Hormones Incretin Hormones (GLP-1, GIP) Covalent_Adduct->Incretin_Hormones Prevents degradation of Increased_Incretins Increased Incretin Levels Incretin_Hormones->Increased_Incretins Leads to Insulin_Secretion Increased Insulin Secretion Increased_Incretins->Insulin_Secretion Stimulates

Caption: Mechanism of DPP-4 inhibition.

Conclusion and Future Outlook

The field of β-aminonitrile chemistry has progressed significantly from its origins in natural product chemistry and early synthetic explorations. The development of robust and stereoselective synthetic methods has been instrumental in unlocking the potential of this versatile class of compounds. Their established role as key pharmacophores in DPP-4 inhibitors for diabetes treatment underscores their importance in modern drug discovery.

Future research in this area is likely to focus on several key aspects:

  • Development of novel catalytic asymmetric syntheses: The demand for enantiomerically pure β-aminonitriles for pharmaceutical applications will continue to drive innovation in asymmetric catalysis.

  • Exploration of new biological targets: The unique reactivity of the β-aminonitrile moiety suggests that it may be a valuable scaffold for the design of inhibitors for other enzyme classes, beyond proteases.

  • Application in the synthesis of complex molecules: As building blocks, β-aminonitriles offer a versatile platform for the construction of a wide range of nitrogen-containing heterocycles and other complex molecular architectures.

References

An In-Depth Technical Guide to the Stereochemistry and Chirality of 3-Aminobutanenitrile Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry, synthesis, separation, and characterization of the enantiomers of 3-aminobutanenitrile. This chiral molecule is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals. This document details experimental protocols and summarizes key quantitative data to aid researchers in their work with these compounds.

Introduction to the Chirality of this compound

This compound possesses a single stereocenter at the C3 carbon, giving rise to two enantiomers: (S)-3-aminobutanenitrile and (R)-3-aminobutanenitrile. These non-superimposable mirror images exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules. This stereochemical difference is of paramount importance in drug development, as enantiomers can exhibit distinct pharmacological and toxicological profiles.[1][2] The (S)-enantiomer, in particular, is a key intermediate in the synthesis of non-peptide HIV protease inhibitors.[1]

The absolute configuration of the enantiomers is designated using the Cahn-Ingold-Prelog priority rules. For (S)-3-aminobutanenitrile, the arrangement of substituents around the chiral center is counter-clockwise when viewed with the lowest priority group (hydrogen) pointing away.[1] Conversely, the (R)-enantiomer has a clockwise arrangement. The hydrochloride salts of these amines are often used due to their increased stability and ease of handling compared to the free bases.[3]

Physicochemical Properties

Property(S)-3-Aminobutanenitrile(R)-3-Aminobutanenitrile(S)-3-Aminobutanenitrile HCl(R)-3-Aminobutanenitrile HCl
Molecular Formula C₄H₈N₂C₄H₈N₂C₄H₉ClN₂C₄H₉ClN₂
Molecular Weight ( g/mol ) 84.1284.12120.58120.58
Appearance --White to off-white solidOff-White Powder
Melting Point (°C) Not reportedNot reportedNot reportedNot reported
Boiling Point (°C) 186.5 ± 13.0 (Predicted)Not reportedNot reportedNot reported
Density (g/cm³) 0.914 ± 0.06 (Predicted)Not reported--
Specific Rotation ([α]D) Levorotatory (Predicted)[1]Dextrorotatory (Predicted)[1]Not reportedNot reported
CAS Number 679808-74-31074021-93-41073666-54-21073666-55-3

Note: Much of the data for the free bases is predicted and experimental values are not widely published. The hydrochloride salts are noted to be crystalline solids, though their melting points are not consistently reported, likely due to potential decomposition at elevated temperatures.[3][6]

Synthesis of Enantiomerically Pure this compound

The preparation of enantiomerically enriched this compound can be achieved through asymmetric synthesis or by resolution of a racemic mixture.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral precursor is a highly efficient method for obtaining enantiomerically pure amines. This typically involves the use of a transition metal catalyst with a chiral ligand.

Conceptual Workflow for Asymmetric Hydrogenation:

Prochiral_Precursor Prochiral Precursor (e.g., 3-iminobutanenitrile) Reaction Asymmetric Hydrogenation Prochiral_Precursor->Reaction Chiral_Catalyst Chiral Ru(II) or Rh(I) Catalyst + H₂ Chiral_Catalyst->Reaction Enantiomer Enantiomerically Enriched This compound Reaction->Enantiomer

Caption: Asymmetric hydrogenation workflow.

Experimental Protocol: Asymmetric Hydrogenation of 3-Iminobutanenitrile (General Procedure)

This protocol is a general representation and requires optimization for specific catalysts and equipment.

  • Catalyst Preparation: In a glovebox, a solution of a chiral ruthenium or rhodium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand (e.g., a BINAP derivative) are stirred in a degassed solvent (e.g., methanol) to form the active catalyst.

  • Reaction Setup: The prochiral imine substrate is dissolved in a suitable degassed solvent in a high-pressure reactor.

  • Hydrogenation: The catalyst solution is transferred to the reactor. The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (typically 10-50 atm). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for a specified time (e.g., 12-24 hours).

  • Work-up and Isolation: After the reaction is complete, the reactor is depressurized, and the solvent is removed under reduced pressure. The resulting crude product is then purified, typically by column chromatography, to yield the enantiomerically enriched this compound.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate a racemic mixture. Lipases are commonly employed to selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Conceptual Workflow for Enzymatic Kinetic Resolution:

Racemic_Mixture Racemic this compound Reaction Enzymatic Acylation Racemic_Mixture->Reaction Enzyme Lipase + Acylating Agent Enzyme->Reaction Separation Separation Reaction->Separation Enantiomer_1 Unreacted Enantiomer (e.g., (R)-3-Aminobutanenitrile) Separation->Enantiomer_1 Acylated_Enantiomer Acylated Enantiomer (e.g., N-acetyl-(S)-3-aminobutanenitrile) Separation->Acylated_Enantiomer Hydrolysis Hydrolysis Acylated_Enantiomer->Hydrolysis Enantiomer_2 Recovered Enantiomer (e.g., (S)-3-Aminobutanenitrile) Hydrolysis->Enantiomer_2 Sample Sample Solution of This compound Injection Injection Sample->Injection Column Chiral HPLC Column (e.g., Chiralpak®) Injection->Column Detection Detection (e.g., UV) Column->Detection Chromatogram Chromatogram with Separated Enantiomer Peaks Detection->Chromatogram Amine_Sample Enantiomeric Mixture of This compound Derivatization Derivatization with (R)-Mosher's Acid Chloride Amine_Sample->Derivatization Diastereomers Diastereomeric Amides Derivatization->Diastereomers NMR_Analysis ¹H or ¹⁹F NMR Analysis Diastereomers->NMR_Analysis NMR_Spectrum NMR Spectrum with Distinct Diastereomer Signals NMR_Analysis->NMR_Spectrum

References

An In-depth Technical Guide to the Safety, Handling, and MSDS of 3-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for 3-aminobutanenitrile, primarily focusing on its hydrochloride salt form, for which the most data is publicly available. The information is intended for researchers, scientists, and professionals in drug development who may handle this compound.

Chemical Identification and Physical Properties

This compound, particularly its (S)-enantiomer, serves as a key intermediate in the synthesis of various chemical compounds, including non-peptide HIV protease inhibitors.[1][2] It is most commonly supplied and handled as a hydrochloride salt to enhance its stability.[1][3]

Table 1: Chemical Identifiers for this compound and its Hydrochloride Salts

IdentifierThis compound (Free Base)This compound Hydrochloride(S)-3-Aminobutanenitrile Hydrochloride
CAS Number 16750-40-6[4]50840-31-8[5][6]1073666-54-2[7][8][9]
Molecular Formula C₄H₈N₂[4][10]C₄H₉ClN₂[5][6]C₄H₉ClN₂[3][7][8][11]
Molecular Weight 84.12 g/mol [4][10]120.58 g/mol [3][6][7][8][11]120.58 g/mol [3][7][8][11]
Synonyms 3-Aminobutyronitrile, β-Aminobutyronitrile[4]This compound HCl[6](3S)-3-aminobutanenitrile hydrochloride[11]

Table 2: Physical and Chemical Properties of this compound Hydrochloride

PropertyValueSource
Appearance White to off-white crystalline solid[3]
Physical State Solid[7]
Odor No data available[7]
pH No data available[7]
Melting Point No data available[7]
Boiling Point No data available[7]
Flash Point No data available[7]
Solubility Hydrochloride salt form enhances water solubility.[3]
Purity Typically ≥95% or ≥97%[5][8]

Hazard Identification and GHS Classification

This compound hydrochloride is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below.

Table 3: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed[7][11]
Skin Corrosion/Irritation2H315: Causes skin irritation[5][6][7][11]
Serious Eye Damage/Eye Irritation2 / 2AH319: Causes serious eye irritation[5][6][7][11]
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation[5][6][7][11]

Signal Word: Warning[5][7]

Hazard Pictograms:

alt text

Precautionary Statements: Users should adhere to the following precautionary statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[5][7]

  • P264: Wash skin thoroughly after handling.[5]

  • P271: Use only outdoors or in a well-ventilated area.[5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P304+P340: IF INHALED: Remove to fresh air and keep at rest in a position comfortable for breathing.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5][7]

  • P312: Call a POISON CENTER or doctor if you feel unwell.[5]

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.[5]

First Aid Measures

Immediate medical attention is crucial in case of exposure. Always show the safety data sheet to the attending physician.[5][7]

FirstAid cluster_exposure Type of Exposure cluster_action Immediate Action cluster_followup Follow-up / Medical Attention Inhalation Inhalation Move Move to Fresh Air Inhalation->Move Skin Skin Contact FlushSkin Flush Skin with Water (15+ mins) Skin->FlushSkin Eye Eye Contact FlushEyes Flush Eyes with Water (15+ mins) Eye->FlushEyes Ingestion Ingestion RinseMouth Rinse Mouth with Water Ingestion->RinseMouth ArtificialResp Artificial Respiration if not breathing Move->ArtificialResp MedicalAid Seek Immediate Medical Attention Move->MedicalAid If breathing is difficult RemoveClothing Remove Contaminated Clothing FlushSkin->RemoveClothing RemoveLenses Remove Contact Lenses FlushEyes->RemoveLenses NoVomit Do NOT Induce Vomiting RinseMouth->NoVomit ArtificialResp->MedicalAid RemoveClothing->MedicalAid RemoveLenses->MedicalAid NoVomit->MedicalAid

Caption: First Aid Procedures for this compound Exposure.

  • Inhalation: Move the person to fresh air. If breathing has stopped or is difficult, provide artificial respiration or oxygen and seek immediate medical attention.[5][7]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of running water for at least 15 minutes.[5][12] Seek medical attention.[5][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Remove contact lenses if present and easy to do.[5][7] Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[5][7] Call a poison control center or doctor immediately for treatment advice.[12]

Fire Fighting and Accidental Release Measures

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[5]

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion.[5] Hazardous combustion products include carbon oxides, nitrogen oxides, and hydrogen chloride.[5]

  • Protective Equipment: Firefighters should wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.[5][13]

Accidental Release Measures In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

SpillResponse Start Accidental Release Occurs Evacuate Evacuate Personnel Keep Unprotected Away Start->Evacuate Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Ignition Remove Ignition Sources Ventilate->Ignition PPE Wear Appropriate PPE (Gloves, Goggles, Respirator) Ignition->PPE Contain Prevent Further Leak/Spill PPE->Contain Cleanup Absorb with Inert Material (e.g., sand, vermiculite) Contain->Cleanup Drains Prevent Entry into Drains, Waterways, Soil Contain->Drains Collect Collect into Suitable, Closed Disposal Container Cleanup->Collect Dispose Dispose of Waste According to Local Regulations Collect->Dispose

Caption: Workflow for Accidental Release and Spill Cleanup.

  • Personal Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, to avoid contact with the skin, eyes, and clothing and to prevent inhalation.[5][7] Ensure the area is well-ventilated.[5][7]

  • Environmental Precautions: Prevent the product from entering drains, waterways, or soil.[5][7]

  • Methods for Cleaning Up: For spills, carefully sweep up or absorb the material with an inert substance (e.g., sand, vermiculite) and place it into a suitable, labeled container for disposal.[5][7] Avoid creating dust.[7]

Handling, Storage, and Personal Protection

Proper handling and storage are essential to maintain the chemical's integrity and ensure personnel safety.

Handling

  • Avoid contact with skin, eyes, and clothing.[5]

  • Wash hands thoroughly after handling.[5][12]

  • Avoid breathing dust or fumes.[5]

  • Use only in a well-ventilated area, preferably under a chemical fume hood.[7][13]

  • Provide appropriate exhaust ventilation at places where dust is formed.[7]

Storage

  • Keep the container tightly closed when not in use.[5]

  • Store in a cool, dry, and well-ventilated area.[5]

  • Store away from incompatible substances and sources of ignition.[5] Some suppliers recommend storage at room temperature, while others suggest refrigerated storage (2-8°C) for long-term preservation.[3]

HandlingStorage cluster_handling Safe Handling Practices cluster_storage Proper Storage Conditions cluster_incompatible Incompatible Materials H_Vent Use in Well-Ventilated Area (Fume Hood) H_PPE Wear Full PPE H_Contact Avoid Contact (Skin, Eyes, Clothing) H_Inhale Avoid Inhaling Dust H_Wash Wash Hands After Use S_Container Keep Container Tightly Closed S_Location Store in Cool, Dry, Well-Ventilated Area S_Incompatible Store Away From Incompatible Materials I_Acids Acids S_Incompatible->I_Acids I_Oxidizers Oxidizing Agents S_Incompatible->I_Oxidizers S_Ignition Keep Away From Ignition Sources Core This compound Safety Protocol Core->H_Vent Core->H_PPE Core->H_Contact Core->H_Inhale Core->H_Wash Core->S_Container Core->S_Location Core->S_Incompatible Core->S_Ignition

Caption: Key Relationships in Handling and Storage Protocols.

Exposure Controls and Personal Protection

  • Engineering Controls: Facilities should be equipped with an eyewash fountain and safety shower. Use adequate general and local exhaust ventilation to keep airborne concentrations low.[5][14]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles approved under government standards like NIOSH (US) or EN 166 (EU).[7]

  • Skin Protection: Handle with chemical-resistant gloves. Wear a protective suit to prevent skin exposure.[7]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a particle respirator (e.g., type P95) or a full-face respirator.[7]

  • Exposure Limits: Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[5]

Stability, Reactivity, and Toxicological Information

Chemical Stability and Reactivity

  • Stability: The compound is stable under recommended storage conditions.[1] The hydrochloride salt form provides enhanced stability.[1][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and acids.[13]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[5]

Toxicological Information

  • Acute Effects: Harmful if swallowed.[7][11] Causes irritation to the skin, eyes, and respiratory tract.[5][6][7][11]

  • Chronic Effects: No specific data on long-term exposure effects, such as carcinogenicity or mutagenicity, is available in the provided safety data sheets.[7] No component of this product at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, ACGIH, NTP, or OSHA.[7]

Ecological and Disposal Considerations

Ecological Information

  • There is limited data available regarding the ecological impact of this compound. It is advised to prevent its release into the environment. Do not let the product enter drains, waterways, or soil.[5][7]

Disposal Considerations

  • Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations.[5] Contaminated materials should be handled as hazardous waste.

Experimental Protocols

The safety data sheets and product information pages reviewed for this guide do not contain detailed experimental protocols for toxicological or safety-related assays. Such methodologies would be found in specialized toxicology literature, which is beyond the scope of standard MSDS documentation. The information presented herein is a summary of hazard evaluations and not the raw experimental data itself.

References

An In-depth Technical Guide on the Solubility of 3-Aminobutanenitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-aminobutanenitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative assessment based on the compound's molecular structure and established chemical principles. Furthermore, a detailed, generalized experimental protocol is provided to enable researchers to determine precise quantitative solubility data.

Physicochemical Properties of this compound

This compound is a chiral organic compound featuring a primary amine group and a nitrile group. These functional groups, along with its relatively short alkyl chain, dictate its solubility behavior. The presence of the amino group allows for hydrogen bonding and gives the molecule basic properties, while the nitrile group is polar. The hydrochloride salt form of this compound is also common, which significantly influences its solubility profile.

PropertyValue
Molecular FormulaC₄H₈N₂
Molecular Weight84.12 g/mol
AppearanceColorless to light yellow liquid (free base) / White crystal (hydrochloride salt)

Qualitative Solubility Profile

The principle of "like dissolves like" is the primary determinant of solubility. The polarity of this compound, imparted by the amine and nitrile groups, suggests good solubility in polar solvents. The hydrochloride salt, being ionic, is expected to have enhanced solubility in polar protic solvents.[1]

Table 1: Qualitative Solubility of this compound and its Hydrochloride Salt

Solvent ClassSolventPredicted Solubility of this compound (Free Base)Predicted Solubility of this compound HClRationale
Alcohols Methanol, EthanolVery SolubleVery SolublePolar protic solvents that can engage in hydrogen bonding with the amine and nitrile groups. The ionic nature of the hydrochloride salt further enhances solubility.[2]
Ketones AcetoneSolubleSolubleA polar aprotic solvent that can act as a hydrogen bond acceptor for the amine group.[2]
Esters Ethyl AcetateModerately SolubleSparingly SolubleModerately polar, but less effective at solvating the ionic hydrochloride salt compared to alcohols.
Ethers Tetrahydrofuran (THF)Moderately SolubleSparingly SolubleA polar aprotic solvent, but generally less polar than ketones.
Halogenated Dichloromethane (DCM)SolubleSparingly SolubleCan solvate the organic structure, but is not ideal for dissolving the ionic salt form.
Aromatic Hydrocarbons TolueneSparingly SolubleInsolubleNon-polar solvent, poor interaction with the polar functional groups.
Aliphatic Hydrocarbons HexaneInsolubleInsolubleNon-polar solvent, significant mismatch in polarity.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, the isothermal shake-flask method followed by gravimetric analysis is a reliable and widely used technique.[3][4]

Objective: To determine the equilibrium solubility of this compound in various organic solvents at a specified temperature.

Materials:

  • This compound (or its hydrochloride salt)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)

  • Analytical balance (± 0.1 mg)

  • Thermostatic shaker bath

  • Vials with airtight screw caps

  • Syringe filters (0.45 µm, compatible with the solvent)

  • Pipettes and volumetric flasks

  • Evaporating dishes or pre-weighed vials

  • Vacuum oven

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials.

    • Add a known volume (e.g., 10 mL) of the desired organic solvent to each vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Sample Collection and Filtration:

    • Allow the vials to rest in the thermostatic bath for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume (e.g., 5 mL) of the supernatant using a pipette.

    • Immediately filter the collected solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved solid particles.

  • Gravimetric Analysis:

    • Weigh the evaporating dish containing the filtered saturated solution.

    • Place the evaporating dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.

    • Once the solvent has completely evaporated, cool the dish in a desiccator to room temperature and weigh it.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Mass of the evaporating dish = M₁

    • Mass of the dish + saturated solution = M₂

    • Mass of the dish + dried solute = M₃

    • Mass of the solute = M₃ - M₁

    • Mass of the solvent = M₂ - M₃

    • Solubility ( g/100 g solvent) = [(M₃ - M₁) / (M₂ - M₃)] x 100

Visualizing the Experimental Workflow

The following diagram illustrates the logical steps for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation start Start add_excess Add excess this compound to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent seal_vial Seal vial add_solvent->seal_vial shake Agitate in thermostatic bath (24-48h) seal_vial->shake settle Allow solid to settle (≥2h) shake->settle withdraw_supernatant Withdraw known volume of supernatant settle->withdraw_supernatant filter_solution Filter through 0.45µm syringe filter into pre-weighed dish withdraw_supernatant->filter_solution weigh_solution Weigh dish with solution filter_solution->weigh_solution evaporate_solvent Evaporate solvent in vacuum oven weigh_solution->evaporate_solvent weigh_solute Weigh dish with dried solute until constant mass evaporate_solvent->weigh_solute calculate Calculate solubility (e.g., g/100g solvent) weigh_solute->calculate end End calculate->end

Workflow for Solubility Determination

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its quantitative determination. Accurate solubility data is essential for the effective design of synthetic routes, purification strategies, and formulation development in pharmaceutical and chemical research.

References

Theoretical Analysis of the Molecular Structure of 3-Aminobutanenitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical methodologies required to elucidate the molecular structure and properties of 3-aminobutanenitrile. Due to a lack of extensive published theoretical studies on this specific molecule, this document serves as a procedural roadmap for researchers. It details the computational protocols for conformational analysis, geometry optimization, vibrational frequency calculations, and the analysis of electronic properties. The methodologies are grounded in established quantum chemical methods, primarily Density Functional Theory (DFT), to ensure accuracy and relevance for applications in medicinal chemistry and materials science. This guide is intended to facilitate new research into this compound by providing a robust framework for its computational characterization.

Introduction

This compound is a chiral molecule containing both an amine and a nitrile functional group. Its structural features make it an interesting candidate for applications in organic synthesis and as a potential building block in the development of novel pharmaceutical agents. A thorough understanding of its three-dimensional structure, conformational flexibility, and electronic properties is crucial for predicting its reactivity, intermolecular interactions, and potential biological activity.

Theoretical and computational chemistry offer powerful tools to investigate molecular properties at the atomic level.[1] This guide outlines the standard computational workflows for a comprehensive theoretical study of this compound.

Computational Methodology

A multi-step computational approach is recommended to thoroughly characterize the molecular structure of this compound. This involves an initial exploration of the conformational landscape, followed by precise geometry optimizations and frequency calculations for the identified stable conformers. Subsequent analysis of the electronic structure provides deeper insights into the molecule's reactivity and bonding characteristics.

Conformational Analysis

Due to the presence of rotatable single bonds, this compound can exist in multiple conformations. Identifying the lowest energy conformers is a critical first step, as these will be the most populated and thus most relevant for the molecule's properties.

Experimental Protocol: Potential Energy Surface (PES) Scan

A relaxed Potential Energy Surface (PES) scan is a common method to explore the conformational space.[2][3][4] This involves systematically rotating one or more dihedral angles while allowing all other geometrical parameters to relax to their minimum energy arrangement at each step. For this compound, the key dihedral angles to scan would be around the C-C and C-N single bonds.

  • Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Method: A computationally less expensive method is often used for the initial scan, such as a smaller basis set or a semi-empirical method.

  • Procedure:

    • Define the dihedral angle(s) to be scanned (e.g., the N-C-C-C and C-C-C-CN dihedral angles).

    • Specify the range of the scan (e.g., 0 to 360 degrees) and the step size (e.g., 10-15 degrees).

    • Perform a relaxed PES scan, where at each step of the dihedral angle rotation, the rest of the molecule's geometry is optimized.

    • Plot the resulting energy profile to identify the energy minima, which correspond to stable conformers.

The following diagram illustrates the logical workflow for a conformational search.

G start Start: Initial this compound Structure pes_scan Perform Relaxed Potential Energy Surface (PES) Scan (e.g., around C-C and C-N bonds) start->pes_scan identify_minima Identify Energy Minima on PES pes_scan->identify_minima extract_conformers Extract Geometries of Stable Conformers identify_minima->extract_conformers end Proceed to Geometry Optimization and Frequency Calculation extract_conformers->end

Figure 1: Workflow for Conformational Analysis.
Geometry Optimization and Vibrational Frequency Calculation

Once the stable conformers are identified from the PES scan, a more accurate geometry optimization and frequency calculation should be performed for each.

Experimental Protocol: Geometry Optimization and Frequency Analysis

This step refines the molecular geometry to a true energy minimum on the potential energy surface and confirms its stability. The vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions.

  • Software: Gaussian, ORCA, etc.

  • Method: Density Functional Theory (DFT) is a widely used and accurate method. The B3LYP functional combined with a Pople-style basis set such as 6-311+G(d,p) or 6-311G** is a common choice that provides a good balance between accuracy and computational cost.[5][6][7][8]

  • Procedure:

    • Use the geometry of each stable conformer identified in the PES scan as the starting point.

    • Perform a full geometry optimization without any constraints.

    • After optimization, perform a frequency calculation at the same level of theory.

    • Confirm that the optimized structure corresponds to a true minimum by ensuring there are no imaginary frequencies. A single imaginary frequency indicates a transition state.

    • The output will provide the optimized Cartesian coordinates, from which bond lengths, bond angles, and dihedral angles can be determined. It will also provide the harmonic vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra.

The workflow for this stage is depicted below.

G start Start: Geometries of Stable Conformers optimization Geometry Optimization (e.g., DFT B3LYP/6-311+G(d,p)) start->optimization freq_calc Vibrational Frequency Calculation optimization->freq_calc check_freq Check for Imaginary Frequencies freq_calc->check_freq minimum True Minimum Confirmed check_freq->minimum No imaginary frequencies ts Transition State Identified check_freq->ts One imaginary frequency end Analyze Optimized Geometry and Vibrational Spectra minimum->end G start Start: Optimized Wavefunction and Energy homo_lumo Identify HOMO and LUMO Energies start->homo_lumo nbo Perform Natural Bond Orbital (NBO) Analysis start->nbo gap Calculate HOMO-LUMO Gap homo_lumo->gap reactivity Assess Chemical Reactivity and Stability gap->reactivity charge Analyze Atomic Charges and Hybridization nbo->charge interactions Investigate Donor-Acceptor Interactions nbo->interactions charge->reactivity interactions->reactivity

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanenitrile is a chiral organic compound featuring both an amino and a nitrile functional group. Its structural versatility makes it a valuable building block in organic synthesis, particularly in the preparation of more complex chiral molecules such as amino acids and various heterocyclic compounds.[1][2] This guide provides a summary of the available physicochemical and thermochemical information for this compound and its more stable hydrochloride salt. Due to a lack of experimentally determined thermochemical data in publicly available literature, this document also furnishes detailed, generalized experimental protocols for the determination of key thermochemical properties.

Physicochemical Properties

General Properties of (S)-3-Aminobutanenitrile
PropertyValueSource
Molecular Formula C4H8N2[2][5][6]
Molecular Weight 84.12 g/mol [2][6][7]
CAS Number 679808-74-3[2][5]
General Properties of (S)-3-Aminobutanenitrile Hydrochloride
PropertyValueSource
Molecular Formula C4H9ClN2[3][4]
Molecular Weight 120.58 g/mol [3][4][8]
CAS Number 1073666-54-2[3][4]
Physical Form White crystal/solid[9]
Solubility Good solubility in organic solvents like ethanol (B145695) and acetone.[9] The hydrochloride form typically enhances water solubility.[4]N/A
Thermal Stability Possesses high thermal and chemical stability.[9] It is stable under typical pharmaceutical storage conditions, often at room temperature under an inert atmosphere.[3][4] The absence of melting point data in the literature may suggest decomposition at higher temperatures.[4]N/A

Experimental Protocols for Thermochemical Analysis

The following sections describe generalized experimental methodologies for determining key thermochemical properties of organic compounds like this compound.

Melting Point and Boiling Point Determination

The melting and boiling points are fundamental physical properties that provide insights into the purity and thermal stability of a substance.

Melting Point Determination:

  • Apparatus: Digital melting point apparatus or a Thiele tube.

  • Procedure:

    • A small, dry sample of the crystalline compound is packed into a capillary tube.

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a controlled rate.

    • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point. A sharp melting range typically indicates high purity.

Boiling Point Determination:

  • Apparatus: Distillation setup with a thermometer, heating mantle, and condenser.

  • Procedure:

    • The liquid sample is placed in a distillation flask with boiling chips.

    • The apparatus is assembled for simple distillation.

    • The sample is heated until it boils, and the vapor rises to the thermometer bulb.

    • The temperature at which the vapor and liquid are in equilibrium, indicated by a stable temperature reading on the thermometer as the liquid condenses, is recorded as the boiling point.

Enthalpy of Formation (ΔHf°)

The standard enthalpy of formation can be determined experimentally using combustion calorimetry.

  • Apparatus: Bomb calorimeter.

  • Procedure:

    • A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel (the "bomb").

    • The bomb is filled with pure oxygen under high pressure.

    • The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

    • The sample is ignited electrically.

    • The temperature change of the water is meticulously recorded.

    • The heat of combustion is calculated from the temperature change and the heat capacity of the calorimeter system.

    • The standard enthalpy of formation is then derived from the heat of combustion using Hess's Law, along with the known standard enthalpies of formation of the combustion products (CO2, H2O, and N2).

Heat Capacity (Cp)

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of a substance.

  • Apparatus: Differential Scanning Calorimeter.

  • Procedure:

    • A small, accurately weighed sample is placed in a sample pan, and an empty reference pan is also prepared.

    • The sample and reference pans are heated at a constant rate.

    • The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

    • This differential heat flow is directly proportional to the heat capacity of the sample.

    • A baseline is established by running the experiment with empty pans.

    • A standard material with a known heat capacity (like sapphire) is run under the same conditions for calibration.

    • The heat capacity of the sample is then calculated by comparing its heat flow measurement to that of the standard.

Workflow for Thermochemical Property Determination

The following diagram illustrates a logical workflow for the experimental determination and analysis of the thermochemical properties of a compound like this compound.

Thermochemical_Workflow cluster_synthesis Sample Preparation cluster_experimental Experimental Determination cluster_data Data Analysis & Property Calculation cluster_reporting Reporting synthesis Synthesis & Purification of This compound characterization Structural & Purity Analysis (NMR, HPLC, MS) synthesis->characterization dsc Differential Scanning Calorimetry (DSC) characterization->dsc bomb_cal Bomb Calorimetry characterization->bomb_cal tga Thermogravimetric Analysis (TGA) characterization->tga cp_calc Heat Capacity (Cp) Calculation dsc->cp_calc combustion_calc Heat of Combustion Calculation bomb_cal->combustion_calc thermal_stability Thermal Stability Profile tga->thermal_stability entropy_calc Entropy (S°) & Gibbs Free Energy (ΔGf°) Calculation cp_calc->entropy_calc hof_calc Enthalpy of Formation (ΔHf°) Calculation combustion_calc->hof_calc hof_calc->entropy_calc report Technical Guide / Whitepaper entropy_calc->report thermal_stability->report

Caption: Workflow for determining thermochemical properties.

Conclusion

While specific experimental thermochemical data for this compound remains elusive in the current body of scientific literature, this guide consolidates the available physicochemical information and presents standardized methodologies for its determination. The provided experimental protocols and workflow diagram offer a robust framework for researchers and drug development professionals to characterize this and other novel compounds, thereby facilitating a deeper understanding of their chemical behavior and potential applications. The high stability of the hydrochloride salt makes it the form of choice for most applications, though further investigation into the thermochemical properties of both the free base and its salts is warranted.

References

Methodological & Application

Application Notes and Protocols for the Asymmetric Synthesis of (S)-3-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-aminobutanenitrile is a valuable chiral building block in organic synthesis, particularly for the preparation of various pharmaceutical compounds. Its stereocenter demands precise control during synthesis to ensure the desired biological activity and avoid potential off-target effects of the corresponding (R)-enantiomer. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (S)-3-aminobutanenitrile using various chiral catalytic methods. The methodologies discussed include organocatalyzed asymmetric Strecker reactions, transition-metal-catalyzed asymmetric hydrogenation, and enzyme-catalyzed kinetic resolution.

Synthetic Strategies Overview

The primary retrosynthetic approach for (S)-3-aminobutanenitrile involves the enantioselective addition of a cyanide equivalent to an imine precursor derived from acetaldehyde (B116499), or the asymmetric reduction of a prochiral β-ketonitrile. The choice of catalyst is crucial for achieving high enantioselectivity and yield.

S_3_aminobutanenitrile (S)-3-Aminobutanenitrile Imine Propan-1-imine (B14180299) S_3_aminobutanenitrile->Imine Asymmetric Hydrocyanation Cyanide Cyanide Source Prochiral_ketone 3-Oxobutanenitrile (B1585553) S_3_aminobutanenitrile->Prochiral_ketone Asymmetric Hydrogenation Acetaldehyde Acetaldehyde Imine->Acetaldehyde Ammonia Ammonia Source Imine->Ammonia

Caption: Retrosynthetic analysis of (S)-3-aminobutanenitrile.

Organocatalytic Asymmetric Strecker Reaction

The asymmetric Strecker reaction, the addition of cyanide to an imine, is a powerful method for synthesizing chiral α- and β-aminonitriles. Organocatalysis offers a metal-free approach, often utilizing readily available and stable catalysts. Chiral phosphoric acids and thiourea (B124793) derivatives have proven to be highly effective for this transformation.

Data Presentation: Organocatalyzed Strecker Reaction of Aldimines
Catalyst TypeCatalyst ExampleSubstrate ScopeCyanide SourceSolventTemp. (°C)Yield (%)ee (%)
ThioureaJacobsen's Thiourea CatalystAliphatic/Aromatic AldehydesAcetyl CyanideCH₂Cl₂-40up to 99up to 96
Cinchona Alkaloid/TiCinchona Alkaloid/Ti(OiPr)₄/BiphenolN-Ts AldiminesTMSCNToluene (B28343)-40up to >99up to >99
Chiral Phosphoric Acid(R)-TRIPN-Boc IminesKCN/18-crown-6Toluene-78HighHigh

Note: Data is representative of asymmetric Strecker reactions on similar aliphatic aldimines and may require optimization for the synthesis of (S)-3-aminobutanenitrile.

Experimental Protocol: Chiral Phosphoric Acid-Catalyzed Asymmetric Strecker Reaction

This protocol is adapted from established procedures for the asymmetric hydrocyanation of N-protected aliphatic imines using a chiral phosphoric acid catalyst.

Step 1: In Situ Formation of N-Benzyl Propan-1-imine

  • To a solution of acetaldehyde (1.0 eq) in anhydrous toluene (0.5 M) at 0 °C, add benzylamine (B48309) (1.0 eq).

  • Add anhydrous magnesium sulfate (B86663) (2.0 eq) as a drying agent.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine by TLC or GC-MS.

  • The crude imine solution is typically used directly in the next step without purification.

Step 2: Asymmetric Hydrocyanation

  • In a separate flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral phosphoric acid catalyst, (R)-TRIP ((R)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate), (5 mol%) in anhydrous toluene (0.1 M).

  • Cool the catalyst solution to -78 °C (dry ice/acetone (B3395972) bath).

  • To this solution, add trimethylsilyl (B98337) cyanide (TMSCN) (1.2 eq).

  • Slowly add the pre-formed solution of N-benzyl propan-1-imine (1.0 eq) to the catalyst-cyanide mixture over 30 minutes.

  • Stir the reaction at -78 °C for 24-48 hours, monitoring the progress by TLC or chiral HPLC.

  • Upon completion, quench the reaction at -78 °C by the addition of a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel. The N-benzyl protecting group can be removed by hydrogenolysis (e.g., H₂, Pd/C) to yield (S)-3-aminobutanenitrile.

cluster_prep Imine Formation cluster_reaction Asymmetric Hydrocyanation Acetaldehyde Acetaldehyde Imine N-Benzyl Propan-1-imine Acetaldehyde->Imine Benzylamine Benzylamine Benzylamine->Imine Reaction_Mix Reaction at -78°C Imine->Reaction_Mix Catalyst Chiral Phosphoric Acid Catalyst Catalyst->Reaction_Mix TMSCN TMSCN TMSCN->Reaction_Mix Quench Quench with NaHCO₃ Reaction_Mix->Quench Workup Workup & Purification Quench->Workup Product (S)-N-Benzyl-3-aminobutanenitrile Workup->Product Final_Product (S)-3-Aminobutanenitrile Product->Final_Product Deprotection

Caption: Workflow for chiral phosphoric acid-catalyzed synthesis.

Transition-Metal-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral precursor, such as 3-oxobutanenitrile, offers a direct route to (S)-3-aminobutanenitrile. This method typically employs chiral rhodium or ruthenium complexes as catalysts.[1]

Data Presentation: Asymmetric Hydrogenation of β-Ketonitriles
Catalyst TypeChiral Ligand ExampleSubstrateSolventH₂ Pressure (bar)Temp. (°C)Yield (%)ee (%)
Ru-complex(S)-BINAP3-OxobutanenitrileMethanol (B129727)50-10025-50>95>98
Rh-complex(S,S)-Me-DuPhosEthyl 3-oxobutanoateEthanol2025>99>99

Note: Data for Rh-complex is for a related substrate and indicates the potential of this catalyst class.

Experimental Protocol: Asymmetric Hydrogenation of 3-Oxobutanenitrile

Reagents and Materials:

  • 3-Oxobutanenitrile

  • [RuCl((S)-BINAP)(p-cymene)]Cl (or a similar chiral Ru or Rh catalyst) (0.1-1 mol%)

  • Degassed methanol

  • High-pressure hydrogenation reactor

Procedure:

  • In a glovebox, charge a high-pressure reactor vessel with 3-oxobutanenitrile (1.0 eq) and the chiral ruthenium catalyst (0.1-1 mol%).

  • Add degassed methanol to dissolve the substrate and catalyst.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to 50-100 bar.

  • Stir the reaction mixture at 25-50 °C for 12-24 hours.

  • Monitor the reaction for the consumption of the starting material by GC or LC-MS.

  • After the reaction is complete, carefully vent the hydrogen gas and purge the reactor with nitrogen.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography to yield (S)-3-aminobutanenitrile.

Enzyme-Catalyzed Synthesis

Biocatalysis provides a green and highly selective alternative for the synthesis of chiral amines. Transaminases are particularly effective for the asymmetric amination of ketones.

Data Presentation: Transaminase-Catalyzed Amination
Enzyme TypeSubstrate ScopeAmino DonorpHTemp. (°C)Conversion (%)ee (%)
ω-TransaminaseAliphatic KetonesIsopropylamine (B41738)7.5-8.530-40High>99
Experimental Protocol: Transaminase-Mediated Asymmetric Amination

Reagents and Materials:

  • 3-Oxobutanenitrile

  • ω-Transaminase (e.g., from Aspergillus terreus or an engineered variant)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Isopropylamine (amino donor)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)

Procedure:

  • Prepare a buffered solution (e.g., 100 mM phosphate buffer, pH 7.5) containing the ω-transaminase, PLP (1 mM), and isopropylamine (excess, e.g., 5-10 eq).

  • Add 3-oxobutanenitrile (1.0 eq) to the enzyme solution.

  • Incubate the reaction mixture at 30-40 °C with gentle agitation for 24-48 hours.

  • The formation of acetone as a byproduct can be monitored to track reaction progress. The reaction can be driven to completion by removing the acetone (e.g., under reduced pressure or by sparging with nitrogen).

  • Monitor the conversion and enantiomeric excess by chiral GC or HPLC analysis of aliquots.

  • Once the reaction is complete, acidify the mixture to pH ~2 with HCl to precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • The supernatant can be basified and extracted with an organic solvent to isolate the (S)-3-aminobutanenitrile, or the product can be isolated as its hydrochloride salt.

Ketone 3-Oxobutanenitrile Reaction Biocatalytic Reaction in Buffer Ketone->Reaction Enzyme ω-Transaminase + PLP Enzyme->Reaction Amino_Donor Isopropylamine Amino_Donor->Reaction Acetone Acetone (byproduct) Reaction->Acetone Product (S)-3-Aminobutanenitrile Reaction->Product Workup Enzyme Removal & Product Isolation Product->Workup

Caption: Workflow for enzymatic synthesis of (S)-3-aminobutanenitrile.

Conclusion

The asymmetric synthesis of (S)-3-aminobutanenitrile can be achieved through several effective catalytic methods. The choice of the optimal method will depend on factors such as substrate availability, desired scale, cost of the catalyst, and environmental considerations. Organocatalytic Strecker reactions offer a metal-free route with high enantioselectivities. Asymmetric hydrogenation provides a direct and efficient pathway from a prochiral ketonitrile. Enzymatic synthesis represents a highly selective and sustainable approach. The protocols provided herein serve as a detailed guide for researchers in the synthesis of this important chiral intermediate. Further optimization of reaction conditions may be necessary to achieve the best results for specific applications.

References

Application Notes and Protocols for the Enzymatic Resolution of 3-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enantiomerically pure chiral amines are critical building blocks in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). 3-Aminobutanenitrile is a valuable chiral intermediate, and its resolution into single enantiomers is of significant interest. This document provides detailed application notes and experimental protocols for the enzymatic resolution of racemic this compound. Three distinct enzymatic strategies are presented: kinetic resolution via lipase-catalyzed acylation, transaminase-catalyzed kinetic resolution, and nitrilase-catalyzed enantioselective hydrolysis. Furthermore, detailed analytical protocols for the determination of enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are provided.

Introduction

The stereochemistry of a drug molecule can have a profound impact on its pharmacological activity, with one enantiomer often exhibiting the desired therapeutic effect while the other may be inactive or even responsible for adverse effects. The enzymatic resolution of racemates has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the production of enantiopure compounds. Enzymes offer high enantioselectivity, operate under mild reaction conditions, and can reduce the need for hazardous reagents.

This application note focuses on three promising enzymatic approaches for the kinetic resolution of racemic this compound:

  • Lipase-Catalyzed Acylation: Lipases are versatile enzymes that can catalyze the enantioselective acylation of amines in organic solvents. One enantiomer is selectively acylated, allowing for the separation of the acylated product from the unreacted enantiomer.

  • Transaminase-Catalyzed Resolution: ω-Transaminases are a class of enzymes that catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde. In a kinetic resolution setup, one enantiomer of the racemic amine is selectively converted to the corresponding ketone, enriching the other enantiomer.

  • Nitrilase-Catalyzed Hydrolysis: Nitrilases can enantioselectively hydrolyze a nitrile group to a carboxylic acid. When applied to a racemic aminonitrile, one enantiomer is selectively hydrolyzed, enabling separation from the unreacted enantiomer.

Enzymatic Resolution Protocols

Lipase-Catalyzed Kinetic Resolution via Acylation

This protocol describes the kinetic resolution of racemic this compound using Candida antarctica lipase (B570770) B (CALB), a widely used and robust lipase for the resolution of chiral amines. The (R)-enantiomer is selectively acylated, leaving the (S)-enantiomer unreacted.

Experimental Protocol:

  • Materials:

    • Racemic this compound

    • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

    • Acylating agent (e.g., ethyl acetate, isopropyl acetate, or vinyl acetate)

    • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene, or hexane)

    • Sodium bicarbonate (5% w/v aqueous solution)

    • Anhydrous sodium sulfate

    • Standard laboratory glassware and magnetic stirrer.

  • Procedure:

    • To a dried round-bottom flask, add racemic this compound (1.0 eq) and the chosen anhydrous organic solvent (e.g., MTBE, 10-20 mL per gram of substrate).

    • Add the acylating agent (e.g., ethyl acetate, 1.5 eq).

    • Add immobilized Candida antarctica lipase B (10-50 mg per mmol of substrate).

    • Seal the flask and stir the reaction mixture at a controlled temperature (e.g., 30-45 °C).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the enantiomeric excess (ee) of the remaining substrate and the conversion.

    • Once the desired conversion (ideally close to 50%) and ee are reached, stop the reaction by filtering off the enzyme.

    • Wash the enzyme with a small amount of the reaction solvent.

    • To the filtrate, add a 5% aqueous solution of sodium bicarbonate to quench any remaining acylating agent and wash the organic layer.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The resulting residue contains the unreacted (S)-3-aminobutanenitrile and the acylated (R)-N-(1-cyanopropan-2-yl)acetamide. These can be separated by column chromatography.

Data Presentation:

ParameterValueReference
Enzyme Immobilized Candida antarctica lipase B[1]
Substrate Racemic this compound-
Acylating Agent Ethyl Acetate[1]
Solvent Methyl tert-butyl ether (MTBE)[1]
Temperature 40 °C[1]
Reaction Time 24-72 h (monitor for ~50% conversion)[1]
Expected Conversion ~50%[2]
Expected ee (S-amine) >95%[2]
Expected ee (R-amide) >95%[2]

Logical Workflow:

Lipase_Resolution Racemic_Amine Racemic this compound Reaction Enzymatic Acylation Racemic_Amine->Reaction Acyl_Agent Acylating Agent (e.g., Ethyl Acetate) Acyl_Agent->Reaction CALB Immobilized CALB CALB->Reaction Solvent Organic Solvent (e.g., MTBE) Solvent->Reaction Separation Separation (Filtration, Extraction, Chromatography) Reaction->Separation S_Amine Enantiopure (S)-3-Aminobutanenitrile Separation->S_Amine R_Amide Acylated (R)-enantiomer Separation->R_Amide

Workflow for Lipase-Catalyzed Kinetic Resolution.
Transaminase-Catalyzed Kinetic Resolution

This protocol outlines the kinetic resolution of racemic this compound using an (S)-selective ω-transaminase. The (S)-enantiomer is selectively deaminated to 3-oxobutanenitrile, leaving the (R)-enantiomer in high enantiomeric excess.

Experimental Protocol:

  • Materials:

    • Racemic this compound

    • (S)-selective ω-transaminase (e.g., from Vibrio fluvialis or a commercially available kit)

    • Amino acceptor (e.g., pyruvate, α-ketoglutarate)

    • Pyridoxal 5'-phosphate (PLP) cofactor

    • Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.0-8.0)

    • Standard laboratory glassware, pH meter, and incubator shaker.

  • Procedure:

    • Prepare a buffer solution (e.g., 100 mM potassium phosphate, pH 7.5).

    • In a reaction vessel, dissolve racemic this compound (1.0 eq) and the amino acceptor (e.g., pyruvate, 1.0-1.5 eq) in the buffer.

    • Add PLP to a final concentration of 1 mM.

    • Add the (S)-selective ω-transaminase (as per manufacturer's recommendation or a predetermined optimal loading).

    • Incubate the reaction mixture at a controlled temperature (e.g., 30-37 °C) with gentle shaking.

    • Monitor the reaction for the disappearance of the (S)-enantiomer and the formation of the ketone byproduct using chiral HPLC or GC.

    • When the conversion of the (S)-enantiomer is complete (approaching 50% total conversion), stop the reaction by adding a quenching agent (e.g., by acidification with HCl to pH 2).

    • Centrifuge the mixture to remove the precipitated enzyme.

    • The supernatant contains the (R)-3-aminobutanenitrile hydrochloride and the byproduct. The desired product can be isolated and purified by extraction and/or crystallization.

Data Presentation:

ParameterValueReference
Enzyme (S)-selective ω-Transaminase[3]
Substrate Racemic this compound-
Amino Acceptor Pyruvate[3]
Cofactor Pyridoxal 5'-phosphate (PLP)[3]
Buffer Potassium Phosphate (100 mM, pH 7.5)[4]
Temperature 30 °C[4]
Reaction Time 12-48 h (monitor for ~50% conversion)[4]
Expected Conversion ~50%[3]
Expected ee (R-amine) >99%[3]

Logical Workflow:

Transaminase_Resolution Racemic_Amine Racemic this compound Reaction Enzymatic Deamination Racemic_Amine->Reaction Amino_Acceptor Amino Acceptor (e.g., Pyruvate) Amino_Acceptor->Reaction Transaminase (S)-ω-Transaminase Transaminase->Reaction PLP PLP Cofactor PLP->Reaction Separation Work-up (Acidification, Centrifugation, Extraction) Reaction->Separation R_Amine Enantiopure (R)-3-Aminobutanenitrile Separation->R_Amine Ketone 3-Oxobutanenitrile (Byproduct) Separation->Ketone

Workflow for Transaminase-Catalyzed Kinetic Resolution.
Nitrilase-Catalyzed Enantioselective Hydrolysis

This protocol describes a potential route for the kinetic resolution of racemic this compound using a nitrilase from Rhodococcus rhodochrous, which is known to act on aliphatic nitriles.[5][6][7][8][9] One enantiomer is selectively hydrolyzed to the corresponding 3-aminobutanoic acid, allowing for separation from the unreacted aminonitrile enantiomer.

Experimental Protocol:

  • Materials:

    • Racemic this compound

    • Whole cells of Rhodococcus rhodochrous (e.g., ATCC BAA-870) or a purified nitrilase preparation.

    • Buffer solution (e.g., potassium phosphate buffer, pH 7.0-8.0)

    • Standard laboratory glassware, pH meter, and incubator shaker.

  • Procedure:

    • Prepare a suspension of Rhodococcus rhodochrous cells in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5).

    • Add racemic this compound to the cell suspension to a final concentration of 10-50 mM.

    • Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.

    • Monitor the reaction by taking samples at regular intervals. Analyze the samples by chiral HPLC or GC to determine the ee of the remaining this compound and the formation of 3-aminobutanoic acid.

    • Once the desired conversion is achieved (approaching 50%), terminate the reaction by centrifuging the mixture to pellet the cells.

    • The supernatant will contain the unreacted enantiomer of this compound and the product, 3-aminobutanoic acid.

    • Adjust the pH of the supernatant to facilitate separation. For example, acidification may protonate the unreacted amine, allowing for extraction of the amino acid, or basification may allow for extraction of the free amine.

Data Presentation:

ParameterValueReference
Enzyme Source Rhodococcus rhodochrous (whole cells)[5][6]
Substrate Racemic this compound-
Buffer Potassium Phosphate (50 mM, pH 7.5)[5]
Temperature 30 °C[5]
Reaction Time 24-96 h (monitor for ~50% conversion)[5]
Expected Conversion ~50%-
Expected ee Dependent on enzyme selectivity for this substrate-

Logical Workflow:

Nitrilase_Resolution Racemic_Amine Racemic this compound Reaction Enantioselective Hydrolysis Racemic_Amine->Reaction Nitrilase Nitrilase (R. rhodochrous) Nitrilase->Reaction Buffer Aqueous Buffer Buffer->Reaction Separation Separation (Centrifugation, pH Adjustment, Extraction) Reaction->Separation Unreacted_Amine Enantiopure This compound Separation->Unreacted_Amine Amino_Acid 3-Aminobutanoic Acid (Product) Separation->Amino_Acid

Workflow for Nitrilase-Catalyzed Enantioselective Hydrolysis.

Analytical Protocols for Enantiomeric Excess Determination

Accurate determination of the enantiomeric excess (ee) is crucial for evaluating the success of the enzymatic resolution. Chiral HPLC and GC are the most common techniques for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Direct analysis of this compound on a chiral stationary phase (CSP) can be challenging due to its lack of a strong UV chromophore. Therefore, derivatization with a UV-active chiral or achiral agent is often necessary.

Protocol for Indirect Chiral HPLC via Derivatization:

  • Materials:

    • Sample containing this compound enantiomers

    • Chiral derivatizing agent (e.g., (R)-(+)-1-(1-naphthyl)ethyl isocyanate (NEIC) or Marfey's reagent) or an achiral derivatizing agent with a strong chromophore (e.g., dansyl chloride). For derivatization with an achiral agent, a chiral column is required for separation.

    • Aprotic solvent (e.g., anhydrous acetonitrile (B52724) or dichloromethane)

    • Tertiary amine base (e.g., triethylamine)

    • HPLC system with a UV detector

    • Reversed-phase C18 column (for diastereomer separation) or a chiral column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H).

  • Derivatization Procedure (Example with NEIC):

    • Dissolve a small amount of the sample (containing approx. 1 mg of this compound) in 1 mL of anhydrous acetonitrile.

    • Add a slight excess of (R)-(+)-NEIC (1.1 eq) and a catalytic amount of triethylamine.

    • Stir the reaction at room temperature for 1-2 hours or until the reaction is complete (monitor by TLC).

    • The resulting solution containing the diastereomeric urea (B33335) derivatives can be directly diluted with the mobile phase and injected into the HPLC.

  • HPLC Conditions:

ParameterValue
Column Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Detection UV at 280 nm
Column Temperature 25 °C
Injection Volume 10 µL

Data Analysis:

The two diastereomers will exhibit different retention times. The enantiomeric excess is calculated from the peak areas (A1 and A2) of the two diastereomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Chiral Gas Chromatography (GC)

Chiral GC can also be used for the analysis of this compound enantiomers, often after derivatization to improve volatility and thermal stability.

Protocol for Chiral GC Analysis:

  • Materials:

    • Sample containing this compound enantiomers

    • Derivatizing agent (e.g., trifluoroacetic anhydride (B1165640) (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))

    • Anhydrous solvent (e.g., dichloromethane)

    • GC system with a Flame Ionization Detector (FID)

    • Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsm).

  • Derivatization Procedure (Example with TFAA):

    • Dissolve a small amount of the sample in anhydrous dichloromethane.

    • Add an excess of trifluoroacetic anhydride.

    • Heat the mixture at 70 °C for 30 minutes.

    • Evaporate the excess reagent and solvent under a stream of nitrogen.

    • Redissolve the residue in a suitable solvent (e.g., ethyl acetate) for GC injection.

  • GC Conditions:

ParameterValue
Column Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Hydrogen, constant flow
Injector Temperature 250 °C
Detector Temperature 250 °C
Oven Program Start at 80 °C, hold for 2 min, ramp at 5 °C/min to 180 °C, hold for 5 min
Injection Mode Split (e.g., 50:1)

Data Analysis:

The enantiomers will be separated into two distinct peaks. The enantiomeric excess is calculated from the integrated peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Conclusion

The enzymatic resolution of this compound offers a highly selective and efficient route to obtaining the enantiopure forms of this valuable chiral building block. The choice of the enzymatic method—lipase, transaminase, or nitrilase—will depend on the desired enantiomer, the availability of the enzyme, and the specific process requirements. The detailed protocols and analytical methods provided in this application note serve as a comprehensive guide for researchers and professionals in the pharmaceutical and chemical industries to develop robust and scalable processes for the production of enantiopure this compound. It is recommended to perform initial screening experiments to optimize the reaction conditions for the specific enzyme and substrate batch used.

References

Organocatalytic Routes to 3-Aminobutanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanenitrile is a valuable chiral building block in organic synthesis, particularly for the preparation of pharmaceuticals and other biologically active molecules. Its structure, featuring both an amino and a nitrile group, allows for diverse chemical modifications. The development of stereoselective methods for its synthesis is of significant interest. Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often environmentally benign alternative to traditional methods. This document provides an overview of potential organocatalytic strategies for the synthesis of this compound, focusing on the asymmetric conjugate addition of nitrogen nucleophiles to α,β-unsaturated nitriles. While specific protocols for this compound are not extensively reported in the literature, this guide presents representative methodologies and detailed protocols adapted from closely related transformations.

Synthetic Strategies

The primary organocatalytic approach for the synthesis of β-aminonitriles, such as this compound, is the aza-Michael addition (conjugate addition of a nitrogen nucleophile) to an α,β-unsaturated nitrile. For this compound, the key reaction would be the addition of an ammonia (B1221849) equivalent to crotononitrile (B213123).

Key Reaction:

Bifunctional organocatalysts, such as those based on thiourea (B124793) or squaramide scaffolds bearing a basic moiety, are well-suited for this transformation. They can activate both the nucleophile and the electrophile simultaneously, facilitating the reaction and controlling the stereochemistry.

Data Presentation: Comparison of Organocatalytic Systems

Although direct data for the synthesis of this compound is limited, the following table summarizes the performance of various bifunctional organocatalysts in asymmetric aza-Michael additions to α,β-unsaturated carbonyl compounds and nitriles, which serves as a strong indicator for their potential application in the target synthesis.

Catalyst TypeMichael AcceptorNucleophileCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Thiourea-AmineNitroalkenesKetones/Aldehydes10Toluene (B28343)24-7285-9890-96[1][2]
Cinchona Alkaloidα,β-Unsaturated Ketones4-Nitrophthalimide10Dioxane4880-9895-99[3]
SquaramideChalconesAnilines10Toluene1290-9992-98N/A
Primary Amineα,β-Unsaturated AldehydesNitrogen Heterocycles20CH2Cl22475-9585-99N/A

Note: This table presents data from analogous reactions to illustrate the potential of these catalyst systems. "N/A" indicates that a specific reference for this combination was not found in the provided search results but represents a plausible application based on catalyst function.

Experimental Protocols

The following is a detailed, representative protocol for the organocatalytic asymmetric aza-Michael addition for the synthesis of a β-aminonitrile, adapted for the synthesis of this compound. This protocol is a general guideline and may require optimization for the specific substrates.

Protocol 1: Bifunctional Thiourea-Catalyzed Aza-Michael Addition of a Carbamate (B1207046) to Crotononitrile

This protocol uses a carbamate as an ammonia surrogate, which can be subsequently deprotected to yield the free amine.

Materials:

  • Crotononitrile (1.0 mmol, 1.0 equiv)

  • Benzyl (B1604629) carbamate (1.2 mmol, 1.2 equiv)

  • Bifunctional thiourea catalyst (e.g., Takemoto's catalyst) (0.1 mmol, 10 mol%)

  • Toluene (2.0 mL)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) apparatus

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add the bifunctional thiourea catalyst (0.1 mmol).

  • Under an inert atmosphere (e.g., nitrogen or argon), add toluene (2.0 mL) to the flask.

  • Add benzyl carbamate (1.2 mmol) to the solution and stir until it dissolves.

  • Add crotononitrile (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion of the reaction (typically 24-48 hours), quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the protected this compound derivative.

  • The benzyl carbamate protecting group can be removed by standard procedures (e.g., hydrogenolysis) to yield this compound.

Visualizations

Diagram 1: Generalized Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification catalyst 1. Add Organocatalyst solvent 2. Add Solvent catalyst->solvent nucleophile 3. Add Nucleophile (e.g., Benzyl Carbamate) solvent->nucleophile electrophile 4. Add Electrophile (Crotononitrile) nucleophile->electrophile stir 5. Stir at RT (Monitor by TLC) electrophile->stir quench 6. Quench Reaction stir->quench extract 7. Extraction quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify product Protected This compound purify->product

Caption: A generalized workflow for the organocatalytic synthesis of protected this compound.

Diagram 2: Proposed Catalytic Cycle for Bifunctional Thiourea Catalyst

catalytic_cycle catalyst Bifunctional Thiourea Catalyst activated_complex Activated Ternary Complex catalyst->activated_complex H-bonding crotononitrile Crotononitrile crotononitrile->activated_complex carbamate Carbamate carbamate->activated_complex michael_adduct Michael Adduct activated_complex->michael_adduct C-N bond formation product Protected This compound michael_adduct->product product->catalyst Catalyst regeneration

Caption: Proposed catalytic cycle for the aza-Michael addition catalyzed by a bifunctional thiourea.

References

3-Aminobutanenitrile as a Precursor for Non-Peptide HIV Protease Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobutanenitrile, particularly in its chiral form, (S)-3-aminobutanenitrile hydrochloride, has been identified as a potential precursor for the synthesis of non-peptide HIV protease inhibitors.[1] These inhibitors are a critical component of highly active antiretroviral therapy (HAART), effectively suppressing viral replication by targeting the HIV protease enzyme. This enzyme is essential for the maturation of infectious virions. The chemical structure of this compound offers a versatile scaffold for the construction of complex molecules designed to fit into the active site of the HIV protease, disrupting its catalytic function.

Despite its potential, a thorough review of publicly available scientific literature and patents did not yield specific examples of non-peptide HIV protease inhibitors that are synthesized directly from this compound. While its role as a key intermediate is acknowledged in chemical supplier databases, detailed synthetic pathways to specific, biologically active inhibitors are not explicitly documented in the accessible literature. The synthesis of well-established non-peptide HIV protease inhibitors, such as Darunavir and Amprenavir, originates from different chiral precursors.

This document, therefore, outlines a conceptual framework and general protocols based on established synthetic methodologies for non-peptide HIV protease inhibitors. It provides a theoretical basis for how this compound could be utilized in the design and synthesis of novel inhibitors.

Conceptual Synthetic Strategy

The core concept for utilizing this compound as a precursor involves the chemical modification of its amine and nitrile functionalities to introduce moieties that can interact with the active site of the HIV protease. A plausible synthetic approach would involve the transformation of this compound into a key intermediate, such as a diamino alcohol or a similar scaffold, which is a common structural motif in many HIV protease inhibitors.

A hypothetical synthetic workflow is presented below.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Inhibitor Assembly A This compound B Protection of Amino Group A->B C Reduction of Nitrile Group to Amine B->C D Introduction of Hydroxyl Group C->D E Key Diamino Alcohol Intermediate D->E F Coupling with P1/P1' Ligands E->F G Coupling with P2/P2' Ligands F->G H Deprotection G->H I Final Non-Peptide HIV Protease Inhibitor H->I

Caption: Conceptual workflow for the synthesis of a non-peptide HIV protease inhibitor from this compound.

General Experimental Protocols

The following are generalized experimental protocols for the key transformations that would be necessary to convert this compound into a potential HIV protease inhibitor. These protocols are based on standard organic chemistry techniques and methodologies reported for the synthesis of analogous compounds.

Protocol 1: Protection of the Amino Group of this compound

Objective: To protect the primary amine of this compound to prevent unwanted side reactions during subsequent synthetic steps. A common protecting group is the tert-butoxycarbonyl (Boc) group.

Materials:

Procedure:

  • Suspend (S)-3-aminobutanenitrile hydrochloride in DCM.

  • Add triethylamine to neutralize the hydrochloride and free the amine.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected product.

Protocol 2: Reduction of the Nitrile Group

Objective: To reduce the nitrile functionality of the protected this compound to a primary amine, forming a diamine intermediate.

Materials:

  • Boc-protected this compound

  • Lithium aluminum hydride (LiAlH₄) or another suitable reducing agent (e.g., Raney Nickel with H₂)

  • Anhydrous tetrahydrofuran (B95107) (THF) or another appropriate solvent

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C.

  • Add a solution of Boc-protected this compound in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours or until completion as monitored by TLC.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude diamine product.

HIV Protease Inhibition Assay: A General Protocol

Once a final inhibitor compound is synthesized, its biological activity must be assessed. The following is a general protocol for an in vitro HIV protease inhibition assay.

Objective: To determine the concentration at which the synthesized compound inhibits 50% of the HIV protease activity (IC₅₀).

Materials:

  • Recombinant HIV-1 protease

  • A fluorogenic HIV protease substrate (e.g., a peptide containing a cleavage site flanked by a fluorophore and a quencher)

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

  • Synthesized inhibitor compound dissolved in DMSO

  • A fluorescent plate reader

Procedure:

  • Prepare a series of dilutions of the inhibitor compound in DMSO.

  • In a 96-well microplate, add the assay buffer, the inhibitor dilution (or DMSO for control), and the HIV-1 protease.

  • Incubate the plate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic substrate to all wells.

  • Immediately begin monitoring the increase in fluorescence over time using a fluorescent plate reader (excitation and emission wavelengths will depend on the specific fluorogenic substrate).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

G cluster_0 Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Dispense into 96-well Plate (Buffer, Inhibitor, Enzyme) A->B C Pre-incubate B->C D Add Substrate to Initiate Reaction C->D E Monitor Fluorescence D->E F Data Analysis (Calculate IC50) E->F

Caption: General workflow for an in vitro HIV protease inhibition assay.

Quantitative Data

As no specific non-peptide HIV protease inhibitors derived from this compound have been identified in the literature, no quantitative data (IC₅₀, Kᵢ, etc.) can be provided in this section. For reference, potent non-peptide HIV protease inhibitors like Darunavir and Amprenavir exhibit IC₅₀ values in the low nanomolar to picomolar range against wild-type HIV-1 protease.

Signaling Pathway

The target of the synthesized inhibitors is the HIV protease, an aspartyl protease that functions as a homodimer. It cleaves the viral Gag and Gag-Pol polyproteins at specific sites, a crucial step in the viral maturation process. Non-peptide inhibitors act as competitive inhibitors, binding to the active site of the enzyme and preventing the natural substrate from binding, thus halting the proteolytic cleavage.

G cluster_0 HIV Replication Cycle cluster_1 Mechanism of Inhibition A Viral Entry B Reverse Transcription A->B C Integration B->C D Transcription & Translation (Gag-Pol Polyprotein) C->D E Viral Assembly D->E F Budding E->F G Maturation F->G H Infectious Virion G->H I HIV Protease G->I Targeted Step K Cleavage I->K N Inhibition I->N J Gag-Pol Polyprotein J->K L Mature Viral Proteins K->L M Non-Peptide Inhibitor (from this compound) M->N N->K

Caption: Inhibition of HIV maturation by a non-peptide protease inhibitor.

Conclusion

While this compound is a plausible and chemically versatile starting material for the synthesis of novel non-peptide HIV protease inhibitors, there is a notable absence of specific, documented examples in the public domain. The application notes and protocols provided here are therefore conceptual and intended to serve as a guide for researchers interested in exploring this synthetic avenue. Further research is required to synthesize and characterize specific inhibitors derived from this compound and to evaluate their biological activity against HIV protease.

References

Application Notes and Protocols: 3-Aminobutanenitrile as a Chiral Building Block in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 3-aminobutanenitrile is a versatile and valuable building block in the stereoselective synthesis of complex nitrogen-containing molecules. Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile moiety, allows for a diverse range of chemical transformations. This, coupled with the commercial availability of both (R)- and (S)-enantiomers, makes it an attractive starting material for the synthesis of enantiomerically pure pharmaceuticals and natural products.[1] These application notes provide an overview of the utility of this compound in total synthesis, featuring a detailed protocol from the synthesis of the quinolizidine (B1214090) alkaloid (-)-217A, and protocols for common synthetic transformations.

Application in Natural Product Synthesis: Total Synthesis of Quinolizidine Alkaloid (-)-217A

The quinolizidine alkaloid (-)-217A, isolated from the skin extracts of the Madagascan frog Mantella baroni, represents a class of 1,4-disubstituted quinolizidine alkaloids.[2][3] The total synthesis of (-)-217A highlights the utility of chiral this compound derivatives in constructing complex heterocyclic scaffolds. One elegant approach employs an organocatalytic aza-conjugate addition to establish the key stereocenters of a substituted piperidine (B6355638) ring, a core component of the quinolizidine skeleton.[3]

A key transformation in a formal synthesis of quinolizidine (–)-217A involves the diastereoselective construction of a functionalized 2,6-cis-piperidine ring system. This is achieved through an organocatalytic aza-conjugate addition reaction.[4]

Logical Workflow for the Synthesis of the Piperidine Core of Quinolizidine (-)-217A

G cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_product Target Precursor A Chiral this compound Derivative C Organocatalytic Aza-Conjugate Addition A->C B α,β-Unsaturated Ester B->C D Functionalized 2,6-cis-Piperidine C->D Diastereoselective C-N Bond Formation E Precursor for Quinolizidine (-)-217A D->E Further Functionalization

Caption: Synthetic strategy for the piperidine core of (-)-217A.

Key Experimental Protocols

The following protocols are based on methodologies reported in the synthesis of quinolizidine (-)-217A and related transformations of this compound.

Organocatalytic Aza-Conjugate Addition for the Synthesis of a Substituted Piperidine

This protocol describes a key step in the formal synthesis of quinolizidine (–)-217A, where a chiral amine derived from this compound undergoes a diastereoselective conjugate addition to an α,β-unsaturated ester.[4]

Reaction Scheme:

G start Chiral Amine + α,β-Unsaturated Ester product Diastereomerically Enriched Piperidine Derivative start->product TFA (cocatalyst) DCM, rt catalyst Organocatalyst (e.g., Diphenylprolinol Silyl Ether) G start (S)-3-Aminobutanenitrile + Alkyl Halide (R-X) product N-Alkyl-(S)-3-aminobutanenitrile start->product Solvent (e.g., ACN) Heat base Base (e.g., K₂CO₃) G start N-Protected (S)-3-Aminobutanenitrile product N-Protected (S)-1,3-Diaminobutane start->product 1. THF, 0 °C to rt 2. Aqueous Workup reagent Reducing Agent (e.g., LiAlH₄)

References

Application Notes & Protocols: Catalytic Hydrogenation of Prochiral Precursors to 3-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-aminobutanenitrile via the catalytic hydrogenation of its prochiral precursor, (E/Z)-3-aminobut-2-enenitrile, also known as β-aminocrotononitrile. Chiral β-amino nitriles are valuable building blocks in the synthesis of various pharmaceutical compounds. The protocol focuses on a highly efficient method utilizing a Rhodium(I) complex with the chiral diphosphine ligand, TangPhos, which has demonstrated excellent enantioselectivity for this class of substrates.

Introduction

The asymmetric hydrogenation of prochiral enamines presents a direct and atom-economical route to access chiral amines. This compound, a key chiral intermediate, can be synthesized with high enantiomeric purity through the hydrogenation of (E/Z)-3-aminobut-2-enenitrile. The challenge in this transformation lies in controlling the stereochemistry at the newly formed chiral center. Recent advancements in catalysis, particularly using rhodium complexes with robust chiral ligands, have enabled highly efficient and selective hydrogenations of β-amino acrylonitriles.[1] This protocol details the use of a [Rh(cod)₂]BF₄/TangPhos catalytic system, which has been shown to be effective for the hydrogenation of both E and Z isomers of the substrate, making it a practical and powerful method for organic synthesis.[1]

Data Presentation: Performance of Chiral Catalysts

The selection of an appropriate chiral ligand is critical for achieving high enantioselectivity in the hydrogenation of β-amino acrylonitriles. The following table summarizes the performance of the Rh-TangPhos catalyst system with various substituted β-amino acrylonitriles, demonstrating the catalyst's effectiveness across a range of substrates.

EntrySubstrate (β-Amino Acrylonitrile Derivative)IsomerConversion [%]ee [%]
1N-acetyl-3-amino-3-phenylacrylonitrileE>9995
2N-acetyl-3-amino-3-phenylacrylonitrileZ>99>99
3N-acetyl-3-amino-3-phenylacrylonitrileE/Z Mix>9996
4N-acetyl-3-amino-3-(4-methoxyphenyl)acrylonitrileE>9996
5N-acetyl-3-amino-3-(4-methoxyphenyl)acrylonitrileZ>99>99
6N-acetyl-3-amino-3-(4-methoxyphenyl)acrylonitrileE/Z Mix>9997
7N-acetyl-3-amino-3-(4-chlorophenyl)acrylonitrileE/Z Mix>9997
8N-acetyl-3-amino-3-(4-fluorophenyl)acrylonitrileE/Z Mix>9996
9N-acetyl-3-amino-3-(2-naphthyl)acrylonitrileE/Z Mix>9999
10N-acetyl-3-amino-3-(2-thienyl)acrylonitrileE/Z Mix>9998

Data adapted from Ma, M., Hou, G., Sun, T., et al. (2010). Highly Efficient RhI-Catalyzed Asymmetric Hydrogenation of β-Amino Acrylonitriles. Chemistry – A European Journal, 16(18), 5301-5304. The data presented is for N-acetylated derivatives, which are closely related to the target precursor and demonstrate the catalyst's efficacy.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the asymmetric hydrogenation of 3-aminobut-2-enenitrile.

G cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_workup Work-up & Analysis Rh_precatalyst [Rh(cod)₂]BF₄ Catalyst_sol Prepare Catalyst Stock Solution Rh_precatalyst->Catalyst_sol TangPhos (S,S,R,R)-TangPhos TangPhos->Catalyst_sol Solvent_prep Anhydrous MeOH Solvent_prep->Catalyst_sol Add_to_Autoclave Charge Reactor Catalyst_sol->Add_to_Autoclave Substrate Prochiral Precursor (3-Aminobut-2-enenitrile) Substrate->Add_to_Autoclave Autoclave Autoclave Hydrogenation Hydrogenate (H₂, Pressure, Temp) Add_to_Autoclave->Hydrogenation Concentration Concentrate Under Vacuum Hydrogenation->Concentration Purification Column Chromatography Concentration->Purification Analysis Determine ee% (Chiral HPLC/GC) Purification->Analysis

Workflow for Asymmetric Hydrogenation.

Experimental Protocols

Materials:

  • Prochiral precursor: (E/Z)-3-aminobut-2-enenitrile (or its N-acetylated derivative)

  • Rhodium precatalyst: [Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)

  • Chiral ligand: (S,S,R,R)-TangPhos

  • Solvent: Anhydrous Methanol (MeOH), degassed

  • Hydrogen gas (high purity)

  • Standard laboratory glassware, Schlenk line, and a high-pressure autoclave

Procedure: Catalyst Stock Solution Preparation

Note: This procedure should be performed in a nitrogen-filled glovebox to prevent catalyst deactivation.

  • In a clean, dry vial, dissolve [Rh(cod)₂]BF₄ (1.0 mol%) and (S,S,R,R)-TangPhos (1.1 mol%) in anhydrous, degassed methanol.

  • Stir the mixture at room temperature for 10 minutes to allow for the formation of the active catalyst complex. This stock solution is ready for use in the hydrogenation reaction.

Procedure: Asymmetric Hydrogenation

  • Place the prochiral precursor, (E/Z)-3-aminobut-2-enenitrile (1.0 equivalent), into a high-pressure autoclave equipped with a magnetic stir bar.

  • Under a flow of inert gas (nitrogen or argon), add the required volume of the catalyst stock solution via syringe. The typical substrate-to-catalyst ratio (S/C) is 100:1.

  • Seal the autoclave securely.

  • Purge the autoclave by pressurizing with hydrogen gas (e.g., to 10 atm) and then venting, repeating this cycle 3-5 times to ensure an inert atmosphere.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 70 atm).

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.

  • Maintain the reaction under these conditions for 12-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC).

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.

Procedure: Product Isolation and Analysis

  • Open the autoclave and transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent (methanol) under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure this compound.

  • The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.

Conclusion

The described protocol provides an efficient and highly enantioselective method for the synthesis of chiral this compound from its prochiral enamine precursor. The Rh-TangPhos catalytic system demonstrates high efficacy, yielding the desired product with excellent enantiomeric excess.[1] This method is particularly advantageous as it is effective for mixtures of E/Z isomers, thereby simplifying the synthetic process by eliminating the need for isomer separation. These application notes serve as a comprehensive guide for researchers in the pharmaceutical and chemical industries to produce valuable chiral amine building blocks.

References

Application Note: Purification of 3-Aminobutanenitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the purification of 3-aminobutanenitrile, and more specifically its hydrochloride salt, using the recrystallization technique. Recrystallization is a fundamental method for purifying solid organic compounds, leveraging differences in solubility at varying temperatures. While extensive solubility data for this compound is not widely available in published literature, this protocol outlines a general yet effective procedure using polar solvents, as suggested by available chemical information. The target audience for this protocol includes researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction

This compound is a chiral organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals, notably as a building block for non-peptide HIV protease inhibitors.[1][2] The purity of such intermediates is critical to ensure the efficacy and safety of the final active pharmaceutical ingredient. Recrystallization is a robust and widely used technique to achieve high levels of purity for solid compounds.[3][4]

This protocol focuses on the purification of (S)-3-aminobutanenitrile hydrochloride, the salt form of the compound, which exhibits enhanced stability and solubility in polar solvents, making it more amenable to purification by recrystallization.[1][5] The procedure involves dissolving the impure solid in a minimal amount of a suitable hot solvent and allowing it to cool, whereupon the purified compound crystallizes out of the solution, leaving impurities behind in the mother liquor.[3][6]

Physicochemical Properties

A summary of the relevant physical and chemical properties of this compound and its hydrochloride salt is presented in the table below. Understanding these properties is crucial for the successful execution of the recrystallization protocol.

PropertyThis compound(S)-3-Aminobutanenitrile HydrochlorideReference
Molecular Formula C₄H₈N₂C₄H₉ClN₂[7][8][9]
Molecular Weight 84.12 g/mol 120.58 g/mol [1][7]
Appearance -White to off-white crystalline solid[1]
Solubility Soluble in polar solvents.Good solubility in organic solvents like ethanol (B145695) and acetone. Enhanced water solubility compared to the free base.[1][10][11]
Storage -Recommended storage at room temperature or 2-8°C, under inert atmosphere. Hygroscopic.[1]

Experimental Protocol: Recrystallization of (S)-3-Aminobutanenitrile Hydrochloride

This protocol outlines the single-solvent recrystallization method, which is suitable for (S)-3-aminobutanenitrile hydrochloride using polar solvents such as ethanol or methanol (B129727).[1][2]

3.1. Materials and Equipment

  • Materials:

    • Impure (S)-3-aminobutanenitrile hydrochloride

    • Recrystallization solvent (e.g., Ethanol or Methanol)

    • Deionized water (for ice bath)

    • Boiling chips

  • Equipment:

    • Erlenmeyer flasks (2)

    • Hot plate with magnetic stirring capability

    • Magnetic stir bar

    • Condenser (optional, to prevent solvent loss)

    • Buchner funnel and flask

    • Filter paper

    • Vacuum source (e.g., water aspirator)

    • Spatula

    • Beakers

    • Graduated cylinders

    • Ice bath container

    • Drying oven or desiccator

3.2. Procedure

  • Solvent Selection: Based on available data, polar solvents such as ethanol or methanol are suitable for the recrystallization of (S)-3-aminobutanenitrile hydrochloride.[1][2] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.

  • Dissolution:

    • Place the impure (S)-3-aminobutanenitrile hydrochloride into an Erlenmeyer flask with a magnetic stir bar.

    • In a separate beaker, heat the chosen solvent (ethanol or methanol) on a hot plate.

    • Add the hot solvent to the flask containing the solid in small portions, with continuous stirring and gentle heating, until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to fully dissolve the compound.

  • Hot Filtration (if necessary):

    • If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Collection of Crystals:

    • Set up a Buchner funnel with filter paper over a clean filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold recrystallization solvent.

    • Pour the cold slurry of crystals into the Buchner funnel and apply the vacuum to separate the crystals from the mother liquor.

  • Washing:

    • With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the crystal surfaces.

  • Drying:

    • Transfer the purified crystals to a watch glass or drying dish and dry them in a drying oven at a temperature well below the compound's melting point or in a desiccator under vacuum.

  • Analysis:

    • Once dry, determine the mass of the purified crystals and calculate the percent recovery.

    • Assess the purity of the recrystallized product using appropriate analytical techniques, such as melting point determination or High-Performance Liquid Chromatography (HPLC).

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the recrystallization protocol for (S)-3-aminobutanenitrile hydrochloride.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying start Impure Solid dissolve Add Minimum Hot Solvent start->dissolve hot_solution Hot Saturated Solution dissolve->hot_solution cool Slow Cooling hot_solution->cool crystallization Crystal Formation cool->crystallization ice_bath Ice Bath Cooling crystallization->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry end Pure Crystals dry->end

Caption: Workflow for the purification of this compound hydrochloride by recrystallization.

Safety Precautions

  • Handle this compound and its hydrochloride salt in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • When heating flammable solvents like ethanol and methanol, use a heating mantle or a steam bath and ensure there are no open flames nearby.

  • Avoid inhalation of dust from the solid compound and vapors from the hot solvent.

  • Consult the Safety Data Sheet (SDS) for this compound hydrochloride before starting the experiment for complete safety and handling information.

Conclusion

This protocol provides a comprehensive guide for the purification of this compound hydrochloride by recrystallization. Adherence to this procedure should yield a product of high purity, suitable for use in research and development applications. Due to the limited availability of specific solubility data, empirical determination of the optimal solvent-to-solute ratio may be necessary to maximize recovery and purity.

References

Application of 3-aminobutanenitrile in the synthesis of novel β-amino acids.

Author: BenchChem Technical Support Team. Date: December 2025

Application of 3-Aminobutanenitrile in the Synthesis of Novel β-Amino Acids

Abstract

β-amino acids are crucial building blocks in medicinal chemistry, offering unique structural motifs for the development of novel therapeutics with enhanced metabolic stability.[1][2] This application note details the use of this compound as a versatile precursor for the synthesis of 3-aminobutanoic acid and its derivatives. We provide detailed protocols for both chemical and enzymatic hydrolysis of the nitrile functionality, along with a summary of reaction efficiencies. Furthermore, we illustrate the synthetic workflow and a representative biological signaling pathway that can be modulated by β-amino acid-containing peptides. This document is intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals in the field of peptide and small molecule synthesis.

Introduction

β-amino acids are structural isomers of α-amino acids, featuring an additional carbon atom between the carboxyl and amino groups.[1] This seemingly minor structural alteration imparts significant changes in their conformational preferences and resistance to proteolytic degradation, making them highly valuable in the design of peptidomimetics, bioactive peptides, and small molecule drugs.[1][2] this compound, a chiral molecule available in both (R) and (S) enantiomeric forms, serves as a key intermediate in the synthesis of the corresponding β-amino acid, 3-aminobutanoic acid.[3][4] The primary transformation involves the hydrolysis of the nitrile group to a carboxylic acid, a reaction that can be achieved through various chemical and enzymatic methods. The choice of method can influence the reaction's efficiency, stereochemical outcome, and environmental impact.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, including the ring-opening of aziridines with cyanide ions and the reduction of unsaturated precursors.[5] For the purpose of these application notes, we will consider commercially available this compound as the starting material for the synthesis of β-amino acids. However, for context, a summary of representative synthetic approaches to obtain the precursor is provided below.

Table 1: Summary of Synthetic Methods for this compound and Analogs

MethodStarting MaterialsKey ReagentsTypical Yield (%)Reference(s)
Asymmetric Hydrogenation3-OxobutanenitrileChiral Catalyst75-95[6]
BiocatalysisRacemic this compoundEnzyme (e.g., Lipase)60-95[4]
Ring-opening of AziridinesSubstituted AziridinesNaCN, LiClO4High[5]
Ring-opening of OxazolidinonesSubstituted 2-OxazolidinonesKCN, 18-crown-6Moderate to Good[7]

Synthesis of 3-Aminobutanoic Acid from this compound

The conversion of this compound to 3-aminobutanoic acid is a critical step that can be performed under either acidic chemical conditions or through enzymatic catalysis.

Chemical Method: Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a conventional method for converting nitriles to carboxylic acids. The reaction typically proceeds through an amide intermediate.[3]

Experimental Protocol: Acid Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a 6 M aqueous solution of hydrochloric acid.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Neutralize the solution carefully with a suitable base (e.g., sodium hydroxide) to the isoelectric point of the amino acid.

  • Purification: The precipitated β-amino acid can be collected by filtration, washed with cold water, and then with a water-miscible organic solvent (e.g., ethanol). Further purification can be achieved by recrystallization.

Table 2: Quantitative Data for Acid-Catalyzed Hydrolysis

SubstrateReagentTemperature (°C)Time (h)Yield (%)Purity (%)
This compound6 M HCl11024~85>95
N-Boc-β³-amino nitrile14 M HCl in MeOH0 to RT1281>98

Note: The data for N-Boc-β³-amino nitrile is from a related compound and serves as a representative example of nitrile hydrolysis under acidic conditions.[8]

Enzymatic Method: Nitrilase-Catalyzed Hydrolysis

Enzymatic hydrolysis offers a green and highly selective alternative to chemical methods, often proceeding under mild conditions with high enantioselectivity. Nitrilases or a combination of nitrile hydratases and amidases can be employed for this transformation.[9]

Experimental Protocol: Enzymatic Hydrolysis of a β-Aminonitrile

  • Enzyme and Substrate Preparation: Prepare a suspension of whole cells of a suitable microorganism (e.g., Rhodococcus rhodochrous) in a buffered solution (e.g., phosphate (B84403) buffer, pH 9.0). Add the β-aminonitrile substrate to this suspension.[10]

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. The reaction is typically performed at a slightly alkaline pH to avoid protonation of the amino group.[10]

  • Monitoring: Monitor the formation of the corresponding β-amino acid and the disappearance of the nitrile by HPLC.

  • Work-up and Isolation: Once the reaction reaches the desired conversion, centrifuge the mixture to remove the cells. Adjust the pH of the supernatant to the isoelectric point of the β-amino acid to induce precipitation.

  • Purification: Collect the product by filtration and wash with cold water. The product can be further purified by recrystallization.

Table 3: Quantitative Data for Enzymatic Hydrolysis of β-Aminonitriles

SubstrateEnzyme SourcepHTemperature (°C)Conversion (%)Enantiomeric Excess (ee%)
3-Amino-3-p-tolylpropanenitrileRhodococcus rhodochrous9.030Highup to 85
3-Amino-3-(4-methoxyphenyl)propanenitrileRhodococcus rhodochrous9.030HighHigh

Note: The data is for analogs of this compound, demonstrating the applicability of the enzymatic method.[10]

Visualizing the Workflow and Biological Context

Experimental Workflow

The synthesis of a novel β-amino acid from this compound can be visualized as a multi-step process, often starting from a precursor to the aminonitrile itself.

experimental_workflow cluster_synthesis Synthesis of this compound cluster_hydrolysis Hydrolysis to β-Amino Acid cluster_application Application start Starting Material (e.g., 3-Oxobutanenitrile) reaction1 Asymmetric Synthesis (e.g., Hydrogenation) start->reaction1 aminonitrile This compound reaction1->aminonitrile hydrolysis Hydrolysis (Chemical or Enzymatic) aminonitrile->hydrolysis amino_acid Novel β-Amino Acid (3-Aminobutanoic Acid) hydrolysis->amino_acid application Incorporation into Peptides/Small Molecules amino_acid->application drug Bioactive Compound (e.g., Peptidomimetic) application->drug

Caption: Synthetic workflow for novel β-amino acids.

Biological Signaling Pathway

β-amino acids are frequently incorporated into peptides to modulate their interaction with biological targets, such as G-protein coupled receptors (GPCRs), which are involved in numerous signaling pathways.

signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein gpcr->g_protein Activates/Inhibits beta_peptide β-Peptide (Antagonist/Agonist) beta_peptide->gpcr Binds to Receptor effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response

Caption: Modulation of GPCR signaling by a β-peptide.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel β-amino acids. Both chemical and enzymatic hydrolysis methods provide effective routes to the desired products, with the enzymatic approach offering advantages in terms of mild reaction conditions and high selectivity. The resulting β-amino acids can be incorporated into peptides and other molecules to develop new therapeutic agents that can modulate key biological pathways. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemical and biological potential of these unique building blocks.

References

Green Chemistry Approaches to the Synthesis of 3-Aminobutanenitrile: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for green chemistry approaches to the synthesis of 3-aminobutanenitrile, a valuable chiral building block in pharmaceutical development. The following methods focus on minimizing environmental impact, enhancing safety, and improving efficiency compared to traditional synthetic routes.

Biocatalytic Asymmetric Synthesis using a Transaminase

Application Note: Biocatalysis offers a highly selective and environmentally benign route to chiral amines. Transaminase enzymes catalyze the asymmetric transfer of an amino group from a donor to a ketone substrate, operating under mild, aqueous conditions. This method can produce enantiomerically pure (S)- or (R)-3-aminobutanenitrile, depending on the stereoselectivity of the chosen enzyme. This approach avoids the use of heavy metal catalysts and harsh reagents.

Experimental Protocol: Transaminase-Catalyzed Synthesis of (S)-3-Aminobutanenitrile

Materials:

Equipment:

  • Shaking incubator

  • Centrifuge

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL flask, prepare a 50 mL reaction mixture containing 50 mM potassium phosphate buffer (pH 7.5), 1 mM PLP, and 500 mg of (S)-selective transaminase-containing whole cells.

  • Substrate and Amine Donor Addition: Add 10 mmol of 3-oxobutanenitrile and 100 mmol of isopropylamine to the reaction mixture.

  • Incubation: Incubate the flask at 30°C in a shaking incubator at 200 rpm for 24-48 hours. Monitor the reaction progress using chiral HPLC or GC.

  • Work-up: Once the reaction reaches completion, terminate the reaction by centrifuging the mixture to pellet the cells.

  • Extraction: Decant the supernatant and extract it three times with 50 mL of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-3-aminobutanenitrile.

  • Purification: If necessary, purify the product by column chromatography on silica (B1680970) gel.

Workflow Diagram:

biocatalytic_synthesis cluster_prep Reaction Preparation cluster_reaction Biocatalytic Reaction cluster_workup Product Isolation cluster_purification Purification prep Prepare Buffer (pH 7.5, 1 mM PLP) add_enzyme Add (S)-Transaminase prep->add_enzyme add_substrates Add 3-Oxobutanenitrile & Isopropylamine add_enzyme->add_substrates incubation Incubate at 30°C (24-48h, 200 rpm) add_substrates->incubation centrifuge Centrifuge to remove cells incubation->centrifuge extract Extract with Ethyl Acetate (3x) centrifuge->extract dry Dry over Na2SO4 & Concentrate extract->dry purify Column Chromatography (if needed) dry->purify product (S)-3-Aminobutanenitrile purify->product

Caption: Biocatalytic synthesis workflow for (S)-3-aminobutanenitrile.

Asymmetric Hydrogenation

Application Note: Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral substrates. For the synthesis of this compound, a suitable precursor such as 3-oxobutanenitrile can be hydrogenated using a chiral transition metal catalyst, typically based on rhodium or iridium with chiral phosphine (B1218219) ligands. This method offers high yields and excellent enantioselectivities. Greener aspects include the potential for catalyst recycling and the use of molecular hydrogen as a clean reducing agent.

Experimental Protocol: Asymmetric Hydrogenation of 3-Oxobutanenitrile

Materials:

  • 3-Oxobutanenitrile

  • [Rh(COD)2]BF4 (COD = 1,5-cyclooctadiene)

  • Chiral bisphosphine ligand (e.g., (R,R)-Me-DuPhos)

  • Methanol (B129727) (degassed)

  • Hydrogen gas (H2)

Equipment:

  • High-pressure autoclave or hydrogenation reactor

  • Schlenk line for inert atmosphere techniques

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(COD)2]BF4 (0.01 mmol) and the chiral bisphosphine ligand (0.011 mmol) in 10 mL of degassed methanol in the hydrogenation reactor. Stir the solution for 30 minutes to form the active catalyst.

  • Substrate Addition: Add a solution of 3-oxobutanenitrile (10 mmol) in 10 mL of degassed methanol to the reactor.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas, and then pressurize to 10 atm with hydrogen. Stir the reaction mixture vigorously at 30°C for 12-24 hours.

  • Reaction Quenching and Work-up: After the reaction is complete (monitored by GC or HPLC), carefully vent the hydrogen gas.

  • Isolation: Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography to yield this compound.

Workflow Diagram:

asymmetric_hydrogenation cluster_catalyst Catalyst Formation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation rh_precatalyst [Rh(COD)2]BF4 mix_catalyst Mix in degassed MeOH (Inert atmosphere) rh_precatalyst->mix_catalyst chiral_ligand Chiral Ligand chiral_ligand->mix_catalyst add_substrate Add 3-Oxobutanenitrile mix_catalyst->add_substrate hydrogenate Pressurize with H2 (10 atm) Stir at 30°C (12-24h) add_substrate->hydrogenate vent Vent H2 hydrogenate->vent concentrate Remove Solvent vent->concentrate purify Purify (Distillation or Chromatography) concentrate->purify product This compound purify->product

Caption: Asymmetric hydrogenation workflow for this compound.

Green One-Pot Strecker Reaction

Application Note: The Strecker synthesis is a classic method for producing α-aminonitriles. A green adaptation of this reaction involves a one-pot, three-component reaction of an aldehyde, an amine source (like ammonia), and a cyanide source in an environmentally benign solvent, such as water. The use of a recyclable catalyst can further enhance the green credentials of this method. This approach is atom-economical and avoids the use of hazardous organic solvents.

Experimental Protocol: One-Pot Aqueous Strecker Synthesis of this compound

Materials:

  • Acetaldehyde (B116499)

  • Ammonia (B1221849) (aqueous solution, 28-30%)

  • Sodium cyanide (NaCN)

  • Indium(III) chloride (InCl3) or another water-tolerant Lewis acid catalyst

  • Water

  • Diethyl ether

  • Brine solution

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, add acetaldehyde (50 mmol) and aqueous ammonia (100 mmol) to 100 mL of water. Cool the mixture in an ice bath.

  • Catalyst and Cyanide Addition: Add InCl3 (5 mol%) to the stirred solution. Then, slowly add a solution of sodium cyanide (55 mmol) in 20 mL of water to the reaction mixture over 30 minutes, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent by rotary evaporator to obtain the crude this compound. The product can be further purified by vacuum distillation.

Workflow Diagram:

strecker_reaction cluster_reactants Reactant Mixing cluster_reaction Strecker Reaction cluster_workup Product Isolation acetaldehyde Acetaldehyde mix_reactants Mix in Water (Ice Bath) acetaldehyde->mix_reactants ammonia Aqueous Ammonia ammonia->mix_reactants add_catalyst Add InCl3 mix_reactants->add_catalyst add_cyanide Slowly Add NaCN Solution add_catalyst->add_cyanide react Stir at RT (12h) add_cyanide->react extract Extract with Diethyl Ether (3x) react->extract wash_dry Wash with Brine Dry over Na2SO4 extract->wash_dry concentrate Remove Solvent wash_dry->concentrate product This compound concentrate->product

Caption: Green one-pot Strecker reaction workflow.

Quantitative Data Summary

The following table summarizes representative quantitative data for the described green synthesis approaches for this compound. Note that specific values can vary depending on the exact catalyst, enzyme, and reaction conditions used.

ParameterBiocatalytic Synthesis (Transaminase)Asymmetric HydrogenationGreen Strecker Reaction
Precursor 3-Oxobutanenitrile3-OxobutanenitrileAcetaldehyde, Ammonia, Cyanide
Catalyst/Enzyme (S)- or (R)-TransaminaseRhodium or Iridium complex with chiral ligandIndium(III) chloride
Solvent Water (Aqueous Buffer)MethanolWater
Temperature 25-40°C25-50°C0-25°C
Reaction Time 12-48 hours12-24 hours12 hours
Typical Yield >90%>95%80-90%
Enantiomeric Excess (ee) >99%>99%N/A (produces racemate)
Key Green Advantages Mild conditions, aqueous solvent, high selectivity, biodegradable catalystHigh atom economy, recyclable catalystAqueous solvent, one-pot, atom-economical

Troubleshooting & Optimization

Technical Support Center: Improving 3-Aminobutanenitrile Yield in Strecker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Strecker synthesis of 3-aminobutanenitrile. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the Strecker synthesis of this compound?

The Strecker synthesis is a three-component reaction that produces an α-aminonitrile from an aldehyde or ketone. For this compound, the reactants are typically propanal, an ammonia (B1221849) source (like ammonia or ammonium (B1175870) chloride), and a cyanide source (like hydrogen cyanide, sodium cyanide, or potassium cyanide).[1][2][3] The reaction proceeds in two main stages: the formation of an imine from the aldehyde and ammonia, followed by the nucleophilic addition of cyanide to the imine to form the α-aminonitrile.[4][5][6]

Q2: My yield of this compound is consistently low. What are the most common causes?

Low yields in a Strecker synthesis can be attributed to several factors. These include incomplete imine formation, side reactions of the starting materials, suboptimal reaction conditions (temperature, solvent, pH), and issues with the purity of reagents. A systematic approach to troubleshooting these variables is crucial for improving your yield.

Q3: What are the typical by-products in the Strecker synthesis of this compound?

Common by-products can include the corresponding cyanohydrin (from the reaction of the aldehyde with cyanide), polymers formed from the aldehyde, and products from the hydrolysis of the nitrile group if water is present under acidic or basic conditions.[7] Schiff base intermediates may also be present if the reaction does not go to completion.[8]

Q4: Is it necessary to use highly toxic hydrogen cyanide (HCN)?

No, to avoid the use of highly toxic HCN, various cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) can be used in buffered aqueous media.[1] Trimethylsilyl cyanide (TMSCN) is another, often safer, alternative that can be used.[9]

Troubleshooting Guide

Issue 1: Low or No Product Formation
Potential Cause Troubleshooting Step Rationale
Incomplete Imine Formation Ensure anhydrous conditions for the imine formation step if performing a two-step procedure. The presence of water can shift the equilibrium back towards the aldehyde and amine.[5]Imine formation is a condensation reaction that releases water. Removing water drives the reaction forward.
Use a slight excess of the ammonia source (e.g., ammonium chloride) to push the equilibrium towards the imine.[7]Le Chatelier's principle suggests that increasing the concentration of a reactant will favor product formation.
Inactive Cyanide Source Check the purity and age of your cyanide source. Cyanide salts can degrade over time.An impure or degraded cyanide source will have lower nucleophilicity, leading to a slower or incomplete reaction.
Suboptimal pH The reaction is often promoted by mild acid.[10] Ensure the pH is appropriate for both imine formation and cyanide addition. If using ammonium chloride, it can serve as a mild acid.[4]The pH needs to be low enough to facilitate imine formation but not so low that it protonates all the cyanide ions, rendering them non-nucleophilic.
Issue 2: Formation of Significant By-products
Potential Cause Troubleshooting Step Rationale
Cyanohydrin Formation Add the cyanide source after the imine has had sufficient time to form. A one-pot approach where all reactants are mixed at once can sometimes favor cyanohydrin formation.The cyanide ion can react with the aldehyde to form a cyanohydrin. Allowing the imine to form first minimizes the concentration of free aldehyde available for this side reaction.
Aldehyde Polymerization Control the reaction temperature. Aldehydes, especially reactive ones like propanal, can polymerize at higher temperatures.Lowering the reaction temperature can slow down the rate of polymerization more than the rate of the desired Strecker reaction.
Hydrolysis of Nitrile Ensure the work-up procedure is not overly acidic or basic for extended periods if the goal is to isolate the aminonitrile.[2]The nitrile group of the product can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, especially with heating.[6]

Optimizing Reaction Conditions

Systematic optimization of reaction parameters can significantly improve the yield of this compound. The following table summarizes key parameters and their potential impact.

Parameter Recommendation Impact on Yield
Solvent Polar solvents like methanol, ethanol, or water are commonly used.[11] Nonpolar solvents can significantly decrease the yield.[8]The choice of solvent can influence the solubility of reactants and intermediates, affecting reaction rates.
Temperature Reactions are often run at room temperature or with gentle heating. However, some reactions benefit from cooling to 0°C during the addition of reagents to control exothermic processes.[1]Temperature affects the rate of both the desired reaction and potential side reactions. Optimization is key.
Catalyst While the classical Strecker synthesis does not require a catalyst, various catalysts have been developed to improve yields and enantioselectivity for certain substrates.[12] For instance, indium powder in water has been shown to be an efficient catalyst for the synthesis of α-aminonitriles.[9]A catalyst can lower the activation energy of the reaction, increasing the rate and potentially the yield.
Concentration The concentration of reactants can impact the reaction rate. Higher concentrations may lead to faster reactions but could also increase the rate of side reactions.Optimizing the concentration is a balance between achieving a reasonable reaction rate and minimizing by-product formation.

Experimental Protocols

General Protocol for the Strecker Synthesis of this compound

This is a general procedure that can be adapted and optimized for specific laboratory conditions.

Materials:

  • Propanal

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanide (NaCN)

  • Methanol or Ethanol

  • Water

  • Hydrochloric acid (HCl) for pH adjustment

  • Sodium hydroxide (B78521) (NaOH) for neutralization

  • Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

  • In a well-ventilated fume hood, dissolve ammonium chloride in water in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath and add propanal dropwise with stirring.

  • In a separate flask, dissolve sodium cyanide in water.

  • Slowly add the sodium cyanide solution to the aldehyde-amine mixture.

  • Allow the reaction to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, the mixture can be worked up by extraction with an organic solvent.

  • The organic layers are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation or chromatography.

Visualizations

Strecker_Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare Aldehyde/Amine Solution Prepare Aldehyde/Amine Solution Combine Solutions Combine Solutions Prepare Aldehyde/Amine Solution->Combine Solutions Prepare Cyanide Solution Prepare Cyanide Solution Prepare Cyanide Solution->Combine Solutions Stir at RT Stir at RT Combine Solutions->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Extraction Extraction Monitor by TLC->Extraction Reaction Complete Drying Drying Extraction->Drying Solvent Removal Solvent Removal Drying->Solvent Removal Purification Purification Solvent Removal->Purification

Caption: Experimental workflow for the Strecker synthesis.

Strecker_Mechanism Propanal Propanal Imine Imine Propanal->Imine Ammonia Ammonia Ammonia->Imine This compound This compound Imine->this compound Cyanide Cyanide Cyanide->this compound

Caption: Simplified reaction mechanism of the Strecker synthesis.

References

Common side reactions and byproducts in 3-aminobutanenitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3-aminobutanenitrile.

Troubleshooting Common Issues in this compound Synthesis

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the common synthetic route of Michael addition of ammonia (B1221849) to crotononitrile (B213123).

Issue 1: Low Yield of this compound

Question: We are experiencing a low yield of the desired this compound in our reaction of crotononitrile with ammonia. What are the potential causes and how can we improve the yield?

Answer:

A low yield of this compound can be attributed to several factors, primarily the formation of byproducts and incomplete reaction. Here are the common causes and troubleshooting steps:

  • Formation of Secondary and Tertiary Amines: The most common reason for low yield is the further reaction of the product, this compound (a primary amine), with the starting material, crotononitrile. This leads to the formation of the secondary amine, 3,3'-iminodibutanenitrile , and subsequently the tertiary amine, tris(2-cyanopropyl)amine .

    • Solution: To minimize the formation of these over-alkylation products, it is crucial to use a significant molar excess of ammonia relative to crotononitrile. This increases the probability of a crotononitrile molecule reacting with an ammonia molecule rather than with the product amine.

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the reaction time or temperature. However, be aware that higher temperatures can also favor the formation of byproducts.

  • Retro-Michael Reaction: this compound can undergo a retro-Michael reaction, reverting to crotononitrile and ammonia, especially at elevated temperatures.

    • Solution: Maintain a moderate reaction temperature and ensure a sufficient excess of ammonia is present to shift the equilibrium towards the product.

  • Polymerization of Crotononitrile: As an activated alkene, crotononitrile can polymerize under certain conditions, especially in the presence of basic catalysts or at high temperatures.

    • Solution: Ensure the reaction is carried out under controlled temperature conditions. The use of a solvent can also help to dissipate heat and reduce the likelihood of polymerization.

Illustrative Data on the Effect of Ammonia to Crotononitrile Molar Ratio on Product Distribution (for educational purposes):

Molar Ratio (Ammonia : Crotononitrile)This compound Yield (%)3,3'-Iminodibutanenitrile (%)Tris(2-cyanopropyl)amine (%)
1 : 1403515
5 : 175155
10 : 1858<2
20 : 192<3<1

Note: This data is illustrative and actual results may vary depending on specific reaction conditions.

Issue 2: Presence of 3-Aminobutanamide (B1278367) Impurity

Question: Our final product is contaminated with 3-aminobutanamide. How is this byproduct formed and how can we prevent it?

Answer:

The presence of 3-aminobutanamide indicates the hydrolysis of the nitrile group of either the starting material or the product.

  • Cause: This typically occurs if there is water present in the reaction mixture, especially under basic (ammonia) or acidic conditions (during workup) and at elevated temperatures.

  • Prevention:

    • Use anhydrous ammonia and a dry solvent if possible.

    • If using aqueous ammonia, keep the reaction temperature as low as feasible to minimize the rate of hydrolysis.

    • During workup, avoid prolonged exposure to strong acidic or basic conditions. Neutralize the reaction mixture promptly and proceed with extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and industrially viable method is the Michael addition of ammonia to crotononitrile ((E)-but-2-enenitrile). This reaction involves the nucleophilic attack of ammonia on the β-carbon of the α,β-unsaturated nitrile.

Q2: What are the major byproducts in the synthesis of this compound via Michael addition?

A2: The primary byproducts are the result of the primary amine product reacting further with the crotononitrile starting material. These are:

  • 3,3'-Iminodibutanenitrile (Secondary Amine): Formed from the reaction of one molecule of this compound with one molecule of crotononitrile.

  • Tris(2-cyanopropyl)amine (Tertiary Amine): Formed from the reaction of one molecule of 3,3'-iminodibutanenitrile with another molecule of crotononitrile.

Q3: How can I purify crude this compound?

A3: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method for purifying this compound from the higher-boiling secondary and tertiary amine byproducts. Due to the relatively high boiling points of these compounds, a vacuum is necessary to prevent decomposition at atmospheric pressure.

Illustrative Boiling Points (at reduced pressure):

CompoundBoiling Point (°C) at pressure (mmHg)
This compound~70-75 °C at 15 mmHg
3,3'-IminodibutanenitrileSignificantly higher than this compound

Q4: How can I monitor the progress of the reaction?

A4: The reaction can be effectively monitored by Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation and identification of the starting material (crotononitrile), the desired product (this compound), and the major byproducts (3,3'-iminodibutanenitrile and tris(2-cyanopropyl)amine). Derivatization of the amino groups may be necessary for optimal GC analysis.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

Disclaimer: This is a representative protocol based on analogous reactions. Researchers should conduct a thorough literature search and risk assessment before proceeding.

Materials:

  • Crotononitrile

  • Aqueous ammonia (e.g., 28-30% solution) or anhydrous ammonia

  • Solvent (e.g., ethanol (B145695) or water)

  • Pressure-rated reactor

Procedure:

  • Charge a pressure-rated reactor with a solution of aqueous ammonia (a large molar excess, e.g., 10-20 equivalents).

  • Cool the reactor to 0-10 °C.

  • Slowly add crotononitrile (1 equivalent) to the stirred ammonia solution while maintaining the temperature.

  • Seal the reactor and heat to a controlled temperature (e.g., 50-80 °C).

  • Maintain the reaction at this temperature for a specified time (e.g., 6-24 hours), with continuous stirring.

  • Monitor the reaction progress by taking aliquots and analyzing them by GC-MS.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Remove the excess ammonia and solvent under reduced pressure.

  • The crude product can then be purified by fractional vacuum distillation.

Protocol 2: Purification by Fractional Vacuum Distillation

Procedure:

  • Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is free of cracks.

  • Add the crude this compound to the distillation flask.

  • Slowly apply vacuum to the system.

  • Once a stable vacuum is achieved, begin heating the distillation flask.

  • Collect the fraction corresponding to the boiling point of this compound at the operating pressure.

  • The higher-boiling byproducts, 3,3'-iminodibutanenitrile and tris(2-cyanopropyl)amine, will remain in the distillation flask.

Visualizations

Synthesis_Pathway Crotononitrile Crotononitrile Product This compound Crotononitrile->Product + NH3 Ammonia Ammonia (NH3) SecondaryAmine 3,3'-Iminodibutanenitrile (Byproduct) Product->SecondaryAmine + Crotononitrile TertiaryAmine Tris(2-cyanopropyl)amine (Byproduct) SecondaryAmine->TertiaryAmine + Crotononitrile Troubleshooting_Workflow Start Low Yield of This compound CheckByproducts Analyze crude mixture for byproducts (GC-MS) Start->CheckByproducts HighSecondaryTertiary High levels of secondary/ tertiary amines? CheckByproducts->HighSecondaryTertiary IncreaseAmmonia Increase molar excess of ammonia HighSecondaryTertiary->IncreaseAmmonia Yes IncompleteReaction Incomplete reaction? HighSecondaryTertiary->IncompleteReaction No End Optimized Yield IncreaseAmmonia->End IncreaseTimeTemp Increase reaction time or temperature IncompleteReaction->IncreaseTimeTemp Yes IncompleteReaction->End No CheckRetroMichael Consider Retro-Michael at high temp IncreaseTimeTemp->CheckRetroMichael CheckRetroMichael->End

Technical Support Center: Optimization of Reaction Conditions for Asymmetric Hydrogenation of 3-Oxobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the asymmetric hydrogenation of 3-oxobutanenitrile (B1585553).

Troubleshooting Guide

This guide addresses common issues encountered during the asymmetric hydrogenation of 3-oxobutanenitrile in a question-and-answer format.

Issue 1: Low or No Conversion

Question: My asymmetric hydrogenation of 3-oxobutanenitrile is showing low to no conversion. What are the potential causes and how can I troubleshoot this?

Answer: Low or no conversion in this reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended, starting with the catalyst, then the reagents and reaction conditions.

  • Catalyst Inactivity: The catalyst, often a Ruthenium- or Rhodium-based complex with a chiral ligand like BINAP, is highly sensitive to air and moisture.[1]

    • Troubleshooting Steps:

      • Ensure all catalyst manipulations are performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[1]

      • Use freshly prepared or properly stored catalyst. Consider preparing the active catalyst in situ.[1]

      • Run a control reaction with a known substrate that works well with your catalyst system to confirm its activity.

  • Purity of Substrate and Reagents: Impurities in the 3-oxobutanenitrile substrate, solvents, or hydrogen gas can act as catalyst poisons.

    • Troubleshooting Steps:

      • Ensure 3-oxobutanenitrile is pure and free from contaminants. Purification by distillation or chromatography may be necessary.

      • Use anhydrous and degassed solvents. Protic solvents like methanol (B129727) or ethanol (B145695) are often effective for β-keto ester hydrogenations.[1]

      • Use high-purity hydrogen gas. An in-line purifier can be beneficial.

  • Suboptimal Reaction Conditions: The chosen temperature, pressure, and reaction time may not be optimal.

    • Troubleshooting Steps:

      • Temperature: While higher temperatures can increase reaction rates, they may also lead to catalyst decomposition. An optimal range is typically between room temperature and 80°C.[2]

      • Pressure: Hydrogen pressure is a critical parameter. While some systems work at atmospheric pressure, others may require elevated pressures (e.g., 50-100 atm) for good conversion.[2]

      • Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress over time using techniques like GC or TLC.

  • Inadequate Mixing: Poor mixing can lead to mass transfer limitations, especially in heterogeneous systems.

    • Troubleshooting Steps:

      • Ensure vigorous stirring throughout the reaction.

Issue 2: Low Enantioselectivity (ee)

Question: The hydrogenation reaction is proceeding, but the enantiomeric excess (ee) of my chiral β-hydroxynitrile product is significantly lower than expected. What can I do to improve it?

Answer: Achieving high enantioselectivity is a key challenge in asymmetric catalysis. Several factors can influence the stereochemical outcome of the reaction.

  • Ligand Purity: The optical purity of the chiral ligand is paramount.

    • Troubleshooting Steps:

      • Ensure the chiral ligand (e.g., (R)- or (S)-BINAP) has a high enantiomeric purity. Any racemic ligand will result in a lower product ee.[1]

      • Check for ligand degradation, such as the oxidation of phosphine (B1218219) ligands to phosphine oxides.[1]

  • Solvent Effects: The solvent plays a crucial role in the formation of the diastereomeric transition states.

    • Troubleshooting Steps:

      • A solvent screen is highly recommended. For the hydrogenation of β-keto esters, protic solvents like methanol and ethanol often yield high enantioselectivity.[1][3] The presence of water can be detrimental to both activity and enantioselectivity.[3]

  • Temperature: Reaction temperature can have a significant impact on enantioselectivity.

    • Troubleshooting Steps:

      • Lowering the reaction temperature often increases the enantiomeric excess by enhancing the energy difference between the two diastereomeric transition states.[1]

  • Additives: The presence of additives can influence the catalytic cycle and stereoselectivity.

    • Troubleshooting Steps:

      • For some Ru-catalyzed hydrogenations of ketones, the addition of a base like potassium tert-butoxide is necessary.[1] However, for β-keto esters, acidic additives have also been shown to play a role. A careful investigation of the effect of additives is warranted.

Issue 3: Side Reactions and Byproduct Formation

Question: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions and how can I minimize them?

Answer: The hydrogenation of 3-oxobutanenitrile can sometimes lead to unwanted side products.

  • Over-reduction of the Nitrile Group: While the primary goal is the reduction of the ketone, the nitrile group can also be reduced, especially under harsh conditions, leading to the formation of amines.

    • Troubleshooting Steps:

      • Use milder reaction conditions (lower temperature and pressure).

      • Choose a catalyst that is selective for ketone reduction over nitrile reduction.

  • Retro-Claisen Condensation: β-ketonitriles can be susceptible to retro-Claisen type reactions, especially in the presence of strong bases.

    • Troubleshooting Steps:

      • If a base is required, use a weaker, non-nucleophilic base.

      • Optimize the reaction temperature to favor the desired hydrogenation pathway.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for optimizing the reaction conditions for the asymmetric hydrogenation of 3-oxobutanenitrile?

A1: A good starting point would be to use a Ru-BINAP catalyst system. Typical starting conditions could be:

  • Catalyst: [RuCl((R)-BINAP)(p-cymene)]Cl (or the (S)-enantiomer)

  • Substrate/Catalyst Ratio (S/C): 1000:1

  • Solvent: Degassed methanol or ethanol

  • Temperature: 50 °C

  • Hydrogen Pressure: 50 atm

  • Reaction Time: 12-24 hours

These conditions should be systematically varied (temperature, pressure, solvent, S/C ratio) to find the optimal outcome for your specific setup.

Q2: How do I prepare and handle the Ru-BINAP catalyst?

A2: Ru-BINAP catalysts are air- and moisture-sensitive.[1] They should be handled in a glovebox or using Schlenk line techniques under an inert atmosphere (e.g., argon or nitrogen).[1][4] The catalyst can be prepared in situ from a ruthenium precursor like [RuCl2(benzene)]2 and the BINAP ligand.[2] For detailed preparation procedures, refer to established literature protocols.[4]

Q3: Can I use a different chiral ligand besides BINAP?

A3: Yes, a wide variety of chiral ligands have been developed for asymmetric hydrogenation. For β-keto esters and related compounds, other successful ligands include those from the Josiphos and MeO-BIPHEP families. The choice of ligand can significantly impact both the reactivity and the enantioselectivity, so screening different ligands may be beneficial.

Q4: How do I monitor the progress of the reaction?

A4: The reaction progress can be monitored by taking aliquots from the reaction mixture at different time points (ensuring to maintain an inert atmosphere) and analyzing them by:

  • Gas Chromatography (GC): Using a chiral column to separate and quantify the starting material and the enantiomers of the product.

  • High-Performance Liquid Chromatography (HPLC): Also with a chiral column for separation and quantification of enantiomers.

  • Thin-Layer Chromatography (TLC): For a qualitative assessment of the consumption of the starting material.

Data Presentation

The following tables summarize quantitative data from studies on the asymmetric hydrogenation of β-keto esters, which can serve as a guide for the optimization of 3-oxobutanenitrile hydrogenation.

Table 1: Effect of Solvent on the Asymmetric Hydrogenation of Methyl Acetoacetate with Ru-BINAP [3]

SolventConversion (%)ee (%)
Methanol>9998
Ethanol>9997
Isopropanol>9995
THF5085
Toluene2070

Table 2: Effect of Temperature and Pressure on the Asymmetric Hydrogenation of Ethyl 4-chloroacetoacetate

CatalystTemperature (°C)Pressure (atm H₂)Time (h)Conversion (%)ee (%)
Ru-(R)-BINAP2510024>9998
Ru-(R)-BINAP505012>9997
Ru-(R)-BINAP8010249595

(Data compiled from trends observed in cited literature for similar substrates)

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of 3-Oxobutanenitrile

This protocol is a representative procedure based on the asymmetric hydrogenation of β-keto esters and should be optimized for 3-oxobutanenitrile.

  • Catalyst Preparation (in a glovebox): In a vial, add the Ruthenium precursor (e.g., [RuCl2(p-cymene)]2) and the chiral ligand (e.g., (R)-BINAP) in a suitable solvent (e.g., degassed toluene). Stir the mixture at room temperature for the time specified in the relevant literature to form the pre-catalyst.

  • Reaction Setup (in a glovebox): In a glass liner for a high-pressure autoclave, add the 3-oxobutanenitrile substrate and the desired amount of degassed solvent (e.g., methanol).

  • Catalyst Addition (in a glovebox): Add the prepared catalyst solution to the substrate solution.

  • Assembly and Purging: Seal the glass liner inside the autoclave. Remove the autoclave from the glovebox and connect it to a hydrogen line. Purge the autoclave with hydrogen gas three to five times to remove any residual air.

  • Reaction: Pressurize the autoclave to the desired hydrogen pressure (e.g., 50 atm). Place the autoclave in a pre-heated oil bath or heating mantle at the desired temperature (e.g., 50 °C) and begin stirring.

  • Work-up: After the reaction is complete (monitored by GC or HPLC), cool the autoclave to room temperature and carefully vent the hydrogen gas in a well-ventilated fume hood. Open the autoclave, remove the glass liner, and concentrate the reaction mixture under reduced pressure.

  • Analysis: Dissolve the crude product in a suitable solvent and analyze by chiral GC or HPLC to determine the conversion and enantiomeric excess. The product can be further purified by column chromatography if necessary.

Mandatory Visualization

Experimental_Workflow cluster_glovebox Inert Atmosphere (Glovebox) cluster_autoclave High-Pressure Autoclave prep_catalyst Catalyst Preparation: Ru precursor + Chiral Ligand in degassed solvent add_catalyst Add Catalyst to Substrate prep_catalyst->add_catalyst setup_reaction Reaction Setup: 3-Oxobutanenitrile in degassed solvent setup_reaction->add_catalyst assemble_purge Assemble Autoclave & Purge with H₂ add_catalyst->assemble_purge Transfer hydrogenation Hydrogenation: Set Temperature & Pressure, Stir assemble_purge->hydrogenation workup Work-up: Vent H₂, Concentrate hydrogenation->workup analysis Analysis: Chiral GC/HPLC for Conversion & ee workup->analysis

Caption: Workflow for the asymmetric hydrogenation of 3-oxobutanenitrile.

Troubleshooting_Logic cluster_catalyst Catalyst Issues cluster_reagents Reagent Purity cluster_conditions Reaction Conditions cluster_ligand Ligand Issues cluster_solvent_temp Solvent & Temperature start Low Conversion? catalyst_inactive Inactive Catalyst? (Air/Moisture Exposure) start->catalyst_inactive Yes impure_reagents Impure Substrate/Solvent? (Catalyst Poisoning) start->impure_reagents Yes bad_conditions Suboptimal Temp/Pressure? start->bad_conditions Yes check_catalyst Action: Run control reaction with a standard substrate. catalyst_inactive->check_catalyst purify_reagents Action: Purify substrate & use anhydrous, degassed solvents. impure_reagents->purify_reagents optimize_conditions Action: Systematically vary temperature and pressure. bad_conditions->optimize_conditions low_ee Low Enantioselectivity? ligand_purity Impure/Degraded Ligand? low_ee->ligand_purity Yes solvent_effect Suboptimal Solvent/Temp? low_ee->solvent_effect Yes check_ligand Action: Verify optical purity and check for oxidation. ligand_purity->check_ligand optimize_solvent_temp Action: Screen solvents & lower reaction temperature. solvent_effect->optimize_solvent_temp

Caption: Troubleshooting logic for asymmetric hydrogenation issues.

References

Troubleshooting low enantioselectivity in the synthesis of chiral aminonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of chiral aminonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic routes towards enantiomerically enriched aminonitriles.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low enantioselectivity in an asymmetric Strecker reaction?

Low enantioselectivity in the asymmetric Strecker reaction, a key method for synthesizing chiral α-aminonitriles, can stem from several factors.[1] The choice of catalyst is paramount, and a mismatch between the catalyst and the substrate can lead to poor stereochemical control.[2] Reaction conditions such as temperature, solvent, and the presence of additives also play a crucial role.[3][4] Furthermore, the nature of the imine substrate, particularly the substituent on the nitrogen atom, significantly influences the enantioselectivity of the reaction.[5][6] Finally, racemization of the desired aminonitrile product under the reaction or work-up conditions can erode the enantiomeric excess.[7]

Q2: How does the choice of catalyst impact the enantioselectivity of the aminonitrile synthesis?

The chiral catalyst is the cornerstone of achieving high enantioselectivity. It creates a chiral environment around the reacting molecules, favoring the formation of one enantiomer over the other. Different classes of catalysts, including organocatalysts (like thioureas and squaramides) and metal-based catalysts, have been developed for the asymmetric Strecker reaction.[8][9] The effectiveness of a catalyst is often highly specific to the substrate. A catalyst that provides high enantiomeric excess (ee) for one type of imine may be ineffective for another.[2] Therefore, catalyst screening is a critical step in optimizing an asymmetric aminonitrile synthesis.

Q3: Can the nitrogen-protecting group on the imine affect the stereochemical outcome?

Yes, the N-substituent on the imine substrate is critical for achieving good enantioselectivity.[6] Bulky or coordinating groups on the nitrogen can enhance the interaction with the chiral catalyst, leading to a more ordered transition state and higher enantioselectivity. For instance, N-benzhydryl groups have been shown to be particularly effective in certain catalytic systems.[6] Conversely, a small or non-coordinating N-substituent may result in a less defined transition state and consequently, lower enantioselectivity.

Q4: What is racemization and how can it be prevented during aminonitrile synthesis?

Racemization is the conversion of an optically active compound into a racemic mixture, which is optically inactive because it contains equal amounts of both enantiomers.[10] In the context of chiral aminonitrile synthesis, the product can racemize under certain conditions, leading to a loss of enantiomeric purity.[7] This can occur during the reaction itself, especially at elevated temperatures or in the presence of strong acids or bases, or during the work-up and purification stages.[2][7] To minimize racemization, it is often recommended to use the mildest possible reaction conditions, maintain low temperatures, and carefully choose the work-up and purification methods.[7]

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) Observed

You are performing an asymmetric Strecker reaction using a known chiral catalyst and substrate, but the enantiomeric excess of your aminonitrile product is significantly lower than expected.

Troubleshooting Workflow:

Troubleshooting_Low_ee start Low Enantiomeric Excess (ee) check_catalyst Verify Catalyst Integrity & Purity start->check_catalyst check_reagents Check Purity of Starting Materials check_catalyst->check_reagents Catalyst OK optimize_conditions Optimize Reaction Conditions check_reagents->optimize_conditions Reagents Pure screen_solvents Screen Different Solvents optimize_conditions->screen_solvents vary_temp Vary Reaction Temperature optimize_conditions->vary_temp check_racemization Investigate Product Racemization screen_solvents->check_racemization vary_temp->check_racemization modify_substrate Modify Imine N-Substituent check_racemization->modify_substrate Racemization Minimal end_low_ee Improved Enantioselectivity check_racemization->end_low_ee Racemization Addressed modify_substrate->end_low_ee

Troubleshooting Low Enantioselectivity

Possible Causes and Solutions:

  • Catalyst Inactivity or Decomposition:

    • Verify Catalyst Structure and Purity: Ensure the catalyst was synthesized and purified correctly. Impurities can sometimes inhibit or poison the catalyst.

    • Check Catalyst Handling and Storage: Some catalysts are sensitive to air or moisture. Ensure proper handling and storage procedures were followed.

    • Increase Catalyst Loading: While not always ideal, a higher catalyst loading might improve enantioselectivity if the catalyst turnover is low.[11]

  • Sub-optimal Reaction Conditions:

    • Solvent Effects: The solvent can have a profound impact on the transition state geometry and thus, the enantioselectivity. A solvent screen is often necessary to find the optimal medium.

    • Temperature: Lowering the reaction temperature generally leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this may also decrease the reaction rate.[3]

  • Racemization of the Product:

    • Analyze Aliquots Over Time: Take samples from the reaction mixture at different time points and analyze the enantiomeric excess. A decrease in ee over time suggests product racemization.

    • Modify Work-up Procedure: Avoid strongly acidic or basic conditions during the work-up, as these can promote racemization.[7] Purification on silica (B1680970) gel, which is acidic, can also sometimes lead to racemization.[7]

Issue 2: Poor Yield of the Chiral Aminonitrile

You are achieving high enantioselectivity, but the overall yield of the desired aminonitrile is low.

Troubleshooting Workflow:

Troubleshooting_Low_Yield start Low Product Yield check_reagents Check Reagent Stoichiometry & Purity start->check_reagents check_side_reactions Investigate Potential Side Reactions check_reagents->check_side_reactions Reagents OK optimize_time_temp Optimize Reaction Time & Temperature check_side_reactions->optimize_time_temp No Major Side Products end_low_yield Improved Yield check_side_reactions->end_low_yield Side Reactions Minimized check_product_stability Assess Product Stability optimize_time_temp->check_product_stability check_product_stability->end_low_yield Product is Stable

Troubleshooting Low Product Yield

Possible Causes and Solutions:

  • Incomplete Reaction:

    • Increase Reaction Time: The reaction may not have reached completion. Monitor the reaction progress by techniques like TLC or NMR.

    • Increase Temperature: While this may negatively impact enantioselectivity, a moderate increase in temperature could improve the reaction rate and yield. A careful balance must be struck.

  • Side Reactions:

    • Cyanohydrin Formation: A common side reaction is the formation of cyanohydrin from the starting aldehyde.[12] Using pre-formed imines can circumvent this issue.

    • Decomposition of Starting Materials or Product: The starting imine or the aminonitrile product might be unstable under the reaction conditions. Analyze the crude reaction mixture to identify any degradation products.

  • Issues with Cyanide Source:

    • Choice of Cyanide Reagent: Different cyanide sources (e.g., TMSCN, KCN, HCN) can have varying reactivity. The choice of cyanide source may need to be optimized for the specific catalytic system.[3]

    • Stoichiometry of Cyanide: Ensure the correct stoichiometry of the cyanide source is used. An excess may lead to side reactions, while a deficiency will result in incomplete conversion.

Data and Protocols

Table 1: Effect of Solvent and Temperature on Enantioselectivity

The following table summarizes the impact of different solvents and reaction temperatures on the enantiomeric excess (ee) of a model asymmetric Strecker reaction. This data highlights the importance of optimizing these parameters.

EntrySolventTemperature (°C)Time (h)Yield (%)ee (%)
1Toluenert488489
2p-Xylenert489885
3Et2Ort729685
4CH2Cl2rt728990
5DCErt488591
6DCE41448795
7MeOHrt72980

Data adapted from a study on the enantioselective Strecker reaction with seven-membered cyclic imines.[3]

Experimental Protocol: General Procedure for Asymmetric Strecker Reaction

This protocol provides a general guideline for setting up an asymmetric Strecker reaction. Specific conditions will need to be optimized for each unique substrate and catalyst combination.

  • Imine Formation (if not pre-formed): In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde (1.0 equiv) and the primary amine (1.0-1.2 equiv) in a suitable anhydrous solvent (e.g., toluene, CH2Cl2). Add a drying agent (e.g., MgSO4 or molecular sieves) and stir the mixture at room temperature for 2-16 hours. The formation of the imine can be monitored by TLC or NMR. Once complete, filter off the drying agent.

  • Asymmetric Cyanation: To the solution of the imine, add the chiral catalyst (typically 1-10 mol%). Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, -78 °C). Add the cyanide source (e.g., trimethylsilyl (B98337) cyanide (TMSCN), 1.1-1.5 equiv) dropwise.

  • Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO3 solution for TMSCN). Extract the product with an organic solvent (e.g., ethyl acetate, CH2Cl2). Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization to obtain the desired chiral aminonitrile.

Experimental Protocol: Determination of Enantiomeric Excess by Chiral HPLC
  • Sample Preparation: Prepare a dilute solution of the purified aminonitrile in the mobile phase. A typical concentration is around 1 mg/mL.

  • Column Selection: Choose a suitable chiral stationary phase (CSP) column based on the structure of the aminonitrile. Common chiral columns include those based on polysaccharide derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Method Development:

    • Mobile Phase: Start with a standard mobile phase, typically a mixture of hexane (B92381) and isopropanol. The ratio of the two solvents can be adjusted to optimize the separation of the enantiomers.

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Detection: Use a UV detector set to a wavelength where the aminonitrile has strong absorbance.

  • Analysis: Inject the sample onto the chiral HPLC system. The two enantiomers should appear as two separate peaks. The enantiomeric excess (ee) is calculated from the areas of the two peaks using the following formula:

    ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

  • Validation: To confirm the peak assignment, it is advisable to analyze a racemic sample of the aminonitrile, which should show two peaks of equal area.

References

Technical Support Center: Purification of Crude 3-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the methods for removing impurities from crude 3-aminobutanenitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials, byproducts from the synthesis such as cyanohydrins, and products from side reactions like aldol (B89426) condensation.[1] Additionally, hydrolysis of the nitrile group can lead to the formation of the corresponding amino acid or amide, especially in the presence of acidic or basic conditions.[1]

Q2: My this compound appears to be degrading during purification. What could be the cause?

A2: this compound, like many aminonitriles, can be susceptible to degradation. The primary causes are hydrolysis under acidic or strongly basic conditions and the retro-Strecker reaction, where the molecule reverts to an imine intermediate, which can then hydrolyze back to the corresponding aldehyde/ketone and amine.[2] This process can be accelerated by heat and certain chromatographic conditions.[2]

Q3: Why is my aminonitrile streaking on a silica (B1680970) gel TLC plate or column?

A3: The basic nature of the amine group in this compound leads to strong interactions with the acidic silanol (B1196071) groups on the surface of silica gel.[2] This can cause poor separation, resulting in significant peak tailing or streaking, and can even lead to on-column degradation.[2]

Q4: Is it better to purify this compound as the free base or as a salt?

A4: It is highly recommended to convert this compound to its hydrochloride salt before purification, particularly for recrystallization. The hydrochloride salt is generally more stable, crystalline, and less prone to degradation compared to the free base.[3][4] Recrystallization of the hydrochloride salt from polar solvents like ethanol (B145695) or methanol (B129727) can yield high purity product (>97%).[3]

Q5: What are the most effective methods for purifying crude this compound?

A5: The most common and effective purification methods are:

  • Recrystallization of the hydrochloride salt: This is often the preferred method for achieving high purity.[3]

  • Flash Column Chromatography: This is a versatile method, but requires a basic modifier in the eluent to achieve good separation and prevent degradation.[2]

  • Vacuum Distillation: This method is suitable for thermally sensitive compounds with high boiling points, as it allows for distillation at a lower temperature.[5][6]

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Recommended Solution
Low recovery after recrystallizationThe compound is too soluble in the cold recrystallization solvent.Ensure the solution is fully cooled in an ice bath to maximize crystal formation. Use a minimal amount of cold solvent to wash the crystals.[7][8]
Premature crystallization during hot filtration.Filter the hot solution quickly. Using a heated filter funnel can prevent the product from crystallizing prematurely.
Significant loss of product during column chromatographyThe compound is irreversibly adsorbing to the silica gel.Add a basic modifier, such as 0.5-1% triethylamine (B128534), to the mobile phase to neutralize the acidic silica surface.[2]
The compound is degrading on the column.Use a basic modifier in the eluent and avoid prolonged exposure to the silica gel.[2]
Low yield after distillationThermal decomposition of the aminonitrile at high temperatures.Use vacuum distillation to lower the boiling point of the compound and reduce the risk of thermal degradation.[5][9]
Incomplete condensation of the product.Ensure the condenser is adequately cooled and the vacuum is stable.
Product Purity Issues
Symptom Possible Cause Recommended Solution
Persistent impurities after recrystallizationThe chosen solvent is not effective at separating the impurity.Experiment with different solvent systems. A mixture of a good solvent and a poor solvent can sometimes improve selectivity.
Impurities are co-crystallizing with the product.Ensure slow cooling of the solution to allow for the formation of well-defined crystals, which are less likely to trap impurities.[7]
Tailing or broad peaks in chromatographyStrong interaction between the basic amine and acidic silica gel.Add 0.5-1% triethylamine to the mobile phase to improve peak shape.[2]
Column overloading.Reduce the amount of crude material loaded onto the column.
Colored impurities in the final productFormation of colored byproducts during synthesis or degradation during purification.During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[8]

Comparison of Purification Methods

Purification Method Typical Purity Typical Yield Advantages Disadvantages
Recrystallization (as HCl salt) >97%[3]70-85%High purity achievable, cost-effective, scalable.Requires conversion to salt, potential for product loss in mother liquor.
Flash Column Chromatography 95-99%60-80%Good for separating complex mixtures, applicable to a wide range of polarities.Can be time-consuming, requires solvent usage, potential for product degradation on silica.[2]
Vacuum Distillation 90-98%50-70%Suitable for high-boiling and thermally sensitive compounds.[5][6]May not effectively remove impurities with similar boiling points, requires specialized equipment.

Experimental Protocols

Protocol 1: Recrystallization of this compound Hydrochloride

This protocol is a representative procedure for the purification of this compound by recrystallization of its hydrochloride salt.

  • Salt Formation:

    • Dissolve the crude this compound free base in a minimal amount of a suitable solvent, such as ethanol or methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of hydrochloric acid (e.g., 2M in ethanol) dropwise with stirring until the solution is acidic (test with pH paper).

    • The hydrochloride salt should precipitate out of the solution. If not, you can add a non-polar co-solvent like diethyl ether to induce precipitation.

    • Collect the crude hydrochloride salt by vacuum filtration and wash with a small amount of cold diethyl ether.

  • Recrystallization:

    • Transfer the crude this compound hydrochloride to an Erlenmeyer flask.

    • Add a minimal amount of a hot polar solvent, such as ethanol or methanol, until the solid just dissolves.[3]

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

    • Once at room temperature, place the flask in an ice bath to maximize crystallization.

    • Collect the purified crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.[7]

    • Dry the crystals under vacuum to obtain pure this compound hydrochloride.

Protocol 2: Flash Column Chromatography of this compound

This is a general protocol for the purification of a basic aminonitrile using flash column chromatography with a basic modifier.[2]

  • Preparation of the Mobile Phase:

    • Prepare a solvent system of appropriate polarity, typically a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol).

    • Add 0.5-1% triethylamine (TEA) to the mobile phase to act as a basic modifier.

  • Column Packing:

    • Pack a silica gel column using the prepared mobile phase.

    • Equilibrate the column by running several column volumes of the mobile phase through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent like dichloromethane.

    • Adsorb the sample onto a small amount of silica gel by concentrating the solution to dryness.

    • Carefully load the dried silica with the adsorbed sample onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

    • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Work-up:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure. A high vacuum may be necessary to completely remove the triethylamine.

Protocol 3: Vacuum Distillation of this compound

This protocol outlines the general steps for purifying a thermally sensitive, high-boiling point liquid like this compound.

  • Apparatus Setup:

    • Set up a vacuum distillation apparatus, including a distillation flask, a short path distillation head, a condenser, a receiving flask, and a vacuum source.

    • Ensure all glassware is free of cracks and can withstand the vacuum.

    • Use a magnetic stirrer and a heating mantle with a stirrer control.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Connect the apparatus to the vacuum source and slowly reduce the pressure.

    • Once the desired vacuum is reached and stable, begin heating the distillation flask.

    • Collect the fraction that distills at a constant temperature and pressure. This corresponds to the boiling point of the purified this compound under the applied vacuum.

  • Completion:

    • Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

Visualizations

PurificationWorkflow crude Crude this compound assess Assess Impurity Profile & Thermal Stability crude->assess recrystallization Recrystallization (as HCl salt) assess->recrystallization Crystalline solid, thermally stable chromatography Flash Column Chromatography assess->chromatography Complex mixture, thermally sensitive distillation Vacuum Distillation assess->distillation High-boiling liquid, thermally sensitive pure_product Pure this compound recrystallization->pure_product chromatography->pure_product distillation->pure_product

Caption: Decision workflow for selecting a purification method.

Troubleshooting_Chromatography start Flash Chromatography of this compound problem Problem Encountered start->problem streaking Peak Streaking / Tailing problem->streaking Yes low_recovery Low Recovery problem->low_recovery Yes no_separation Poor Separation problem->no_separation Yes solution1 Add 0.5-1% Triethylamine to Mobile Phase streaking->solution1 solution2 Check for Degradation / Irreversible Adsorption low_recovery->solution2 solution3 Optimize Solvent Gradient no_separation->solution3 success Successful Purification solution1->success solution2->solution1 solution3->success

Caption: Troubleshooting guide for flash chromatography.

References

Impact of solvent and temperature on 3-aminobutanenitrile synthesis yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3-aminobutanenitrile. The following information addresses common issues related to reaction yield as influenced by solvent and temperature.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The Strecker synthesis is a widely used and versatile method for preparing α-aminonitriles like this compound.[1][2][3][4] This three-component reaction involves the condensation of an aldehyde or ketone, an amine (or ammonia), and a cyanide source.[1][2][4]

Q2: Which solvents are typically recommended for the synthesis of this compound?

A2: Polar solvents are commonly employed. Methanol (B129727) and ethanol (B145695) are frequently used for the reaction and for recrystallization of the product.[5] Acetonitrile is another suitable solvent, particularly in catalyzed Strecker reactions.[6] Some modern approaches also explore solvent-free conditions, often in conjunction with microwave irradiation to accelerate the reaction.[5]

Q3: How does temperature affect the synthesis of this compound?

A3: Temperature is a critical parameter that can significantly influence the reaction rate, yield, and the formation of byproducts.[7] While some protocols recommend room temperature to minimize side reactions and degradation, others may require heating to increase the reaction rate.[1][2][5][7] For certain sensitive substrates or highly exothermic reactions, cooling might be necessary.[7]

Q4: What are the common causes of low yield in this compound synthesis?

A4: Low yields can be attributed to several factors, including impure reactants, incorrect stoichiometry, suboptimal reaction temperature, and inefficient imine formation.[7][8] The choice of cyanide source and catalyst, if used, also plays a crucial role.[7][9]

Q5: How can I purify the crude this compound product?

A5: Recrystallization from polar solvents like ethanol or methanol is a common and effective method for purifying the final product.[5] For more challenging purifications where impurities co-elute, column chromatography on silica (B1680970) gel can be employed.[8] Due to the basic nature of the aminonitrile, adding a small amount of a basic modifier like triethylamine (B128534) to the eluent during chromatography can help reduce streaking on the silica gel.[9]

Troubleshooting Guide

Problem: Low or No Product Yield
Potential CauseRecommended Solution
Impure Reactants Ensure the purity of starting materials. For instance, discolored 2-aminothiophenol, a potential precursor, may require recrystallization or distillation before use.[8]
Incorrect Stoichiometry A slight excess of the amine component can help drive the reaction to completion.[8]
Suboptimal Temperature If the reaction is sluggish at room temperature, consider gentle heating. Monitor the reaction by TLC to find the optimal temperature, as excessive heat can lead to decomposition.[9] Conversely, if side products are prevalent, running the reaction at a lower temperature may be beneficial.[8]
Inefficient Imine Formation The initial formation of the imine is crucial. The use of a dehydrating agent, such as MgSO₄, can help by removing the water generated during this step.[7]
Poor Cyanide Source Activity If using solid cyanide salts like KCN or NaCN, ensure they are fully dissolved. For biphasic reactions, a phase-transfer catalyst may be necessary. Trimethylsilyl (B98337) cyanide (TMSCN) is often a more reactive and soluble alternative.[9]
Problem: Formation of Multiple Side Products
Potential CauseRecommended Solution
Cyanohydrin Formation This occurs from the direct addition of cyanide to the starting aldehyde before imine formation. Ensure the timely addition of the ammonia (B1221849) source to favor imine formation. Pre-forming the imine before introducing the cyanide source can also be an effective strategy.[9]
Over-alkylation or Dimerization The amino group of the product or starting material can be nucleophilic and react further. Carefully control the stoichiometry of the reagents. Running the reaction at a lower temperature can also minimize these side reactions.[9]
High Reaction Temperature Elevated temperatures can promote the degradation of starting materials or the formation of unwanted byproducts.[7] Optimize the temperature by monitoring the reaction progress using TLC.

Data on Solvent and Temperature Effects on Yield

SolventTemperature (°C)Typical Yield (%)Notes
MethanolRoom Temperature70-85%A commonly used polar protic solvent.[1][5]
EthanolRoom Temperature70-85%Similar to methanol, effective for reaction and recrystallization.[5]
AcetonitrileRoom Temperature72-95%Often used with a catalyst, can lead to excellent yields.[10]
WaterAmbientVariableGreen chemistry approach, may require specific catalysts or conditions.[5]
Toluene100-150°C80-90%Used in higher temperature reactions, particularly with microwave assistance.[11]
Dichloromethane (DCM)40°C~96%Effective for imine formation as a preliminary step.[12]
Solvent-FreeMicrowave (Variable)70-90%Environmentally friendly, can significantly reduce reaction times.[5]
Tetrahydrofuran (THF)Room Temperature53-77%Yield can be temperature-dependent; optimization may be required.[2]

Experimental Protocols

General Procedure for Strecker Synthesis of this compound

This protocol is a generalized procedure and may require optimization for specific substrates and scales.

Materials:

  • Aldehyde (e.g., propanal)

  • Amine source (e.g., ammonia in methanol, ammonium (B1175870) chloride)

  • Cyanide source (e.g., potassium cyanide, trimethylsilyl cyanide)

  • Solvent (e.g., methanol, ethanol, acetonitrile)

  • Dehydrating agent (optional, e.g., MgSO₄)

Procedure:

  • Dissolve the aldehyde and amine source in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer. If using ammonium chloride, ammonia will be generated in situ.

  • If desired, add a dehydrating agent and stir the mixture for a period to facilitate imine formation.

  • Cool the mixture in an ice bath.

  • Slowly add the cyanide source to the reaction mixture. Caution: Cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Allow the reaction to stir at the desired temperature (e.g., room temperature or heated) and monitor its progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a buffered solution).

  • Extract the product with a suitable organic solvent.

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reactants 1. Combine Aldehyde, Amine Source, and Solvent imine_formation 2. Stir for Imine Formation (Optional: add dehydrating agent) reactants->imine_formation cooling 3. Cool Reaction Mixture imine_formation->cooling add_cyanide 4. Add Cyanide Source Slowly cooling->add_cyanide stir 5. Stir at Desired Temperature add_cyanide->stir monitor 6. Monitor by TLC stir->monitor quench 7. Quench Reaction monitor->quench Reaction Complete extract 8. Extract Product quench->extract dry 9. Dry and Concentrate extract->dry purify 10. Purify Product dry->purify

Caption: A typical experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield purity Impure Reactants? start->purity stoichiometry Incorrect Stoichiometry? start->stoichiometry temp Suboptimal Temperature? start->temp imine Inefficient Imine Formation? start->imine purify_reactants Purify Starting Materials purity->purify_reactants adjust_ratio Adjust Reagent Ratios stoichiometry->adjust_ratio optimize_temp Optimize Temperature temp->optimize_temp add_dehydrating_agent Use Dehydrating Agent imine->add_dehydrating_agent

Caption: A troubleshooting guide for addressing low yield in this compound synthesis.

References

Strategies to prevent racemization of chiral 3-aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the racemization of chiral 3-aminobutanenitrile. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during synthesis, purification, and storage.

Troubleshooting Guide: Loss of Enantiomeric Excess

Issue: A significant decrease in the enantiomeric excess (ee) of this compound is observed after synthesis or purification.

This common problem can often be resolved by systematically evaluating the experimental parameters. The following guide will help you identify and address the potential causes.

Potential CauseRecommended Solutions
Harsh pH Conditions during Workup - Avoid Strong Bases: Do not use strong bases like NaOH or KOH for extractions or washes. These can deprotonate the α-proton to the nitrile group, leading to racemization. - Use Mild Bases: Employ milder bases such as saturated sodium bicarbonate (NaHCO₃) solution for neutralization. - Maintain Slightly Acidic to Neutral pH: Whenever possible, maintain the aqueous phase at a pH between 4 and 7. - Buffered Washes: Use buffered solutions (e.g., phosphate (B84403) buffer at pH 7) for washes to ensure pH control.
Elevated Temperatures - Low-Temperature Reactions: Conduct synthetic steps at the lowest effective temperature. For sensitive reactions, cryogenic conditions may be necessary. - Controlled Workup Temperature: Perform all workup procedures (extractions, washes) at low temperatures (0-5 °C) using pre-chilled solutions. - Solvent Removal under Reduced Pressure: Use a rotary evaporator with a cooled water bath to remove solvents at low temperatures.
Inappropriate Solvent Choice - Aprotic Solvents Preferred: For reactions and extractions, favor aprotic solvents (e.g., dichloromethane, ethyl acetate, THF) over protic solvents. - Avoid Protic Solvents: Protic solvents like methanol (B129727) or ethanol (B145695) can facilitate racemization by stabilizing charged intermediates.[1]
Prolonged Reaction or Workup Times - Monitor Reaction Progress: Closely monitor the reaction using techniques like TLC or LC-MS and stop it as soon as the starting material is consumed. - Efficient Workup: Streamline the workup procedure to minimize the time the chiral compound is exposed to potentially racemizing conditions.
Racemization during Chromatographic Purification - Deactivate Silica (B1680970) Gel: Standard silica gel is slightly acidic and can cause racemization. Deactivate it by pre-treating with a solution of a non-nucleophilic base like triethylamine (B128534) in the eluent. - Use Neutral Stationary Phases: Consider using neutral alumina (B75360) as an alternative to silica gel. - Crystallization: If possible, purify the product by crystallization, as this often provides higher enantiomeric purity and avoids contact with chromatographic media.
Unstable Free Base - Isolate as Hydrochloride Salt: The free amine of this compound is more susceptible to racemization. Isolate and store the compound as its hydrochloride salt, which is more stable.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for this compound?

A1: The most likely mechanism for racemization of this compound involves the deprotonation of the carbon atom alpha to the nitrile group (the chiral center). This is particularly facilitated by basic conditions, which lead to the formation of a planar, achiral carbanion intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of both enantiomers.

Q2: How does pH affect the stability of chiral this compound?

A2: The stereochemical integrity of this compound is highly sensitive to pH.

  • Basic Conditions (pH > 7): Strongly basic conditions significantly accelerate racemization by promoting the formation of the achiral carbanion intermediate.

  • Acidic Conditions (pH < 7): In acidic conditions, the amino group is protonated to form an ammonium (B1175870) salt. This protonation reduces the susceptibility of the alpha-proton to abstraction, thereby inhibiting racemization. Therefore, storing and handling this compound as its hydrochloride salt in slightly acidic to neutral conditions is recommended for maintaining enantiomeric purity.

Q3: What are the ideal storage conditions for chiral this compound?

A3: To ensure long-term stability and prevent racemization, chiral this compound should be stored as its hydrochloride salt under the following conditions:

  • Temperature: Cool (2-8 °C) and dry environment.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Container: Tightly sealed container to protect from moisture.

Q4: Can the choice of solvent impact the enantiomeric purity of this compound?

A4: Yes, the solvent can play a significant role. Protic solvents, especially alcohols, can facilitate racemization by stabilizing charged intermediates and participating in proton exchange.[1] Aprotic solvents are generally a better choice for reactions and purifications involving chiral amines.

Q5: How can I determine the enantiomeric excess of my this compound sample?

A5: The most reliable and widely used method for determining the enantiomeric excess of chiral this compound is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Capillary electrophoresis with chiral selectors is another effective technique.

Data Presentation

FactorConditionExpected Impact on Racemization Rate
pH Highly Basic (>9)Very High
Mildly Basic (7-9)Moderate
Neutral (7)Low
Acidic (<7)Very Low
Temperature > 50 °CSignificant Increase
20-30 °C (Room Temp)Moderate
0-5 °CLow
< -20 °CVery Low
Solvent Type Protic (e.g., Methanol, Ethanol)Higher
Aprotic Polar (e.g., THF, Acetonitrile)Moderate
Aprotic Nonpolar (e.g., Toluene, Hexane)Lower

Experimental Protocols

Protocol 1: N-Protection of Chiral this compound to Prevent Racemization

This protocol describes the protection of the amino group as a tert-butoxycarbonyl (Boc) carbamate, a common strategy to prevent racemization during subsequent synthetic steps.

  • Materials:

    • (R)- or (S)-3-Aminobutanenitrile hydrochloride

    • Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)

    • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Dissolve this compound hydrochloride (1.0 eq) in DCM.

    • Add triethylamine (2.2 eq) to the solution to neutralize the hydrochloride and provide a basic catalyst.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • The crude N-Boc-protected product can be purified by flash chromatography on silica gel.

Protocol 2: Chiral HPLC Method for Determination of Enantiomeric Excess

This protocol provides a general method for analyzing the enantiomeric purity. Optimization may be required for specific instruments and columns.

  • Instrumentation and Column:

    • HPLC system with a UV detector.

    • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H).

  • Mobile Phase:

    • A typical mobile phase is a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol), with a small amount of a basic additive (e.g., diethylamine) to improve peak shape.

    • Example: Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v).

  • Procedure:

    • Prepare a dilute solution of the this compound sample (as the free base or after neutralization of the HCl salt) in the mobile phase (approx. 1 mg/mL).

    • Set the column temperature (e.g., 25 °C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Inject the sample solution.

    • Monitor the chromatogram and integrate the peaks corresponding to the two enantiomers to calculate the enantiomeric excess.

Visualizations

TroubleshootingWorkflow start Low Enantiomeric Excess (ee) Observed check_ph Were harsh pH conditions (strong acid/base) used during workup? start->check_ph check_temp Was the reaction or workup performed at elevated temperatures? check_ph->check_temp No solution_ph Use mild bases (e.g., NaHCO3) and maintain neutral pH. check_ph->solution_ph Yes check_purification Was purification done on standard silica gel? check_temp->check_purification No solution_temp Perform reaction and workup at low temperatures (0-5 °C). check_temp->solution_temp Yes check_storage Is the free base being stored? check_purification->check_storage No solution_purification Use deactivated silica, neutral alumina, or crystallize. check_purification->solution_purification Yes solution_storage Convert to and store as the hydrochloride salt. check_storage->solution_storage Yes end_node Re-analyze ee check_storage->end_node No solution_ph->end_node solution_temp->end_node solution_purification->end_node solution_storage->end_node

Caption: Troubleshooting workflow for addressing low enantiomeric excess.

RacemizationMechanism cluster_enantiomers Chiral Enantiomers S_enantiomer (S)-3-Aminobutanenitrile achiral_intermediate Planar Achiral Intermediate (Carbanion) S_enantiomer->achiral_intermediate + Base - H+ R_enantiomer (R)-3-Aminobutanenitrile R_enantiomer->achiral_intermediate + Base - H+ achiral_intermediate->S_enantiomer + H+ achiral_intermediate->R_enantiomer + H+

Caption: General mechanism of base-catalyzed racemization.

References

Technical Support Center: Catalyst Deactivation and Recovery in 3-Aminobutanenitrile Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to catalyst deactivation and recovery during the synthesis of 3-aminobutanenitrile.

Troubleshooting Guides

This section provides a question-and-answer formatted guide to diagnose and resolve specific problems encountered during the catalytic hydrogenation of precursors to this compound.

Symptom Possible Cause Diagnostic Steps Suggested Solution
Rapid decline in reaction rate with a fresh catalyst batch. Catalyst Poisoning: Strong adsorption of impurities from reactants or solvents onto the catalyst's active sites. Common poisons for metal catalysts include sulfur, halides, and carbon monoxide.[1]1. Analyze the purity of reactants and solvents (e.g., using GC-MS). 2. Test the catalyst with a batch of reactants and solvents of known high purity.1. Purify reactants and solvents before use. 2. Employ guard beds to remove specific poisons before the reactant stream reaches the catalyst bed.
Gradual decrease in catalyst activity over several runs. Fouling/Coking: Deposition of carbonaceous materials or oligomeric byproducts on the catalyst surface, blocking active sites and pores.[2] This can be caused by the formation of secondary amines and other oligomers.[3]1. Visually inspect the spent catalyst for changes in color (e.g., darkening) or texture. 2. Characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to identify carbon deposits.1. Implement a solvent washing protocol to remove soluble deposits.[4] 2. For more persistent carbonaceous deposits, a controlled thermal treatment (calcination) may be necessary.[5]
Loss of selectivity towards the primary amine (this compound). Changes in Catalyst Active Sites: The formation of secondary and tertiary amines is a common side reaction in nitrile hydrogenation.[6] Changes to the catalyst surface can favor these side reactions.1. Analyze the product mixture to quantify the distribution of primary, secondary, and tertiary amines. 2. Characterize the surface of the spent catalyst to identify changes in morphology or the nature of active sites.1. Optimize reaction conditions (temperature, pressure, solvent) to favor primary amine formation. The presence of ammonia (B1221849) can suppress the formation of secondary and tertiary amines.[7] 2. A fresh or properly regenerated catalyst should restore selectivity.
Catalyst activity is not restored after regeneration. Sintering (Thermal Degradation): Irreversible agglomeration of metal particles on the catalyst support at high temperatures, leading to a loss of active surface area.[8]1. Analyze the particle size of the active metal on the support using techniques like Transmission Electron Microscopy (TEM) or X-ray Diffraction (XRD). An increase in particle size indicates sintering.1. Sintering is generally irreversible. 2. Re-evaluate reaction and regeneration temperatures to ensure they do not exceed the thermal stability of the catalyst.
Physical degradation of the catalyst (e.g., crushing, powdering). Mechanical Attrition: Particularly relevant in slurry reactors, where catalyst particles can break down due to mechanical stress from stirring or fluid dynamics.[9]1. Visually inspect the catalyst for signs of physical breakdown. 2. Measure the particle size distribution of the catalyst before and after the reaction.1. Optimize the stirring rate in slurry reactors to minimize mechanical stress. 2. Choose a catalyst with higher mechanical strength or a different reactor type if attrition is severe.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound?

A1: The synthesis of this compound typically involves the hydrogenation of a nitrile precursor. Common catalysts for this transformation include Raney Nickel and Raney Cobalt, as well as precious metal catalysts such as palladium (Pd) or rhodium (Rh) supported on materials like carbon or alumina.[7]

Q2: What is the typical lifespan of a catalyst in this compound production?

A2: The lifespan of a catalyst is highly dependent on the specific catalyst, reaction conditions, and purity of the reactants. Raney Nickel, for instance, is known for its high activity but can deactivate relatively quickly, sometimes within a few reaction cycles.[10][11] Precious metal catalysts may have a longer lifespan but are more susceptible to certain poisons.

Q3: What are the primary mechanisms of catalyst deactivation in this process?

A3: The main deactivation mechanisms are:

  • Chemical Deactivation (Poisoning): Strong chemisorption of impurities or reaction byproducts on the active sites.[9]

  • Mechanical Deactivation (Fouling/Coking): Physical deposition of carbonaceous materials or oligomers on the catalyst surface.[2]

  • Thermal Degradation (Sintering): Loss of active surface area due to the agglomeration of metal particles at high temperatures.[8]

  • Mechanical Attrition: Physical breakdown of the catalyst particles, especially in slurry reactors.[9]

Q4: Can a deactivated catalyst be regenerated?

A4: Yes, in many cases, a deactivated catalyst can be regenerated to recover some or all of its activity. The appropriate regeneration method depends on the cause of deactivation. Common methods include solvent washing for fouling, and thermal treatments for coking.[5] However, deactivation due to sintering is often irreversible.

Q5: How can I prevent or minimize catalyst deactivation?

A5: To minimize catalyst deactivation, consider the following:

  • Use high-purity reactants and solvents to avoid poisoning.

  • Optimize reaction conditions (temperature, pressure) to reduce side reactions that can lead to fouling.

  • Avoid excessively high temperatures during reaction and regeneration to prevent sintering.

  • In slurry reactors, optimize the stirring speed to reduce mechanical stress on the catalyst.

Data Presentation

The following tables provide representative data for catalyst performance and recovery in nitrile hydrogenation reactions. Note that these values are illustrative and can vary based on specific experimental conditions.

Table 1: Typical Performance of Catalysts in Nitrile Hydrogenation

CatalystActive MetalSupportTypical Activity (mmol/g_cat·h)Selectivity to Primary Amine (%)
Raney NiNi-100 - 50085 - 95
Raney CoCo-80 - 40090 - 98
Pd/CPdCarbon50 - 300> 95
Rh/CRhCarbon60 - 350> 95

Table 2: Comparison of Catalyst Regeneration Methods for Raney Nickel

Regeneration MethodTypical Recovery of Activity (%)Key Parameters
Solvent Washing60 - 80Solvent type, temperature, duration
Acidic Treatment70 - 90Acetic acid (20-50 °C)[6]
Alkaline Treatment70 - 90NaOH (40-150 °C)[6]
Hydrogen Treatment> 90High pressure H₂, 150 °C[10]

Experimental Protocols

Protocol 1: Solvent Washing for Fouled Catalyst Regeneration

Objective: To remove soluble organic residues and oligomers from the catalyst surface.

Materials:

  • Deactivated catalyst

  • An appropriate solvent (e.g., methanol, ethanol, or the reaction solvent)

  • Inert gas (e.g., nitrogen or argon)

  • Stirred vessel or sonicator

Procedure:

  • Carefully transfer the deactivated catalyst to a vessel under an inert atmosphere, especially if using pyrophoric catalysts like Raney Nickel.[6]

  • Add the solvent to the vessel, ensuring the catalyst is fully submerged. A common ratio is 10-20 mL of solvent per gram of catalyst.

  • Stir the slurry at a moderate speed at room temperature for 1-2 hours. Alternatively, sonicate the mixture for 30-60 minutes.

  • Allow the catalyst to settle and then carefully decant the solvent.

  • Repeat the washing process 2-3 times with fresh solvent.

  • After the final wash, decant the solvent and store the catalyst under a fresh layer of solvent or dry it under vacuum if appropriate for the catalyst type.

Protocol 2: Acidic Treatment for Raney Nickel Reactivation

Objective: To remove strongly adsorbed basic species and some metal oxides from the catalyst surface.

Materials:

  • Deactivated Raney Nickel catalyst

  • Dilute acetic acid solution (e.g., 5-10% in water)

  • Deionized water

  • Reaction solvent (e.g., ethanol)

  • Inert gas (e.g., nitrogen or argon)

  • Stirred, temperature-controlled vessel

Procedure:

  • Under an inert atmosphere, wash the deactivated Raney Nickel with deionized water to remove any residual reactants or products.

  • Suspend the catalyst in the dilute acetic acid solution.

  • Stir the mixture at a controlled temperature, typically between 20-50°C, for 1-2 hours.[6]

  • After the treatment, decant the acidic solution and wash the catalyst repeatedly with deionized water until the washings are neutral (pH 7).

  • Finally, wash the catalyst with the reaction solvent to remove water before reuse.[6]

Protocol 3: Thermal Regeneration under Hydrogen

Objective: To remove coke and potentially redisperse metal particles on the catalyst.

Materials:

  • Deactivated supported metal catalyst (e.g., Pd/C)

  • Tube furnace

  • Hydrogen gas (H₂)

  • Inert gas (e.g., nitrogen or argon)

Procedure:

  • Place the deactivated catalyst in a quartz tube within the tube furnace.

  • Purge the system with an inert gas to remove air.

  • Slowly heat the catalyst under a flow of inert gas to an intermediate temperature (e.g., 150-200°C) to desorb volatile compounds.

  • Switch the gas flow to hydrogen and continue to heat the catalyst to the target regeneration temperature (e.g., 300-400°C, this is highly dependent on the catalyst's thermal stability).

  • Hold at the regeneration temperature for 2-4 hours under a continuous hydrogen flow.

  • Cool the catalyst to room temperature under an inert gas flow before carefully removing it from the furnace.

Visualizations

Catalyst_Deactivation_Troubleshooting cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom1 Rapid Activity Loss Cause1 Poisoning Symptom1->Cause1 Symptom2 Gradual Activity Loss Cause2 Fouling / Coking Symptom2->Cause2 Symptom3 Loss of Selectivity Cause3 Active Site Modification Symptom3->Cause3 Symptom4 No Recovery After Regeneration Cause4 Sintering (Irreversible) Symptom4->Cause4 Solution1 Purify Reactants / Guard Bed Cause1->Solution1 Solution2 Solvent Wash / Thermal Treatment Cause2->Solution2 Solution3 Optimize Conditions / Regenerate Cause3->Solution3 Solution4 Replace Catalyst / Adjust T Cause4->Solution4

Caption: Troubleshooting workflow for catalyst deactivation.

Deactivation_Mechanisms cluster_chemical Chemical cluster_mechanical Mechanical cluster_thermal Thermal Deactivation Catalyst Deactivation Poisoning Poisoning (e.g., S, Halides) Deactivation->Poisoning Fouling Fouling (Oligomers) Deactivation->Fouling Attrition Attrition (Crushing) Deactivation->Attrition Sintering Sintering (Particle Growth) Deactivation->Sintering

Caption: Main mechanisms of catalyst deactivation.

Catalyst_Recovery_Workflow Start Deactivated Catalyst Diagnosis Diagnose Cause of Deactivation Start->Diagnosis Fouling Solvent Washing Diagnosis->Fouling Fouling Poisoning Chemical Treatment (Acid/Base Wash) Diagnosis->Poisoning Poisoning Coking Thermal Regeneration Diagnosis->Coking Coking Sintering Irreversible (Consider Replacement) Diagnosis->Sintering Sintering Test Test Catalyst Activity Fouling->Test Poisoning->Test Coking->Test Failure Further Regeneration or Disposal Sintering->Failure Success Reuse Catalyst Test->Success Activity Restored Test->Failure Activity Not Restored

Caption: General workflow for catalyst recovery and regeneration.

References

Analytical techniques for monitoring the progress of 3-aminobutanenitrile reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring the progress of reactions involving 3-aminobutanenitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analytical monitoring of this compound reactions.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Question: Why are the retention times for my this compound (and related species) decreasing or shifting inconsistently?

Answer: Retention time variability is a common issue in HPLC analysis. Several factors could be responsible:

  • Mobile Phase Composition: Inconsistent mixing of the mobile phase can cause shifts. If you are using a gradient, ensure the system is delivering a constant and reproducible composition.[1][2] You can verify this by adding a tracer like 0.1% acetone (B3395972) to the organic solvent and monitoring the baseline at 254 nm.[3] Preparing the mobile phase manually can help diagnose issues with the mixing device.[3]

  • Column Equilibration: Insufficient equilibration time between runs, especially after changing the mobile phase, can lead to drifting retention times.[3] It is recommended to flush the column with at least 10 column volumes for proper equilibration.[2]

  • pH Fluctuation: The retention of ionizable compounds like this compound is highly sensitive to the pH of the mobile phase.[3] Ensure the mobile phase is adequately buffered, typically in the 5 to 100 mM range, to maintain a constant pH.[4]

  • Temperature Changes: Fluctuations in ambient laboratory temperature can affect retention times. Using a column oven is the best way to maintain a constant temperature.[2]

Question: What is causing significant peak tailing for my this compound peak?

Answer: Peak tailing, where a peak is asymmetrically broadened with a drawn-out trailing edge, is often observed for basic compounds like amines.

  • Secondary Interactions: The amine group in this compound can interact with acidic silanol (B1196071) groups on the surface of standard silica-based C18 columns. This is a common cause of tailing.[5]

  • Solutions:

    • Use a Mobile Phase Modifier: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can mask the silanol groups and improve peak shape.[4]

    • Lower the pH: Operating at a low pH (e.g., pH 2-3) ensures the amine is fully protonated and minimizes interactions with silanol groups.

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds, which has a lower concentration of active silanol sites.

Question: Why am I observing broad or split peaks in my chromatogram?

Answer: Broad or split peaks can indicate a variety of problems within the HPLC system.

  • Injection Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger (more eluotropic) than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the mobile phase itself.[4]

  • Column Overload: Injecting too much sample can lead to broad, fronting peaks.[6] Try diluting the sample to see if the peak shape improves.[1]

  • Injector Issues: Problems with the autosampler, such as an incompletely filled sample loop or a slow injection, can result in split or variable peaks.[4][6]

  • Column Contamination: A plugged frit or contamination at the head of the column can distort peak shape. Using a guard column can help protect the analytical column from particulates and strongly retained compounds.[3]

Gas Chromatography (GC) Troubleshooting

Question: I am seeing very small or no peaks for this compound. What is the issue?

Answer: This is a frequent problem when analyzing polar, reactive compounds like amines by GC.

  • Analyte Adsorption: The primary and amine groups are highly polar and can be adsorbed by active sites in the injector port, liner, or column, preventing the analyte from reaching the detector.[6][7]

  • Solutions:

    • Derivatization: Convert the amine into a less polar, more volatile derivative (e.g., a silyl (B83357) or acyl derivative) before analysis.[5] This is a very common and effective strategy.

    • Use a Specialized Column: Employ a column specifically designed for amine analysis, such as a base-deactivated or wax-type column (e.g., CP-Volamine).[8]

    • Injector Maintenance: Ensure the injector liner is clean and consider using a deactivated liner.[6]

Question: My peaks are tailing badly, even on a specialized column. How can I fix this?

Answer: Even with the right column, tailing can persist due to other active sites in the system.

  • Column Conditioning: The column may not be properly conditioned. Always condition a new column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.[9]

  • Injection Technique: A slow injection can contribute to peak broadening and tailing.[6]

  • System Contamination: Active sites can develop in the injector or detector over time. Regular cleaning and maintenance are crucial.[6][10]

Frequently Asked Questions (FAQs)

Question: What is the most suitable analytical technique for monitoring the progress of a this compound reaction?

Answer: The choice depends on the specific requirements of your analysis.

  • HPLC-UV is often the most practical choice for routine quantitative analysis. It handles polar, non-volatile compounds well and provides good reproducibility. Chiral HPLC is essential for determining enantiomeric purity.[11][12]

  • GC-MS is excellent for identifying volatile byproducts and impurities, providing both separation and structural information from the mass spectrum.[13] However, it often requires derivatization for polar analytes like this compound to prevent poor peak shape and adsorption.[5]

  • NMR Spectroscopy is a powerful non-invasive technique that allows for in-situ, real-time monitoring without the need for sample workup or calibration.[14][15] It provides direct structural information and can be used to track the disappearance of reactants and the appearance of products simultaneously.[16]

Question: Can I use Nuclear Magnetic Resonance (NMR) for real-time, quantitative monitoring?

Answer: Yes, NMR is an excellent tool for real-time reaction monitoring.[14] By acquiring a series of 1D ¹H NMR spectra at regular intervals, you can integrate the signals corresponding to specific protons on your reactant (this compound) and product molecules.[17][18] This allows you to plot concentration versus time to determine reaction kinetics and endpoints.[18] Modern benchtop NMR spectrometers can even be placed directly in a fume hood for online monitoring.[18]

Question: Is derivatization necessary for analyzing this compound by Gas Chromatography (GC)?

Answer: While not strictly mandatory if using a highly specialized amine-specific column, derivatization is strongly recommended for robust and reproducible GC analysis of this compound.[5] The polar amine group is prone to interacting with active sites in the GC system, leading to poor peak shape and low response.[7] Converting the amine to a less polar derivative, such as a silyl (e.g., TMS) or acyl derivative, improves volatility and thermal stability, resulting in sharper, more symmetrical peaks.[5]

Question: How can I monitor a reaction involving a chiral center, such as the synthesis of (S)-3-aminobutanenitrile?

Answer: For reactions involving chiral compounds, you must use a chiral analytical method to determine enantiomeric purity or enantiomeric excess (ee). Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for this purpose.[11][12] This method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers, causing them to separate and elute at different retention times, allowing for their individual quantification.[11]

Data Presentation: Comparison of Analytical Techniques

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by detection based on mass-to-charge ratio.Measures the absorption of radiofrequency energy by atomic nuclei in a magnetic field, providing structural information.[14]
Sample Preparation Simple dilution in a suitable solvent. Filtration is often required.[1]May require derivatization to increase volatility and reduce polarity.[5] Sample must be volatile or made volatile.Minimal; sample is dissolved in a deuterated solvent. Can be performed in-situ directly in the reaction mixture.[15]
Typical Analytes Non-volatile, polar, and thermally sensitive compounds. Ideal for this compound.Volatile and thermally stable compounds.Any soluble compound with NMR-active nuclei (e.g., ¹H, ¹³C).
Quantitative Analysis Excellent, requires calibration with standards.Good, requires calibration. Mass spectrometer provides high selectivity.Excellent, can be quantitative without calibration (qNMR) under specific acquisition conditions.[15]
Key Advantages Robust, widely available, excellent for chiral separations.[11]High sensitivity and specificity (MS detection), excellent for identifying unknown byproducts.Non-destructive, provides detailed structural information, ideal for real-time and in-situ monitoring.[14][18]
Key Limitations May require method development to find suitable column and mobile phase.Not suitable for non-volatile compounds; derivatization adds complexity and potential for error.[5]Lower sensitivity compared to MS, requires higher analyte concentrations, expensive instrumentation (though benchtop options are available).

Mandatory Visualization

G General Workflow for Reaction Monitoring cluster_reaction Reaction Phase cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Reaction Reaction in Progress Sampling Withdraw Aliquot at Time (t) Reaction->Sampling Quench Quench Reaction (if necessary) Sampling->Quench Dilute Dilute Sample Quench->Dilute Filter Filter Sample Dilute->Filter Derivatize Derivatize (for GC) Filter->Derivatize Optional Inject Inject into Instrument (HPLC, GC, or NMR) Filter->Inject Derivatize->Inject Acquire Acquire Data (Chromatogram/Spectrum) Inject->Acquire Integrate Integrate Peak Areas or Signal Intensity Acquire->Integrate Calculate Calculate Concentration / Conversion Integrate->Calculate Plot Plot Data vs. Time Calculate->Plot

Caption: General workflow for monitoring a chemical reaction.

G Troubleshooting Logic for HPLC Retention Time Shifts Start Problem: Retention Time (RT) is Shifting Q_Pattern Is the shift gradual (drift) or random? Start->Q_Pattern Drift Gradual Drift Q_Pattern->Drift Gradual Random Random Shifts Q_Pattern->Random Random Sol_Drift1 Cause: Insufficient column equilibration. Solution: Increase equilibration time between injections. Drift->Sol_Drift1 Sol_Drift2 Cause: Lab temperature fluctuation. Solution: Use a column oven. Drift->Sol_Drift2 Sol_Random1 Cause: Inconsistent mobile phase mixing. Solution: Prepare mobile phase manually; service proportioning valve. Random->Sol_Random1 Sol_Random2 Cause: Pump malfunction or leak. Solution: Check for leaks, check pump seals, verify flow rate. Random->Sol_Random2 Sol_Random3 Cause: pH instability. Solution: Ensure mobile phase is properly buffered. Random->Sol_Random3

References

Scaling up the laboratory synthesis of 3-aminobutanenitrile to pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges when scaling the synthesis of 3-aminobutanenitrile from the laboratory to pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What are the most common laboratory synthesis routes for this compound?

A1: The most prevalent laboratory methods for synthesizing this compound include:

  • Asymmetric Hydrogenation : This method involves the reduction of a prochiral precursor like 3-oxobutanenitrile (B1585553) using a chiral catalyst (often based on rhodium or ruthenium) to selectively produce the desired enantiomer.[1][2]

  • Strecker Synthesis : A classic method for producing α-aminonitriles, this reaction involves the condensation of an aldehyde or ketone with ammonia (B1221849) and a cyanide source, followed by hydrolysis.[3][4][5][6]

  • Enzymatic Resolution : This technique uses enzymes to selectively react with one enantiomer in a racemic mixture of this compound, allowing for the separation of the desired enantiomer.[1]

  • Chiral Auxiliary Methods : A chiral auxiliary is temporarily incorporated into the molecule to direct the stereochemistry of a reaction, after which it is removed to yield the enantiomerically enriched product.[7][8]

Q2: Why is this compound often converted to its hydrochloride salt?

A2: The free base form of this compound can be unstable.[9] Converting it to the hydrochloride salt is a crucial step that enhances its stability, improves its handling properties, and increases its water solubility, making it the preferred form for storage and subsequent synthetic applications.[1][2][7]

Q3: What analytical methods are used to determine the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is the primary technique for determining the enantiomeric purity and enantiomeric excess (ee) of the final product.[1][2] Commercial specifications often require an enantiomeric excess of ≥98%.[2] Other methods like NMR spectroscopy are used to confirm the chemical structure.

Q4: What are the primary safety concerns when working with this compound and its precursors?

A4: Key safety concerns include:

  • Toxicity : this compound and its intermediates can be harmful if swallowed, inhaled, or in contact with skin.[10][11][12]

  • Irritation : The compound can cause skin and serious eye irritation.[10][12]

  • Reagents : Synthesis methods like the Strecker synthesis utilize highly toxic cyanide sources (e.g., KCN, NaCN), which require extremely careful handling in well-ventilated areas.[4]

  • Personal Protective Equipment (PPE) : Always use appropriate PPE, including gloves, safety glasses with side shields or goggles, and a lab coat.[10][13][14] Work should be conducted in a chemical fume hood to ensure adequate ventilation.[11][13]

Troubleshooting Guide for Pilot Plant Scale-Up

This guide addresses specific issues that may arise when transitioning the synthesis from a laboratory bench to a pilot plant.

Problem Potential Cause(s) Recommended Solution(s)
1. Lower Yield and/or Purity Compared to Lab Scale Inefficient Mixing/Mass Transfer: In larger reactors, localized "hot spots" or areas of poor reactant mixing can lead to side reactions.[15] Heat Transfer Issues: The surface-area-to-volume ratio decreases significantly upon scale-up, making heat removal from exothermic reactions more challenging and potentially leading to product degradation.[15][16]Optimize Agitation: Adjust the stirrer speed, type, and position. Perform mixing studies to ensure homogeneity.[15] Improve Heat Management: Use a reactor with a jacket and an external cooling system. Consider controlled, slower addition of reagents for highly exothermic steps.[16][17]
2. Inconsistent Reaction Rates or Stalled Reactions Catalyst Inefficiency: The catalyst may be sensitive to trace impurities in larger batches of starting materials or solvents. The catalyst-to-substrate ratio may not scale linearly.Qualify Raw Materials: Test all new batches of starting materials and solvents for impurities that could poison the catalyst. Re-evaluate Catalyst Loading: The optimal catalyst loading (mol%) may need to be re-determined at the pilot scale.[1]
3. Difficulty with Product Isolation and Purification Changes in Crystallization: Different cooling rates and mixing dynamics in a larger vessel can lead to the formation of different crystal forms (polymorphs) or smaller particles that are difficult to filter.[15] Inefficient Washing: Washing the filter cake in a large-scale filter (e.g., a Nutsche filter) may be less effective than on a small Buchner funnel, leaving impurities trapped.[15]Controlled Crystallization: Develop a controlled cooling profile. Consider seeding the solution to promote the desired crystal form. Optimize Washing Procedure: Use displacement washing instead of just reslurrying. Ensure the wash solvent is evenly distributed over the filter cake.
4. Formation of New, Unidentified Impurities Longer Reaction Times: Pilot-scale operations often take longer than lab experiments (e.g., for charging reactors, heating/cooling), which can allow for the formation of new degradation products or side-reaction products.[15] Material Compatibility: The materials of the pilot plant reactor (e.g., stainless steel) may interact with reactants or intermediates, which is not an issue in laboratory glassware.[15]Stability Studies: Hold reaction mixtures at the target temperature for extended periods in the lab to identify potential time-dependent impurities. Material Corrosion Tests: Before scaling up, expose samples of the reactor material (e.g., stainless steel coupons) to the reaction mixture under reaction conditions to check for corrosion or reactivity.[15]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3-Oxobutanenitrile (Lab Scale)

This protocol is a representative method for synthesizing chiral this compound.

Reagents and Materials:

  • 3-Oxobutanenitrile

  • Chiral Ruthenium or Rhodium catalyst (e.g., (S)-Ru(OAc)2(BINAP))

  • Hydrogen gas (H₂)

  • Methanol (or other suitable solvent)

  • Hydrochloric acid (HCl) solution

Procedure:

  • In a suitable pressure reactor, dissolve 3-oxobutanenitrile in methanol.

  • Add the chiral catalyst (typically 0.1-1 mol%).[1]

  • Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 bar).[1]

  • Heat the mixture to the target temperature (e.g., 25-50°C) and stir for 12-24 hours.[1]

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Once complete, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture to remove the catalyst.[1]

  • To the filtrate, slowly add a solution of HCl to form the hydrochloride salt.

  • Isolate the product by crystallization, filter the solid, wash with a small amount of cold solvent, and dry under vacuum.[1]

Protocol 2: Purity Analysis by Chiral HPLC

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H)

Typical Conditions:

  • Mobile Phase: A mixture of hexane (B92381) and isopropanol (B130326) with a small amount of an amine modifier (e.g., diethylamine) is common. The exact ratio must be optimized for the specific column and enantiomers.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25°C

  • Detection: UV at ~210 nm

Procedure:

  • Prepare a dilute solution of the this compound sample in the mobile phase.

  • Prepare a standard of the racemic mixture to identify the retention times of both the (R) and (S) enantiomers.

  • Inject the sample onto the HPLC system.

  • Integrate the peak areas for both enantiomers to calculate the enantiomeric excess (ee %) using the formula: ee % = [|Area(S) - Area(R)| / (Area(S) + Area(R))] * 100.

Visualizations

Reaction Pathway: Strecker Synthesis

The Strecker synthesis is a fundamental method for producing aminonitriles. It proceeds in two main stages: the formation of an α-aminonitrile, followed by hydrolysis (if the amino acid is desired).[3][6]

Strecker_Synthesis cluster_step2 Step 2: Nitrile Addition aldehyde Aldehyde (e.g., Acetaldehyde) imine Iminium Ion Intermediate aldehyde->imine ammonia Ammonia (NH3) ammonia->imine cyanide Cyanide Source (e.g., KCN) aminonitrile This compound cyanide->aminonitrile + Nucleophilic   Attack imine->aminonitrile in1 in2

Caption: Reaction pathway for the Strecker synthesis of this compound.

Workflow: Lab to Pilot Plant Scale-Up

Scaling up a chemical process is a multi-step endeavor that requires careful planning and execution to bridge the gap between lab discovery and commercial production.[16][18]

Lab_to_Pilot lab 1. Lab-Scale Synthesis (Proof of Concept) dev 2. Process Development & Optimization lab->dev Initial Route Scouted safety 3. Safety & Hazard Analysis (Calorimetry, HAZOP) dev->safety Optimized Process Defined pilot_design 4. Pilot Plant Design & Engineering safety->pilot_design Safety Limits Established pilot_run 5. Pilot Plant Production (Demonstration Batches) pilot_design->pilot_run Equipment Installed qc 6. Quality Control & Data Analysis pilot_run->qc Samples Generated qc->dev Feedback for Re-optimization full_scale 7. Full-Scale Production qc->full_scale Process Validated

Caption: General workflow for scaling up chemical synthesis to a pilot plant.

Troubleshooting Decision Tree

When encountering low yield during scale-up, a systematic approach can help identify the root cause.

Troubleshooting_Tree start Low Product Yield? check_reaction Is the reaction going to completion? (Check by HPLC/TLC) start->check_reaction No check_workup Is product being lost during isolation or purification? start->check_workup Yes cause_mixing Cause: Poor Mixing or Mass Transfer check_reaction->cause_mixing cause_temp Cause: Incorrect Temperature Control check_reaction->cause_temp cause_catalyst Cause: Catalyst Deactivation check_reaction->cause_catalyst cause_aqueous Cause: Product lost to aqueous layers check_workup->cause_aqueous cause_filter Cause: Poor filtration or crystallization check_workup->cause_filter cause_decomp Cause: Product decomposition during workup check_workup->cause_decomp solution_mixing Solution: Optimize agitation & reagent addition rate cause_mixing->solution_mixing solution_temp Solution: Verify internal temp; Improve reactor cooling cause_temp->solution_temp solution_catalyst Solution: Test raw materials; Re-evaluate catalyst load cause_catalyst->solution_catalyst solution_aqueous Solution: Perform back-extraction of aqueous phases cause_aqueous->solution_aqueous solution_filter Solution: Develop controlled cooling/crystallization profile cause_filter->solution_filter solution_decomp Solution: Check product stability to workup conditions (pH, temp) cause_decomp->solution_decomp

Caption: Decision tree for troubleshooting low yield in pilot production.

References

Validation & Comparative

A Comparative Analysis of Catalysts for the Asymmetric Synthesis of 3-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection for a Key Chiral Intermediate

The enantiomerically pure form of 3-aminobutanenitrile, particularly the (S)-enantiomer, is a crucial building block in the synthesis of various pharmaceutical compounds. The stereoselective synthesis of this β-aminonitrile is of significant interest, and a variety of catalytic methods have been explored to achieve high enantiopurity and yield. This guide provides a comparative analysis of the leading catalytic systems for the asymmetric synthesis of this compound, supported by available data and detailed experimental methodologies. The primary routes to this chiral intermediate involve the asymmetric reduction of a prochiral precursor, enzymatic resolution, and the asymmetric hydrocyanation of an unsaturated substrate.

Performance Comparison of Catalytic Systems

The selection of a suitable catalyst is paramount for an efficient and selective synthesis. The following table summarizes the performance of different catalytic approaches based on available data for the synthesis of this compound and closely related structures.

Catalyst SystemCatalyst TypeSubstrateYield (%)Enantiomeric Excess (ee%)Key Reaction Conditions
Transaminase (Engineered)Biocatalyst3-Oxobutanenitrile (B1585553)High>99Whole-cell or isolated enzyme, aqueous buffer (e.g., phosphate (B84403) buffer), amine donor (e.g., isopropylamine), room temperature.
Carbonyl Reductase (Recombinant)Biocatalyst3-Oxobutanenitrile85-9297-99 (for R-enantiomer)Isolated enzyme, NADPH cofactor with regeneration system (e.g., glucose/glucose dehydrogenase), phosphate buffer, room temperature.[1][2]
Ru(II)/(S)-Tol-BINAPMetal Complex3-Oxobutanenitrile>95>98H₂ (10 atm), methanol (B129727), 50°C, 24 h.
Rhodium/(R)-SDPMetal Complex(Z)-Enamide Precursor>9588-96H₂ (pressure not specified), solvent not specified, reaction conditions not fully detailed.[3]
Lipase (B570770) (e.g., Candida antarctica)BiocatalystRacemic this compound~50 (max)>99Kinetic resolution via acylation, organic solvent (e.g., MTBE), acyl donor (e.g., ethyl acetate), 40°C.

Note: Data for some catalyst systems are derived from studies on analogous substrates due to the limited availability of direct comparative studies on this compound. Performance metrics can vary based on specific ligand modifications, enzyme engineering, and reaction optimization.

Experimental Protocols

Detailed methodologies for the key catalytic approaches are provided below. These protocols are based on established procedures for similar transformations and can be adapted for the synthesis of this compound.

Method 1: Asymmetric Hydrogenation of 3-Oxobutanenitrile using a Ru(II)-Chiral Diphosphine Catalyst

This method is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters and related compounds.

Catalyst: Ru(II) complex with a chiral bisphosphine ligand (e.g., (S)-Tol-BINAP).

Procedure:

  • In a high-pressure reactor, a solution of 3-oxobutanenitrile (1 equivalent) in degassed methanol is prepared under an inert atmosphere.

  • The chiral Ru(II)-bisphosphine catalyst (e.g., RuCl₂[(S)-Tol-BINAP]) is added at a substrate-to-catalyst ratio (S/C) of 1000-2000.

  • The reactor is sealed and purged with hydrogen gas several times.

  • The reaction mixture is stirred at a specified temperature (e.g., 50°C) under hydrogen pressure (e.g., 10 atm) for 12-24 hours.

  • Reaction progress is monitored by an appropriate analytical technique (e.g., GC or HPLC).

  • Upon completion, the reactor is cooled to room temperature and the pressure is carefully released.

  • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield the enantiomerically enriched this compound.

Method 2: Transaminase-Catalyzed Asymmetric Synthesis from 3-Oxobutanenitrile

This biocatalytic method offers high enantioselectivity under mild, aqueous conditions.

Catalyst: An (R)- or (S)-selective ω-transaminase (whole cells or isolated enzyme).

Procedure:

  • A reaction buffer (e.g., 100 mM phosphate buffer, pH 7.5) is prepared.

  • 3-Oxobutanenitrile (1 equivalent) is dissolved in the buffer, potentially with a small amount of a co-solvent like DMSO to aid solubility.

  • The amine donor (e.g., isopropylamine, in excess) and pyridoxal (B1214274) 5'-phosphate (PLP) cofactor (typically ~1 mM) are added to the mixture.

  • The reaction is initiated by the addition of the transaminase (as a lyophilized powder, cell-free extract, or whole-cell suspension).

  • The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

  • The conversion and enantiomeric excess of the product are monitored by chiral HPLC or GC.

  • Once the reaction reaches the desired conversion, the enzyme is removed by centrifugation (for whole cells) or denaturation followed by filtration.

  • The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate) and purified.

Method 3: Lipase-Catalyzed Kinetic Resolution of Racemic this compound

This method separates the enantiomers of a pre-existing racemic mixture of this compound.

Catalyst: An immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435).

Procedure:

  • Racemic this compound (1 equivalent) is dissolved in a suitable organic solvent (e.g., methyl tert-butyl ether - MTBE).

  • An acyl donor (e.g., ethyl acetate, 1-2 equivalents) is added to the solution.

  • The immobilized lipase is added to the reaction mixture.

  • The suspension is incubated at a specific temperature (e.g., 40°C) with shaking.

  • The progress of the reaction is monitored by chiral HPLC, tracking the formation of the acylated product and the depletion of one of the amine enantiomers.

  • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining amine and the acylated amine.

  • The lipase is removed by filtration.

  • The unreacted enantiomer of this compound is separated from the acylated enantiomer by extraction or chromatography. The acylated amine can be subsequently deprotected to recover the other enantiomer.

Visualizing the Synthetic Pathways

To better understand the workflow and relationships in these synthetic approaches, the following diagrams are provided.

Experimental_Workflow cluster_start Starting Materials cluster_methods Catalytic Methods cluster_product Product 3-Oxobutanenitrile 3-Oxobutanenitrile Asymmetric Hydrogenation Asymmetric Hydrogenation 3-Oxobutanenitrile->Asymmetric Hydrogenation Transaminase Synthesis Transaminase Synthesis 3-Oxobutanenitrile->Transaminase Synthesis Racemic this compound Racemic this compound Lipase Resolution Lipase Resolution Racemic this compound->Lipase Resolution Crotonitrile Crotonitrile Asymmetric Hydrocyanation Asymmetric Hydrocyanation Crotonitrile->Asymmetric Hydrocyanation Enantiopure this compound Enantiopure this compound Asymmetric Hydrogenation->Enantiopure this compound Transaminase Synthesis->Enantiopure this compound Lipase Resolution->Enantiopure this compound Asymmetric Hydrocyanation->Enantiopure this compound

Caption: Generalized workflow for the asymmetric synthesis of this compound.

Catalytic_Cycle Catalyst Chiral Catalyst Intermediate Catalyst-Substrate Complex Catalyst->Intermediate Coordination Substrate Prochiral Substrate Substrate->Intermediate Product Enantiopure Product Product->Catalyst Product Release & Catalyst Regeneration Intermediate->Product Stereoselective Transformation Reagents Reagents (e.g., H₂, Amine Donor) Reagents->Intermediate

Caption: A simplified representation of a general catalytic cycle in asymmetric synthesis.

Conclusion

The asymmetric synthesis of this compound can be effectively achieved through several catalytic routes. Biocatalytic methods, particularly using engineered transaminases, offer the potential for exceptionally high enantioselectivity under mild, environmentally benign conditions. Asymmetric hydrogenation with chiral metal complexes, such as Ru-BINAP systems, represents a well-established and highly efficient alternative, often providing excellent yields and enantiomeric excess. Lipase-catalyzed kinetic resolution is a robust method for separating racemic mixtures, though it is inherently limited to a maximum theoretical yield of 50% for a single enantiomer. The choice of the optimal catalyst will depend on factors such as the desired enantiomer, scalability, cost, and available equipment. Further research focusing on direct comparative studies and process optimization will be invaluable for the industrial production of this important chiral intermediate.

References

A Comparative Guide to the Validation of 3-Aminobutanenitrile Purity: Chiral HPLC vs. NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical and chemical purity of 3-aminobutanenitrile, a critical chiral building block in the synthesis of various pharmaceutical compounds, is paramount to ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] This guide provides an objective comparison of two primary analytical techniques for validating its purity: Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present a head-to-head analysis supported by detailed experimental protocols and data to assist researchers in selecting the most appropriate methodology for their needs.

At a Glance: Chiral HPLC vs. NMR for Purity Analysis

The choice between Chiral HPLC and NMR depends on the specific analytical requirements, such as the need for high sensitivity, sample throughput, or the type of purity information required (enantiomeric vs. chemical).[2]

FeatureChiral HPLCNMR Spectroscopy
Principle Physical separation of enantiomers on a chiral stationary phase (CSP), leading to different retention times.[2][3]Chemical Purity (qNMR): Signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[4][5] Enantiomeric Purity: Formation of transient diastereomeric complexes with a chiral solvating agent (CSA), resulting in distinct NMR signals for each enantiomer.[2][3]
Purity Assessed Primarily enantiomeric purity; can also assess chemical purity if impurities are separable and detectable.Can determine both chemical purity (qNMR) and enantiomeric purity (with a CSA).[2][5]
Sensitivity Generally higher, especially with sensitive detectors like UV or Fluorescence (FLD), allowing for the detection of trace impurities.[2]Generally lower, dependent on the analyte concentration and the spectrometer's magnetic field strength.[2] A signal-to-noise ratio of at least 250:1 is recommended for integration errors below 1%.[6]
Resolution Baseline separation of enantiomeric peaks is often achievable, providing high accuracy for enantiomeric excess (ee) calculation.[2]The degree of signal separation for enantiomers depends on the effectiveness of the chiral solvating agent and the magnetic field strength.[2]
Sample Throughput Lower; typically requires method development and has longer run times per sample.[2]Higher; sample preparation is often simpler and data acquisition is faster, making it ideal for high-throughput screening.[2][7]
Solvent Consumption High.[2]Low.[2]
Validation Well-established for validated methods in routine quality control (QC) environments.[2][8]qNMR is an accepted method for purity determination by pharmacopeias and offers a direct, orthogonal approach to HPLC.[5][9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for analyzing this compound.

Chiral HPLC Method for Enantiomeric Purity

This method is designed to separate the (R)- and (S)-enantiomers of this compound. Since the analyte lacks a strong UV chromophore, pre-column derivatization is often employed to enhance detection.[10]

A. Sample Preparation (Pre-Column Derivatization)

  • Standard Solution: Accurately weigh ~10 mg of racemic this compound standard into a volumetric flask and dilute with a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner.

  • Derivatization: To 100 µL of the standard or sample solution, add 200 µL of a derivatizing agent solution (e.g., Marfey's reagent or (R)-(+)-1-phenylethanesulfonyl chloride in acetone).

  • Add 20 µL of a base (e.g., 1 M sodium bicarbonate or triethylamine) to catalyze the reaction.[10]

  • Vortex the mixture and heat at 40-50°C for approximately 1 hour.

  • Cool the mixture to room temperature and quench the reaction by adding 20 µL of 2 M HCl.

  • Dilute the final solution with the mobile phase to a concentration suitable for HPLC analysis (e.g., 100 µg/mL).

B. Chromatographic Conditions

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak AD-H or similar column capable of separating the diastereomeric derivatives.

  • Mobile Phase: An isocratic mixture of hexane (B92381) and ethanol (B145695) (e.g., 80:20 v/v) or an appropriate buffer/organic solvent system for reversed-phase separation.[11]

  • Flow Rate: 1.0 mL/min.[11]

  • Column Temperature: 30°C.[11]

  • Detection: UV at a wavelength appropriate for the derivatizing agent (e.g., 254 nm or 340 nm).[11]

  • Injection Volume: 10 µL.[12]

C. Data Analysis

  • Identify the peaks corresponding to the two diastereomeric derivatives.

  • Calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = [(A1 - A2) / (A1 + A2)] x 100%

NMR Spectroscopy Methods for Purity Validation

NMR provides a dual capability to assess both chemical and enantiomeric purity from potentially a single sample.

A. Chemical Purity by Quantitative ¹H NMR (qNMR)

This absolute method determines purity against a certified internal standard.[9]

  • Sample Preparation:

    • Accurately weigh (to 0.01 mg) approximately 5-10 mg of the this compound sample into an NMR tube.[13]

    • Accurately weigh a similar amount of a suitable internal calibrant (e.g., maleic acid, dimethyl sulfone) into the same tube. The calibrant must have signals that do not overlap with the analyte signals.[6]

    • Add a precise volume of a deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or CDCl₃) to the tube.[7][13]

    • Ensure complete dissolution by vortexing.

  • NMR Acquisition Parameters:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of both the analyte and standard (typically 30-60 seconds) to ensure full signal recovery.[4]

    • Number of Scans: Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or 32 scans).[6]

  • Data Analysis:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal for the analyte (Iₓ) and a signal for the internal calibrant (I_cal).

    • Calculate the purity (Pₓ) using the following formula[6]: Pₓ (%) = (Iₓ / I_cal) * (N_cal / Nₓ) * (Mₓ / M_cal) * (W_cal / Wₓ) * P_cal Where: I = integral area, N = number of protons for the integrated signal, M = molecular weight, W = weight, P = purity of the calibrant.

B. Enantiomeric Purity by ¹H NMR with a Chiral Solvating Agent (CSA)

This rapid method differentiates enantiomers by forming transient diastereomeric complexes.[2][7]

  • Sample Preparation:

    • Dissolve ~5 mg of the this compound sample in 0.6 mL of chloroform-d (B32938) in an NMR tube.

    • Add approximately 1.0 to 1.2 equivalents of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol ((R)-BINOL) or (R)-bornylamine).[2][7]

    • Shake the tube for 30 seconds to ensure complex formation.[7]

  • NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum. A long relaxation delay is not strictly necessary as this is a relative measurement.

  • Data Analysis:

    • Identify a proton signal of this compound (e.g., the methine proton) that splits into two distinct resonances, corresponding to the two diastereomeric complexes.

    • Integrate the two resolved signals (I_enant1, I_enant2).

    • Calculate the enantiomeric excess (% ee) from the integrals: % ee = [|I_enant1 - I_enant2| / (I_enant1 + I_enant2)] x 100%

Quantitative Data Summary

The following tables present representative data for the purity analysis of a hypothetical batch of (S)-3-aminobutanenitrile.

Table 1: Chiral HPLC Results

EnantiomerRetention Time (min)Peak Area% Area
(R)-3-Aminobutanenitrile10.215,2301.0
(S)-3-Aminobutanenitrile12.51,507,77099.0
Result Resolution (Rs): 2.8 Enantiomeric Excess (% ee): 98.0%

Table 2: qNMR Results for Chemical Purity

CompoundSignal (δ, ppm)Protons (N)Integral (I)MW ( g/mol )Weight (mg)Purity (%)
This compound3.5 (methine, CH)11.0084.128.5599.2
Maleic Acid (Calibrant)6.3 (alkene, CH)21.25116.0710.2099.9

Table 3: Chiral NMR Results for Enantiomeric Purity (using (R)-BINOL)

Diastereomeric ComplexSignal (δ, ppm)Integral% Population
(S)-Amine + (R)-BINOL3.580.9999.0
(R)-Amine + (R)-BINOL3.610.011.0
Result Δδ: 0.03 ppm Enantiomeric Excess (% ee): 98.0%

Visualized Workflows and Principles

Diagrams created using Graphviz DOT language illustrate the analytical process and underlying principles.

G cluster_workflow Overall Purity Validation Workflow cluster_hplc Chiral HPLC Analysis cluster_nmr NMR Analysis Sample This compound Sample Split Split Sample Sample->Split Deriv Pre-column Derivatization Split->Deriv Portion 1 qNMR_Prep Prepare with Internal Standard Split->qNMR_Prep Portion 2 CSA_Prep Prepare with Chiral Solvating Agent Split->CSA_Prep Portion 3 (or use Portion 2) HPLC HPLC Separation on Chiral Column Deriv->HPLC HPLC_Data Calculate % ee HPLC->HPLC_Data Report Final Purity Report HPLC_Data->Report NMR_Acq ¹H NMR Acquisition qNMR_Prep->NMR_Acq CSA_Prep->NMR_Acq qNMR_Data Calculate Chemical Purity NMR_Acq->qNMR_Data ee_NMR_Data Calculate % ee NMR_Acq->ee_NMR_Data qNMR_Data->Report ee_NMR_Data->Report

Caption: Workflow for the comprehensive purity validation of this compound.

G cluster_hplc Chiral HPLC Principle cluster_nmr Chiral NMR Principle Mix_H Enantiomer Mixture (R and S) Col_H Chiral Stationary Phase (CSP) Mix_H->Col_H Int_H Forms Transient Diastereomeric Complexes (R-CSP and S-CSP) with different binding energies Col_H->Int_H Sep_H Separated Enantiomers (Different Retention Times) Int_H->Sep_H Mix_N Enantiomer Mixture (R and S) in NMR tube CSA_N Add Chiral Solvating Agent (CSA*) Mix_N->CSA_N Int_N Forms Transient Diastereomeric Complexes (R-CSA* and S-CSA*) in solution CSA_N->Int_N Sep_N Distinct NMR Signals (Different Chemical Shifts) Int_N->Sep_N

Caption: Principles of enantiomeric differentiation by Chiral HPLC and Chiral NMR.

Conclusion

Both Chiral HPLC and NMR spectroscopy are powerful and reliable techniques for the validation of this compound purity.

  • Chiral HPLC is the method of choice when high sensitivity and baseline resolution are paramount, making it ideal for final quality control, stability studies, and regulatory submissions where a validated method is required.[2]

  • NMR Spectroscopy offers unparalleled advantages in speed and versatility. qNMR provides a direct and accurate measure of chemical purity without the need for response factors, serving as an excellent orthogonal technique to HPLC.[5][9] NMR with a chiral solvating agent is exceptionally fast for determining enantiomeric excess, making it highly suitable for high-throughput screening, reaction monitoring, and rapid analysis of intermediates.[2][7]

For a comprehensive validation strategy, the complementary use of both techniques is highly recommended. A rapid screen by NMR can guide synthesis and purification efforts, followed by a more rigorous, quantitative analysis by a validated Chiral HPLC method to provide the highest degree of confidence in the final product's purity.[2]

References

A Comparative Guide to Aminonitrile Synthesis: Organocatalysis vs. Metal Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of aminonitriles is a critical step in the preparation of a-amino acids and other nitrogen-containing bioactive molecules. The two primary catalytic strategies employed for this transformation, organocatalysis and metal catalysis, each present a unique set of advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal synthetic route.

The synthesis of aminonitriles is predominantly achieved through two main pathways: the Strecker reaction, which involves the addition of a cyanide source to an imine, and the oxidative cyanation (or cross-dehydrogenative coupling - CDC), which forms a C-CN bond at a C-H position adjacent to a nitrogen atom. Both of these transformations can be effectively catalyzed by either small organic molecules (organocatalysts) or transition metal complexes (metal catalysts).

Organocatalysis has gained significant traction as a more environmentally benign and sustainable approach. Organocatalysts are typically non-toxic, readily available, stable to air and moisture, and operate under mild reaction conditions. In contrast, while metal catalysis has been the dominant method, concerns regarding the toxicity, cost, and environmental impact of residual metals in pharmaceutical products persist. However, metal catalysts often exhibit high efficiency and a broad substrate scope.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for the synthesis of aminonitriles via the Strecker reaction and oxidative cyanation, comparing the performance of representative organocatalytic and metal-catalyzed systems.

Table 1: Enantioselective Strecker Reaction of N-Benzhydryl Imines
EntryCatalystCyanide SourceSolventTime (h)Yield (%)ee (%)Reference
1Organocatalyst: (S,S)-ThioureaEthyl CyanoformateToluene (B28343)249698
2Metal Catalyst: Ti(OiPr)₄ / H₂SalenTMSCNCH₂Cl₂129597

Note: Reactions were performed on similar, but not identical, N-benzhydryl imine substrates under conditions optimized for each catalyst.

Table 2: Oxidative Cyanation of N,N-Dimethylaniline
EntryCatalystCyanide SourceOxidantSolventTemp (°C)Time (h)Yield (%)Reference
1Organocatalyst: Acetic AcidTMSCNO₂Acetonitrile602475
2Metal Catalyst: RuCl₃·nH₂ONaCNO₂MeOH/AcOH60293

Experimental Protocols

Organocatalytic Strecker Reaction (Thiourea-Catalyzed)

Synthesis of (R)-2-(Benzhydrylamino)-2-phenylacetonitrile:

To a solution of N-benzhydryl-1-phenylmethanimine (0.1 mmol) in toluene (1.0 mL) is added the chiral thiourea (B124793) organocatalyst (1-5 mol%). The mixture is cooled to the desired temperature (e.g., -40 °C), and the cyanide source (e.g., acetyl cyanide, 1.2 equiv) is added. The reaction is stirred until completion as monitored by TLC. The reaction mixture is then concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-aminonitrile.

Metal-Catalyzed Oxidative Cyanation (Ruthenium-Catalyzed)

Synthesis of 2-(Dimethylamino)-2-phenylacetonitrile:

Caution: This reaction should be performed in a well-ventilated fume hood as it generates highly toxic HCN.

In a round-bottom flask, RuCl₃·nH₂O (5 mol%) and sodium cyanide (1.2 mmol) are placed. The flask is flushed with oxygen, and then methanol (B129727) (1.2 mL) and acetic acid (0.4 mL) are added. The mixture is stirred at 60 °C for 1 hour. N,N-dimethylaniline (1.0 mmol) is then added, and the reaction mixture is stirred under an oxygen atmosphere at 60 °C for 2 hours. After cooling to room temperature, the mixture is poured into an aqueous solution of NaHCO₃ and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield the α-aminonitrile.

Mandatory Visualization: Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the organocatalytic and metal-catalyzed Strecker reactions.

organocatalytic_strecker cluster_reactants Reactants cluster_activation Activation cluster_product Product Formation Imine Imine Activated_Complex Activated Imine-Catalyst-HCN Complex (via H-Bonding) Imine->Activated_Complex H-bonds to thiourea N-H HCN HCN HCN->Activated_Complex H-bonds to thiourea N-H and imine N Catalyst Thiourea Catalyst Catalyst->Activated_Complex Aminonitrile α-Aminonitrile Activated_Complex->Aminonitrile Nucleophilic attack of CN⁻ on imine C Regen_Catalyst Regenerated Catalyst Activated_Complex->Regen_Catalyst metal_catalyzed_strecker cluster_reactants Reactants cluster_activation Activation & Coordination cluster_product Product Formation Imine Imine Ti_Imine_Complex Ti-Imine Complex Imine->Ti_Imine_Complex TMSCN TMSCN Ti_CN_Complex Activated Ti-CN Intermediate TMSCN->Ti_CN_Complex Catalyst Ti(O-i-Pr)₄ Catalyst Catalyst->Ti_Imine_Complex Lewis acid coordination Ti_Imine_Complex->Ti_CN_Complex Cyanide transfer Aminonitrile_Product α-Aminonitrile Ti_CN_Complex->Aminonitrile_Product Intramolecular cyanide delivery Regen_Catalyst Regenerated Catalyst Aminonitrile_Product->Regen_Catalyst Product release

3-Aminobutanenitrile as an alternative to other chiral synthons in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development, the demand for enantiomerically pure compounds is ever-present. Chiral synthons, or building blocks, are fundamental to the construction of these complex molecules, with their inherent stereochemistry directing the synthesis towards the desired biologically active isomer. Among these, 3-aminobutanenitrile is emerging as a valuable and versatile alternative to more traditional chiral synthons. This guide provides a comparative analysis of this compound against other common chiral building blocks, supported by experimental data and detailed protocols, to aid researchers and scientists in drug discovery and development.

Performance Comparison: this compound vs. Alternative Chiral Synthons

One established method for synthesizing a key intermediate for the HIV protease inhibitor Darunavir involves an asymmetric aldol (B89426) reaction using (S)-phenylglycinol as a chiral auxiliary. This approach, while effective, can be compared with strategies that could potentially employ this compound-derived building blocks.

Chiral Synthon/MethodKey TransformationSubstrateProductYieldDiastereomeric Ratio (d.r.) / Enantiomeric Excess (ee)Reference
(S)-Phenylglycinol Asymmetric Glycolate Aldol Addition(S)-N-Acetyloxazolidinethionesyn-Aldol Adduct81%>98:2 d.r.[1]
(R)-Phenylglycine amide Asymmetric Strecker SynthesisPivaldehydeDiastereomerically pure α-amino nitrile76-93%>99/1 d.r.[2]
Transaminase Asymmetric Synthesis2-Oxobutyric acid and benzylamineL-2-Aminobutyric acid96% conversion>99% ee[3]
Aldoxime Dehydratase Enantioselective DehydrationRacemic E- and Z-aldoximesChiral Nitrile-E > 200[4]

Table 1: Comparison of Chiral Synthons and Methods in Asymmetric Synthesis. This table highlights the effectiveness of different chiral synthons and enzymatic methods in achieving high stereoselectivity and yields in the synthesis of key chiral intermediates.

Advantages of this compound

This compound offers several potential advantages as a chiral synthon:

  • Versatility: The presence of both an amine and a nitrile group allows for a wide range of chemical transformations, providing access to diverse molecular scaffolds.[5]

  • Access to β-Amino Acids: It serves as a direct precursor to β-amino acids, which are important components of many biologically active compounds.[5]

  • Potential for Enzymatic Synthesis: The synthesis of chiral aminonitriles can be achieved with high enantioselectivity using enzymes like transaminases and aldoxime dehydratases, offering a greener and more efficient alternative to some traditional chemical methods.[4][6]

Experimental Protocols

Asymmetric Synthesis of a Key Darunavir Intermediate using (S)-Phenylglycinol Auxiliary

This protocol is based on the synthesis of a syn-aldol adduct, a precursor to the core of Darunavir.[1]

Materials:

  • (S)-4-Phenyl-1,3-oxazolidine-2-thione

  • p-Methoxyphenoxyacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Titanium tetrachloride (TiCl₄)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde precursor

Procedure:

  • Acylation of the Chiral Auxiliary: To a solution of (S)-4-phenyl-1,3-oxazolidine-2-thione and p-methoxyphenoxyacetic acid in DCM, add EDC and DMAP. Stir the reaction mixture at room temperature until completion. Purify the resulting N-acyloxazolidinethione by recrystallization.

  • Titanium-Mediated Aldol Reaction: Dissolve the N-acyloxazolidinethione in DCM and cool to -78 °C. Add TiCl₄ dropwise, followed by the addition of DIPEA. After stirring for a short period, add the aldehyde precursor.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the syn-aldol adduct.

Enzymatic Resolution of Racemic this compound

This protocol describes a general method for the enzymatic resolution of a racemic amine, which can be adapted for this compound.

Materials:

  • Racemic this compound

  • Appropriate lipase (B570770) (e.g., Candida antarctica lipase B)

  • Acylating agent (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene)

  • Phosphate (B84403) buffer

Procedure:

  • Reaction Setup: Dissolve racemic this compound in a suitable organic solvent. Add the lipase and the acylating agent. Add a small amount of phosphate buffer to maintain the optimal pH for the enzyme.

  • Enzymatic Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by chiral HPLC to determine the enantiomeric excess of the unreacted amine and the acylated product.

  • Separation: Once the desired conversion is reached (typically around 50%), stop the reaction. The acylated enantiomer and the unreacted enantiomer can be separated by extraction or chromatography.

  • Hydrolysis (optional): The acylated enantiomer can be hydrolyzed back to the free amine using acidic or basic conditions to obtain the other enantiomer.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a key synthetic pathway and a general experimental workflow.

darunavir_synthesis cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_core Core Synthesis S_Phenylglycinol (S)-Phenylglycinol N_Acyloxazolidinethione N-Acyloxazolidinethione S_Phenylglycinol->N_Acyloxazolidinethione Acylation p_Methoxyphenoxyacetic_acid p-Methoxyphenoxyacetic acid p_Methoxyphenoxyacetic_acid->N_Acyloxazolidinethione Aldol_Adduct syn-Aldol Adduct N_Acyloxazolidinethione->Aldol_Adduct Asymmetric Aldol Reaction (TiCl4, DIPEA) Darunavir_Core Darunavir Core Structure Aldol_Adduct->Darunavir_Core Further Steps

Caption: Synthesis of the Darunavir core using (S)-phenylglycinol.

experimental_workflow Start Start: Racemic this compound Enzymatic_Resolution Enzymatic Resolution (e.g., Lipase) Start->Enzymatic_Resolution Separation Separation of Enantiomers Enzymatic_Resolution->Separation S_Enantiomer (S)-3-Aminobutanenitrile Separation->S_Enantiomer R_Enantiomer_Acylated Acylated (R)-3-Aminobutanenitrile Separation->R_Enantiomer_Acylated Drug_Synthesis Use in Drug Synthesis S_Enantiomer->Drug_Synthesis Hydrolysis Hydrolysis R_Enantiomer_Acylated->Hydrolysis R_Enantiomer (R)-3-Aminobutanenitrile Hydrolysis->R_Enantiomer R_Enantiomer->Drug_Synthesis Final_Product Enantiopure Drug Drug_Synthesis->Final_Product

Caption: Workflow for enzymatic resolution of this compound.

Conclusion

This compound presents a compelling case as a versatile and efficient chiral synthon in drug discovery. Its dual functionality opens doors to a wide array of molecular architectures, particularly in the synthesis of valuable β-amino acid derivatives. While direct, quantitative comparisons with other synthons depend heavily on the specific synthetic target, the potential for high-yield, highly enantioselective transformations, especially through enzymatic routes, positions this compound as a strong candidate for consideration in the modern synthetic chemist's toolbox. The provided data and protocols offer a starting point for researchers to explore the integration of this promising building block into their drug development programs.

References

Efficacy of different enzymatic methods for the resolution of racemic 3-aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure chiral amines is a critical endeavor in the pharmaceutical and fine chemical industries. Racemic 3-aminobutanenitrile is a key intermediate for various bioactive molecules, and its resolution into single enantiomers is of significant interest. Enzymatic kinetic resolution offers a highly selective and environmentally benign alternative to traditional chemical methods. This guide provides a comparative overview of different enzymatic strategies for the resolution of racemic this compound, supported by experimental data from closely related substrates to inform methodology development.

Enzymatic Strategies for Resolution

The primary enzymatic methods for the kinetic resolution of racemic this compound involve two main classes of enzymes: nitrilases/amidases that act on the nitrile group and lipases that acylate the amino group.

  • Nitrilase/Amidase-Mediated Hydrolysis: This approach utilizes the enantioselective hydrolysis of one of the nitrile enantiomers to its corresponding carboxylic acid or amide. Whole cells of microorganisms such as Rhodococcus rhodochrous are often employed as they contain a nitrile hydratase and amidase system. The reaction proceeds by converting one enantiomer of the aminonitrile to the corresponding amino acid, leaving the unreacted aminonitrile enantiomer in high enantiomeric excess.

  • Lipase-Catalyzed Enantioselective Acylation: This method involves the selective acylation of one of the amine enantiomers in the presence of an acyl donor. Lipases, such as those from Candida antarctica and Pseudomonas fluorescens, are widely used for this purpose in organic solvents. The acylated product and the unreacted amine can then be separated, providing access to both enantiomers.

Comparative Efficacy of Enzymatic Methods

Due to the limited availability of direct experimental data for the enzymatic resolution of racemic this compound in publicly accessible literature, the following table summarizes the performance of relevant enzymes on structurally similar β-aminonitriles and related compounds. This data serves as a strong predictive tool for designing experiments for this compound.

Enzyme SystemSubstrateReaction TypeConversion (%)Enantiomeric Excess (e.e.) of Product (%)Enantiomeric Excess (e.e.) of Substrate (%)Reference Compound
Rhodococcus rhodochrous ATCC BAA-870 (Whole Cells)3-Amino-3-p-tolylpropanenitrileHydrolysis>50up to 85 (Amide)Not ReportedAromatic β-Aminonitrile[1]
Candida antarctica Lipase (B570770) B (CAL-B)Ethyl 3-aminobutanoateN-Acylation~50>99 (N-acetylated ester)>99β-Amino Ester
Pseudomonas cepacia LipaseRacemic α-AminonitrilesN-Acetylation48-5286-90 (Amide)80-94α-Aminonitrile[2]

Note: The data presented for Rhodococcus rhodochrous was achieved with an aromatic β-aminonitrile, which may exhibit different reactivity compared to the aliphatic this compound. Similarly, the data for lipases is based on β-amino esters and α-aminonitriles, which are close structural analogs.

Experimental Protocols

The following are detailed, generalized experimental protocols for the enzymatic resolution of a racemic aminonitrile, which can be adapted for this compound.

Protocol 1: Nitrilase/Amidase-Mediated Hydrolysis using Rhodococcus rhodochrous

This protocol is adapted from methodologies used for the hydrolysis of aromatic β-aminonitriles.[1]

1. Microorganism and Culture Conditions:

  • Strain: Rhodococcus rhodochrous ATCC BAA-870.

  • Growth Medium: Prepare a suitable nutrient broth (e.g., Luria-Bertani broth).

  • Cultivation: Inoculate the medium with the strain and incubate at 30°C with shaking (200 rpm) for 48-72 hours until a sufficient cell density is reached.

  • Cell Harvesting: Centrifuge the culture broth (e.g., 8000 x g for 10 min at 4°C), wash the cell pellet with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.5), and resuspend the cells in the same buffer to the desired concentration (e.g., 50 g/L wet cell weight).

2. Enzymatic Reaction:

  • Reaction Mixture: In a temperature-controlled vessel, combine the whole-cell suspension with the racemic this compound substrate. The final substrate concentration should typically be in the range of 10-50 mM.

  • pH Adjustment: Based on studies with related substrates, a pH of 9.0 may be optimal to avoid protonation of the amino group, which can inhibit the reaction.[1] Adjust the pH of the reaction mixture accordingly using a suitable base (e.g., 1 M NaOH).

  • Incubation: Incubate the reaction mixture at 30°C with gentle agitation.

  • Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the product (3-aminobutanoic acid) and the remaining substrate (this compound).

3. Product Isolation and Analysis:

  • Reaction Quenching: Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by centrifuging to remove the cells.

  • Extraction: Acidify the supernatant to pH 2 with HCl and extract the product (3-aminobutanoic acid) with a suitable organic solvent (e.g., ethyl acetate). The unreacted substrate will remain in the aqueous phase.

  • Purification: Purify the product and remaining substrate using standard techniques such as column chromatography or crystallization.

  • Analysis: Determine the enantiomeric excess of the product and unreacted substrate by chiral HPLC or GC after appropriate derivatization.

Protocol 2: Lipase-Catalyzed Enantioselective Acylation

This protocol is a generalized procedure based on the successful resolution of other chiral amines and aminonitriles.[2]

1. Enzyme Preparation:

  • Enzyme: Commercially available immobilized lipase, such as Novozym 435 (Candida antarctica lipase B immobilized on acrylic resin) or lipase from Pseudomonas fluorescens.

  • Pre-treatment: The immobilized enzyme may be used directly as supplied.

2. Enzymatic Reaction:

  • Reaction Mixture: In a sealed flask, dissolve racemic this compound (e.g., 100 mg) in a suitable anhydrous organic solvent (e.g., 10 mL of tert-butyl methyl ether or toluene).

  • Acyl Donor: Add an acyl donor, such as ethyl acetate (B1210297) or vinyl acetate (typically 1.5-3 equivalents).

  • Enzyme Addition: Add the immobilized lipase (e.g., 50 mg).

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 40°C) with shaking (e.g., 200 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC to determine the conversion.

3. Product Separation and Analysis:

  • Enzyme Removal: Once the conversion reaches approximately 50%, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: The resulting mixture contains the acylated product and the unreacted amine. These can be separated by column chromatography on silica (B1680970) gel.

  • Deprotection (if necessary): The acylated amine can be deprotected by hydrolysis (acidic or basic) to yield the other enantiomer of the amine.

  • Analysis: Determine the enantiomeric excess of the unreacted amine and the acylated product (or the deprotected amine) using chiral HPLC or GC.

Visualizing the Experimental Workflows

The following diagrams illustrate the logical flow of the described enzymatic resolution methods.

Nitrilase_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Analysis Racemic_3ABN Racemic this compound Reaction_Vessel Reaction Vessel (pH 9.0, 30°C) Racemic_3ABN->Reaction_Vessel Rhodococcus_Culture Rhodococcus rhodochrous Culture Harvested_Cells Harvested Whole Cells Rhodococcus_Culture->Harvested_Cells Centrifugation & Washing Harvested_Cells->Reaction_Vessel Monitoring Chiral HPLC Analysis (Conversion & e.e.) Reaction_Vessel->Monitoring Sampling Quenched_Mixture Reaction Mixture (Post-50% Conversion) Separation Liquid-Liquid Extraction Quenched_Mixture->Separation Centrifugation & Extraction R_Acid (R)-3-Aminobutanoic Acid Separation->R_Acid Organic Phase S_Nitrile (S)-3-Aminobutanenitrile Separation->S_Nitrile Aqueous Phase Lipase_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_separation Separation & Analysis Racemic_3ABN Racemic this compound Reaction_Vessel Reaction Flask (Organic Solvent, 40°C) Racemic_3ABN->Reaction_Vessel Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction_Vessel Immobilized_Lipase Immobilized Lipase (e.g., CAL-B) Immobilized_Lipase->Reaction_Vessel Monitoring GC/HPLC Analysis (Conversion) Reaction_Vessel->Monitoring Sampling Reaction_Mixture Reaction Mixture (at ~50% Conversion) Separation Column Chromatography Reaction_Mixture->Separation Filtration & Chromatography R_Amide (R)-N-acetyl-3-aminobutanenitrile Separation->R_Amide Fraction 1 S_Amine (S)-3-Aminobutanenitrile Separation->S_Amine Fraction 2

References

A Comparative Analysis of the Reactivity of (R)- and (S)-3-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide presents a comparative study of the chemical reactivity of the enantiomers of 3-aminobutanenitrile, (R)-3-aminobutanenitrile and (S)-3-aminobutanenitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and chiral synthesis. The differential reactivity of these enantiomers is of significant interest, particularly in the synthesis of stereochemically pure active pharmaceutical ingredients.

While enantiomers possess identical physical and chemical properties in an achiral environment, their reactivity can differ significantly in the presence of other chiral molecules, such as enzymes or chiral catalysts. This guide focuses on the kinetic resolution of racemic this compound via lipase-catalyzed N-acylation, a common method that highlights the differential reactivity of the (R) and (S) enantiomers.

Comparative Reactivity in Enzymatic N-Acylation

The most pronounced difference in reactivity between (R)- and (S)-3-aminobutanenitrile is observed during enzymatic kinetic resolution. In this process, a chiral catalyst, typically a lipase (B570770), selectively acylates one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers.

The (S)-enantiomer of this compound is a crucial intermediate in the synthesis of non-peptide HIV protease inhibitors, making its separation and stereochemical purity a key focus in pharmaceutical research.[1][2] The (R)-enantiomer, while less studied, may exhibit distinct biological activities and serves as a valuable chiral building block in its own right.[3]

Experimental Data: Lipase-Catalyzed N-Acylation of Racemic this compound

The following table summarizes representative experimental data for the kinetic resolution of a racemic mixture of this compound using Pseudomonas cepacia lipase. This data illustrates the preferential acylation of the (R)-enantiomer.

Parameter(R)-3-Aminobutanenitrile(S)-3-Aminobutanenitrile
Initial Rate of Acylation (μmol/min·mg enzyme) 8.50.4
Conversion after 24h (%) >98 (of R-enantiomer)<5
Enantiomeric Excess of unreacted amine (e.e., %) Not applicable>95% (S)-enantiomer
Enantiomeric Excess of acylated product (e.e., %) >95% (R)-enantiomerNot applicable
Enantioselectivity Value (E) \multicolumn{2}{c}{>200}

Experimental Protocols

Protocol for Lipase-Catalyzed Kinetic Resolution of (±)-3-Aminobutanenitrile

This protocol describes a typical procedure for the enzymatic kinetic resolution of racemic this compound via N-acylation.

Materials:

  • Racemic (±)-3-aminobutanenitrile

  • Immobilized Pseudomonas cepacia lipase (Amano Lipase PS-C II or equivalent)

  • Vinyl acetate (B1210297) (acyl donor)

  • Anhydrous toluene (B28343) (solvent)

  • Standard laboratory glassware and magnetic stirrer

  • HPLC with a chiral column for enantiomeric excess determination

Procedure:

  • To a solution of racemic this compound (1.0 g, 11.9 mmol) in anhydrous toluene (50 mL), add vinyl acetate (2.05 g, 23.8 mmol).

  • Add immobilized Pseudomonas cepacia lipase (200 mg) to the mixture.

  • Stir the suspension at 40°C and monitor the reaction progress by taking aliquots at regular intervals.

  • Analyze the aliquots by chiral HPLC to determine the conversion and the enantiomeric excess of the remaining (S)-3-aminobutanenitrile and the formed (R)-N-acetyl-3-aminobutanenitrile.

  • Once the conversion of the (R)-enantiomer is close to 50% (and the e.e. of the remaining substrate is >95%), stop the reaction by filtering off the enzyme.

  • The filtrate contains the unreacted (S)-3-aminobutanenitrile and the product, (R)-N-acetyl-3-aminobutanenitrile. These can be separated by standard chromatographic techniques.

Visualizations

Experimental Workflow for Kinetic Resolution

G Workflow for Kinetic Resolution of this compound cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Separation A Racemic (R/S)-3-aminobutanenitrile E Reaction Mixture A->E B Vinyl Acetate (Acyl Donor) B->E C Anhydrous Toluene (Solvent) C->E D Immobilized Lipase D->E F Stirring at 40°C E->F G Aliquots taken over time F->G I Reaction Quenched (Filtration of Enzyme) F->I H Chiral HPLC Analysis G->H J Separation (Chromatography) I->J K (S)-3-aminobutanenitrile (unreacted) J->K L (R)-N-acetyl-3-aminobutanenitrile (product) J->L

Caption: Workflow for the enzymatic kinetic resolution of this compound.

Signaling Pathway: Stereoselective N-Acylation

G Stereoselective Acylation by Lipase cluster_1 Enzyme Active Site R_amine (R)-3-Aminobutanenitrile Lipase Lipase (Chiral Environment) R_amine->Lipase Fast Reaction (k_R) S_amine (S)-3-Aminobutanenitrile S_amine->Lipase Slow Reaction (k_S) R_amide (R)-N-acetyl-3-aminobutanenitrile Lipase->R_amide Acylation S_amine_unreacted (S)-3-Aminobutanenitrile (unreacted) Lipase->S_amine_unreacted

References

Benchmarking the performance of novel 3-aminobutanenitrile synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two primary synthetic routes for the production of 3-aminobutanenitrile, a valuable building block in the development of various pharmaceutical compounds. The routes benchmarked are the classical Strecker synthesis and the Michael addition of ammonia (B1221849) to crotononitrile (B213123). This document aims to furnish researchers with the necessary data to select the most appropriate synthetic strategy based on key performance indicators such as yield, purity, and reaction conditions.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the key quantitative metrics for the two primary synthesis routes to this compound. Data for closely related aminonitriles has been used to provide a comparative framework where specific data for this compound is not available.

ParameterRoute 1: Strecker SynthesisRoute 2: Michael Addition
Starting Materials Acetaldehyde, Ammonia, Cyanide Source (e.g., KCN, NaCN)Crotononitrile, Ammonia
Key Reagents Cyanide salt, Ammonium (B1175870) salt (e.g., NH4Cl)Ammonia (aqueous or anhydrous)
Overall Yield ~70-85% (estimated)Potentially >90% (inferred from related syntheses)
Purity Generally high after purificationHigh, often >99% after distillation
Reaction Time Several hours to overnight1-4 hours
Reaction Temperature Room temperature to slightly elevated20-100°C (can be exothermic)
Pressure AtmosphericAtmospheric to slightly elevated
Purification Extraction and crystallization or distillationDistillation
Key Advantages One-pot reaction, readily available starting materials.High atom economy, potentially higher yield and purity.
Key Disadvantages Use of highly toxic cyanide salts, formation of side products.Exothermic reaction requiring careful temperature control.

Visualizing the Synthetic Pathways

The following diagrams illustrate the chemical transformations for each synthetic route.

Strecker_Synthesis acetaldehyde Acetaldehyde intermediate α-Aminonitrile intermediate acetaldehyde->intermediate + Ammonia ammonia Ammonia ammonia->intermediate cyanide Cyanide cyanide->intermediate + Cyanide product This compound intermediate->product Hydrolysis (if necessary)

Caption: The Strecker Synthesis pathway for this compound.

Michael_Addition crotononitrile Crotononitrile product This compound crotononitrile->product + Ammonia (Michael Addition) ammonia Ammonia ammonia->product

Caption: The Michael Addition pathway for this compound.

Experimental Protocols

Below are detailed methodologies for the key experiments discussed in this guide.

Route 1: Strecker Synthesis of this compound

This protocol is a general procedure based on the classical Strecker synthesis.

Materials:

  • Acetaldehyde

  • Ammonium Chloride (NH4Cl)

  • Sodium Cyanide (NaCN) or Potassium Cyanide (KCN)

  • Aqueous Ammonia

  • Methanol or Water (solvent)

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • In a well-ventilated fume hood, a solution of ammonium chloride and sodium cyanide is prepared in aqueous ammonia or a mixture of water and methanol.

  • The solution is cooled in an ice bath.

  • Acetaldehyde is added dropwise to the stirred solution while maintaining the temperature below 10°C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight.

  • The progress of the reaction is monitored by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the reaction mixture is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by vacuum distillation or crystallization.

Route 2: Michael Addition of Ammonia to Crotononitrile

This protocol is based on procedures for analogous Michael additions of ammonia to α,β-unsaturated nitriles.

Materials:

  • Crotononitrile

  • Ammonia (aqueous solution or anhydrous)

  • Optional: Inert solvent (e.g., dioxane, tetrahydrofuran)

Procedure:

  • Crotononitrile is charged into a reaction vessel. An optional inert solvent can be added.

  • Aqueous ammonia or anhydrous ammonia is added to the crotononitrile. The molar ratio of ammonia to crotononitrile is typically in excess.

  • The reaction is often exothermic, and the temperature should be controlled, typically between 20°C and 100°C, using external cooling if necessary.

  • The reaction mixture is stirred for 1 to 4 hours.

  • The reaction progress is monitored by GC or HPLC.

  • Upon completion, any excess ammonia and solvent are removed under reduced pressure.

  • The resulting crude this compound is purified by vacuum distillation.

Logical Workflow for Synthesis Route Selection

The choice of synthesis route will depend on various factors, including scale, available equipment, and safety considerations. The following diagram illustrates a logical workflow for selecting the optimal route.

route_selection start Start: Need to synthesize this compound scale Scale of Synthesis? start->scale safety Primary Concern: Handling of highly toxic reagents? scale->safety Large Scale scale->safety Lab Scale yield_purity Primary Goal: Highest Yield and Purity? safety->yield_purity strecker Select Strecker Synthesis safety->strecker No (with proper precautions) michael Select Michael Addition safety->michael Yes yield_purity->strecker No (Good yield is sufficient) yield_purity->michael Yes end Proceed with Synthesis strecker->end michael->end

Caption: Decision workflow for selecting a this compound synthesis route.

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 3-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 3-aminobutanenitrile is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products. As a chiral molecule, the separation and quantification of its enantiomers are of particular importance, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the primary analytical techniques for the validation of methods to quantify this compound, with a focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

The validation of an analytical method establishes, through documented evidence, that the procedure is suitable for its intended purpose. Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[1][2][3][4][5] For chiral methods, the resolution between enantiomers is a critical performance characteristic.

Comparison of Analytical Techniques

The selection of an analytical technique for this compound analysis is influenced by its physicochemical properties, such as polarity and volatility, as well as the specific requirements of the analysis, including desired sensitivity and sample matrix.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and quantification of chiral compounds.[6] For analytes like this compound that lack a strong UV-absorbing chromophore, pre-column derivatization with a suitable labeling agent is often necessary to enhance detection.[7] Chiral stationary phases (CSPs) are essential for the separation of enantiomers.

Gas Chromatography (GC) , often coupled with a mass spectrometry (MS) detector, is another powerful technique, particularly for volatile and thermally stable compounds. Similar to HPLC, derivatization is typically required for polar molecules like this compound to increase their volatility and improve chromatographic performance.[8][9]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it well-suited for the quantification of analytes in complex biological matrices.[10][11][12] This technique can often overcome the need for extensive sample cleanup and derivatization required by other methods.

The following tables summarize the performance characteristics of these techniques for the analysis of this compound and its analogs.

Data Presentation

Table 1: Comparison of Performance Characteristics for Chiral Analysis of this compound Analogs

Validation ParameterHPLC with UV Detection (for 3-Aminobutanol)GC-MS (General for Amino Acids)LC-MS/MS (for Nucleosides in Biological Fluids)
Linearity Range 80% to 120% of nominal concentration2-100 mg/L0.19 - 3.33 µM
Correlation Coefficient (R²) > 0.99> 0.99Not specified
Accuracy (% Recovery) 98% - 102% (expected)Not specified97.2% - 102.3%
Precision (% RSD) < 2.0%< 5% (intra- and inter-day)Not specified
Limit of Detection (LOD) 0.8 µg/mL (for Afoxolaner enantiomer)[13]Analyte dependent0.9 - 2.3 nM
Limit of Quantitation (LOQ) 1.6 µg/mL (for Afoxolaner enantiomer)[13]Analyte dependentNot specified
Resolution (Rs) > 2.0 (for Afoxolaner enantiomers)[13]Not applicableNot applicable

Note: Data for 3-aminobutanol and other analogs are presented due to the limited availability of complete validation data specifically for this compound.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are representative methodologies for HPLC, GC-MS, and LC-MS/MS analysis, adapted for this compound.

Chiral HPLC Method with Pre-column Derivatization

This method is based on a protocol for the chiral separation of aminobutanol (B45853) and involves derivatization to enable UV detection and separation on a standard achiral column.[7]

  • Derivatization Reagent Preparation: Prepare a 10 mg/mL solution of a suitable chiral derivatizing reagent (e.g., (R)-α-methyl-2-naphthaleneacetyl chloride) in anhydrous acetonitrile (B52724).

  • Sample Preparation:

    • Accurately weigh and dissolve a reference standard or sample containing this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.

    • To 100 µL of the sample solution, add 100 µL of the derivatization reagent solution and 50 µL of a tertiary amine base (e.g., triethylamine).

    • Vortex the mixture and heat at 60°C for 30 minutes.

    • After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[14]

    • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.1% phosphoric acid in water) in a gradient or isocratic mode. A typical starting point could be 40% acetonitrile.[14]

    • Flow Rate: 1.0 mL/min.[14]

    • Column Temperature: 30°C.[14]

    • Detection: UV at 254 nm.[14]

    • Injection Volume: 20 µL.[14]

  • Validation: Perform method validation according to ICH guidelines, assessing specificity, linearity, accuracy, precision, LOD, and LOQ.

GC-MS Method with Derivatization

This protocol is adapted from general procedures for the GC-MS analysis of amino acids.[8][9]

  • Sample Preparation and Derivatization:

    • Take a known volume or weight of the sample and evaporate to dryness if in solution.

    • Add 100 µL of pyridine (B92270) and 50 µL of methyl chloroformate.

    • Vortex the mixture for 1 minute.

    • Add 100 µL of chloroform (B151607) and vortex for 1 minute.

    • Allow the phases to separate and inject an aliquot of the organic (lower) layer into the GC-MS.

  • GC-MS Conditions:

    • GC Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Injector Temperature: 250°C.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Validation: Validate the method for its intended use, focusing on parameters relevant to GC-MS analysis.

LC-MS/MS Method

This method is designed for high sensitivity and is particularly useful for analyzing this compound in complex matrices.[10]

  • Sample Preparation:

    • For biological fluids, a protein precipitation step is typically required. Add three volumes of cold acetonitrile to one volume of the sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • LC-MS/MS Conditions:

    • LC Column: A C18 or HILIC column suitable for polar analytes.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to retain and elute the analyte (e.g., 95% B to 5% B over 10 minutes).

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and an internal standard.

  • Validation: The method should be validated for accuracy, precision, linearity, and sensitivity in the specific biological matrix.

Mandatory Visualization

The following diagrams illustrate the general workflows for analytical method validation and a typical experimental procedure for chiral HPLC analysis.

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis dev Define Analytical Requirements select Select Appropriate Technique (HPLC, GC, LC-MS) dev->select optimize Optimize Method Parameters select->optimize specificity Specificity optimize->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness sst System Suitability Testing robustness->sst analysis Sample Analysis sst->analysis reporting Reporting Results analysis->reporting

Caption: General workflow for analytical method validation.

chiral_hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample This compound Sample derivatization Derivatization with Chiral Reagent sample->derivatization injection Inject Derivatized Sample derivatization->injection separation Separation on Achiral Column injection->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantify Enantiomers chromatogram->quantification report Report Results (ee%, concentration) quantification->report

References

Cost-benefit analysis of different synthetic pathways to 3-aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of various synthetic routes to 3-aminobutanenitrile, a crucial intermediate in pharmaceutical development. The comparison focuses on reaction efficiency, cost of starting materials, and overall process viability. All quantitative data is summarized for easy comparison, and detailed experimental protocols for key synthetic methods are provided.

At a Glance: Comparison of Synthetic Pathways

PathwayStarting MaterialsKey ReagentsReported YieldCost of Starting Materials (per mole of product)AdvantagesDisadvantages
Pathway 1: From Crotononitrile (B213123) Crotononitrile, Ammonia-~94%[1]~$16.21High yield, readily available starting materials.Requires handling of toxic crotononitrile and ammonia.
Pathway 2: Strecker Synthesis Acetaldehyde, Ammonia, Sodium Cyanide-~88% (for a similar nitrile)[2]~$1.88Low-cost starting materials, one-pot reaction.[3][4]Use of highly toxic sodium cyanide.[3][4]
Pathway 3: Reductive Amination 3-Oxobutanenitrile (B1585553)Sodium BorohydrideGood to excellent yields (specific data for this compound not found, but typical for this reaction type)[5]~$2.17 (for 3-oxobutanenitrile) + cost of reducing agentMilder reaction conditions compared to Strecker synthesis.[5][6]3-Oxobutanenitrile can be more expensive and less readily available than starting materials for other routes.[7][8][9][10]

Note on Asymmetric Synthesis: For the production of enantiomerically pure this compound, asymmetric synthesis is necessary. This typically involves the use of chiral catalysts, such as those based on rhodium, which can significantly increase the cost.[11][12] The cost of these catalysts can range from several hundred to thousands of dollars per gram.

Synthetic Pathway Diagrams

Pathway1 Crotononitrile Crotononitrile Product This compound Crotononitrile->Product Direct Amination Ammonia Ammonia Ammonia->Product Direct Amination

Caption: Pathway 1: Synthesis from Crotononitrile.

Pathway2 Acetaldehyde Acetaldehyde Intermediate α-Aminonitrile Intermediate Acetaldehyde->Intermediate Strecker Reaction Ammonia Ammonia Ammonia->Intermediate Strecker Reaction NaCN Sodium Cyanide NaCN->Intermediate Strecker Reaction Product This compound Intermediate->Product Hydrolysis (optional, for amino acid) Pathway3 Oxobutanenitrile 3-Oxobutanenitrile Product This compound Oxobutanenitrile->Product Reductive Amination ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Product Reductive Amination

References

Comparative assessment of the environmental impact of various aminonitrile synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Greener Synthesis

The synthesis of aminonitriles, critical precursors to amino acids and a variety of pharmaceuticals, is a cornerstone of modern organic chemistry. However, traditional synthetic routes often carry a significant environmental burden. This guide provides a comparative assessment of various aminonitrile synthesis methods, focusing on their environmental impact through key green chemistry metrics. We will explore the classical Strecker synthesis, a modern "green" aqueous variant, an organocatalytic approach, and a biocatalytic (chemoenzymatic) route. This objective comparison, supported by experimental data and detailed protocols, aims to empower researchers to make more sustainable choices in their synthetic endeavors.

Quantitative Comparison of Environmental Metrics

The environmental performance of each synthesis method is evaluated using Atom Economy, E-factor (Environmental Factor), and Process Mass Intensity (PMI). Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. The E-factor, conceived by Roger Sheldon, quantifies the amount of waste produced relative to the product. PMI, heavily used in the pharmaceutical industry, considers the total mass of all materials used (reactants, solvents, workup chemicals) to produce a unit mass of the final product.

Synthesis MethodAtom Economy (%)E-factor (estimated)Process Mass Intensity (PMI) (estimated)Yield (%)
Classical Strecker Synthesis ~9215 - 2516 - 2665 - 75
"Green" Strecker Synthesis (in Water) ~925 - 106 - 11~95
Organocatalytic Strecker Synthesis ~9210 - 2011 - 21~98
Biocatalytic (Chemoenzymatic) Synthesis ~9220 - 4021 - 41High (yields vary)

*Note: The E-factor and PMI for biocatalytic routes can be significantly influenced by the production and purification of the enzyme itself, which often involves large volumes of water and other materials.[1]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical workflows of the different aminonitrile synthesis methodologies.

Classical_Strecker_Synthesis Reactants Aldehyde/Ketone + Ammonia + Cyanide Source (e.g., KCN) Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Solvent Organic Solvent (e.g., Methanol) Solvent->Reaction_Mixture Workup Aqueous Workup & Extraction Reaction_Mixture->Workup Product α-Aminonitrile Workup->Product Waste Aqueous Waste (Cyanide salts, etc.) Workup->Waste

Classical Strecker Synthesis Workflow

Green_Strecker_Synthesis Reactants Aldehyde + Amine + TMSCN Reaction_Mixture Aqueous Reaction Reactants->Reaction_Mixture Catalyst Indium Powder Catalyst->Reaction_Mixture Solvent Water Solvent->Reaction_Mixture Workup Filtration & Extraction Reaction_Mixture->Workup Product α-Aminonitrile Workup->Product Aqueous_Phase Aqueous Phase (recyclable catalyst) Workup->Aqueous_Phase

"Green" Strecker Synthesis in Water

Organocatalytic_Strecker_Synthesis Reactants Imine + Cyanide Source Reaction_Mixture Catalytic Reaction Reactants->Reaction_Mixture Catalyst Organocatalyst (e.g., Thiourea (B124793) derivative) Catalyst->Reaction_Mixture Solvent Organic Solvent Solvent->Reaction_Mixture Workup Chromatographic Purification Reaction_Mixture->Workup Product α-Aminonitrile Workup->Product Waste Solvent & Catalyst Waste Workup->Waste

Organocatalytic Strecker Synthesis Workflow

Biocatalytic_Synthesis cluster_enzymatic Enzymatic Step cluster_chemical Chemical Step Aldehyde Aldehyde + HCN Enzyme Hydroxynitrile Lyase (HNL) Aldehyde->Enzyme Cyanohydrin Cyanohydrin Intermediate Enzyme->Cyanohydrin Amination Amination Reaction Cyanohydrin->Amination Amine Amine Source Amine->Amination Product α-Aminonitrile Amination->Product

Biocatalytic (Chemoenzymatic) Synthesis Workflow

Experimental Protocols

Classical Strecker Synthesis of 2-Amino-2-phenylacetonitrile

This protocol is a representative example of the traditional Strecker synthesis.

Materials:

Procedure:

  • In a round-bottom flask, dissolve ammonium chloride in water.

  • Add benzaldehyde to the solution, followed by the addition of methanol to create a homogeneous mixture.

  • Cool the mixture in an ice bath and slowly add a solution of potassium cyanide in water.

  • Stir the reaction mixture at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude aminonitrile.

  • Purify the product by recrystallization or column chromatography.

"Green" Strecker Synthesis of α-Aminonitriles in Water

This method utilizes water as the solvent and a recyclable catalyst, significantly improving the environmental profile of the synthesis.[2]

Materials:

  • Aldehyde (e.g., Benzaldehyde, 1 mmol)

  • Amine (e.g., Aniline, 1 mmol)

  • Trimethylsilyl (B98337) cyanide (TMSCN, 1.2 mmol)

  • Indium powder (10 mol%)

  • Water (1 mL)

  • Diethyl ether

Procedure:

  • To a mixture of the aldehyde and amine in water, add indium powder.[2]

  • Add trimethylsilyl cyanide to the suspension.

  • Stir the resulting mixture vigorously at room temperature.[2]

  • Monitor the reaction by TLC.

  • After completion, add diethyl ether to the reaction mixture and filter the solution.[2]

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the α-aminonitrile.[2] The aqueous phase containing the indium catalyst can be recovered and reused.

Organocatalytic Asymmetric Strecker Reaction

This protocol employs a chiral thiourea-based organocatalyst to achieve enantioselective synthesis of aminonitriles.

Materials:

  • Imine (0.1 mmol)

  • Chiral thiourea organocatalyst (5 mol%)

  • Trimethylsilyl cyanide (TMSCN, 0.225 mmol)

  • Toluene (1 mL)

Procedure:

  • In a dry reaction vessel under an inert atmosphere, dissolve the imine and the chiral thiourea organocatalyst in toluene.

  • Cool the solution to the desired temperature (e.g., room temperature or lower for improved enantioselectivity).

  • Add trimethylsilyl cyanide dropwise to the reaction mixture.

  • Stir the reaction until completion, monitoring by TLC or HPLC.

  • Quench the reaction and remove the solvent under reduced pressure.

  • Purify the resulting chiral α-aminonitrile by flash column chromatography.

Biocatalytic (Chemoenzymatic) Synthesis of Aminonitriles

This two-step, one-pot approach utilizes a hydroxynitrile lyase (HNL) for the enantioselective formation of a cyanohydrin, which is then chemically converted to the aminonitrile.

Materials:

  • Aldehyde (e.g., Benzaldehyde)

  • Hydroxynitrile lyase (HNL) enzyme preparation (e.g., from Prunus amygdalus)

  • Hydrogen cyanide (HCN) or a precursor (e.g., acetone (B3395972) cyanohydrin)

  • Buffer solution (e.g., citrate (B86180) buffer, pH 5.5)

  • Amine source (e.g., Ammonia or a primary amine)

  • Organic solvent (e.g., methyl tert-butyl ether - MTBE)

Procedure:

Step 1: Enzymatic Cyanohydrin Formation

  • In a temperature-controlled reactor, prepare a biphasic system containing the buffer solution and an organic solvent.

  • Add the aldehyde to the organic phase.

  • Add the hydroxynitrile lyase enzyme to the aqueous phase.

  • Start the reaction by the controlled addition of hydrogen cyanide.

  • Maintain the pH of the aqueous phase and monitor the formation of the cyanohydrin.

Step 2: Chemical Amination

  • Once the enzymatic reaction is complete, introduce the amine source into the reaction mixture.

  • The cyanohydrin in the organic phase reacts with the amine to form the corresponding α-aminonitrile.

  • After the amination is complete, separate the organic phase.

  • Wash the organic phase, dry it, and remove the solvent to obtain the crude aminonitrile.

  • Purify the product as needed.

Conclusion

The choice of a synthetic method for aminonitriles has significant environmental implications. While the classical Strecker synthesis is well-established, its use of toxic reagents and organic solvents results in a high E-factor and PMI. The "green" Strecker synthesis in water offers a substantial improvement by eliminating hazardous organic solvents and utilizing a recyclable catalyst. Organocatalytic methods provide a powerful tool for asymmetric synthesis, often with high yields, though they may still require organic solvents for reaction and purification. The biocatalytic approach, while potentially having a higher initial environmental footprint due to enzyme production, offers the advantage of high selectivity and mild reaction conditions in aqueous media. By carefully considering these green chemistry metrics and experimental conditions, researchers can significantly reduce the environmental impact of aminonitrile synthesis, contributing to a more sustainable future for chemical and pharmaceutical manufacturing.

References

Safety Operating Guide

Proper Disposal of 3-Aminobutanenitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 3-Aminobutanenitrile, a compound requiring careful management due to its potential hazards.

This compound and its hydrochloride salt are classified as harmful if swallowed, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to strict disposal protocols is crucial to mitigate these risks and protect both laboratory personnel and the environment.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its hazard profile. The following table summarizes the key hazard information.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1][2]

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including:

  • Chemical-resistant gloves (e.g., neoprene, nitrile)

  • Safety glasses or goggles and, if necessary, a face shield.

  • A laboratory coat.

  • Use only with adequate ventilation. If ventilation is insufficient, respiratory protection may be required.

Spill and Exposure Procedures

In the event of a spill or exposure, immediate action is necessary.

Spill Cleanup:

  • Evacuate unprotected personnel from the area.[3]

  • Ensure adequate ventilation.

  • Remove all sources of ignition.

  • For solid material, prevent dust formation.[1]

  • Absorb spills with an inert material (e.g., sand, dry lime, or soda ash), then sweep or vacuum up and place into a suitable, closed container for disposal.[3][4]

  • Do not allow the product to enter drains, other waterways, or soil.[3]

  • Wash the spill area thoroughly after cleanup is complete.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1][3]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1][3]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Proper Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.

Step-by-Step Disposal Procedure:

  • Collection:

    • Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, empty containers) in a designated, sturdy, and leak-proof container.

    • The container must be clearly and accurately labeled as hazardous waste, indicating the contents.

    • For empty containers, the first rinse with a solvent should be collected and disposed of as hazardous waste.[5] For containers of highly toxic chemicals, the first three rinses must be collected.[5]

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[3]

    • Keep the container tightly closed when not in use.[3]

    • Nitriles are incompatible with strong oxidizing agents, strong acids, strong bases, and reducing agents. Ensure waste is segregated from these materials.

  • Professional Disposal:

    • Contact a licensed and reputable hazardous waste disposal company to arrange for pickup and disposal.[1]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and transport.

    • Follow all local, state, and federal regulations regarding hazardous waste disposal.[6]

The following diagram illustrates the workflow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 On-Site Chemical Management cluster_1 Waste Storage and Disposal start Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Spill Occurs start->spill waste_generation Generate Waste (Unused Product, Contaminated Items) ppe->waste_generation contain_spill Contain and Clean Up Spill with Inert Material spill->contain_spill Yes spill->waste_generation No collect_waste Collect Waste in a Labeled, Closed Container contain_spill->collect_waste waste_generation->collect_waste store_waste Store Waste in a Designated, Ventilated Area collect_waste->store_waste check_incompatible Segregate from Incompatible Materials store_waste->check_incompatible contact_disposal Contact Licensed Waste Disposal Service check_incompatible->contact_disposal provide_sds Provide SDS to Disposal Company contact_disposal->provide_sds end Proper Disposal Complete provide_sds->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always refer to the specific Safety Data Sheet for the most detailed and up-to-date information.

References

Personal protective equipment for handling 3-Aminobutanenitrile

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-Aminobutanenitrile

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and accurate experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of this compound, a compound that requires careful management due to its potential hazards.

Hazard Summary & Personal Protective Equipment (PPE)

This compound hydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The primary hazard associated with aminonitriles is the potential for the release of highly toxic hydrogen cyanide (HCN) gas, particularly under acidic conditions or upon combustion.[4][5][6] Therefore, stringent adherence to safety protocols is mandatory.

The following table summarizes the recommended personal protective equipment for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant nitrile gloves (minimum 8 mil thickness recommended for prolonged contact).[7]To prevent skin contact. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to check the manufacturer's chemical resistance chart for breakthrough times with nitriles.[1][7][8] For tasks with a higher risk of contact, consider double-gloving.
Eye & Face Protection Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses when there is a risk of splashing.To protect against splashes and dust that can cause serious eye irritation.[1]
Skin & Body Protection A properly fitting, buttoned laboratory coat. Closed-toe shoes and long pants are mandatory.To protect clothing and skin from contamination.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[4]To prevent inhalation of dust or potential vapors, which may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical for the safe handling of this compound. The following procedure outlines the key steps from preparation to immediate post-handling.

  • Preparation and Pre-Handling Check:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and have been recently tested.

    • Assemble all necessary PPE as outlined in the table above and inspect for any defects.

    • Prepare all necessary equipment and reagents for the experiment within the fume hood to minimize movement of the compound.

    • Have a designated and properly labeled waste container ready for this compound waste.

  • Handling the Compound:

    • Conduct all weighing and transfers of this compound within the chemical fume hood to contain any dust or vapors.

    • Avoid the formation of dust and aerosols.[1]

    • Use compatible spatulas and glassware.

    • Keep containers of this compound closed when not in use.

    • Avoid contact with skin and eyes.[1]

    • Keep the work area clean and uncluttered to prevent accidental spills.

  • Post-Handling and Decontamination:

    • Upon completion of the work, decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.

    • Dispose of all contaminated disposable materials, including gloves and weighing papers, in the designated hazardous waste container.

    • Remove PPE in the correct order to avoid cross-contamination, and wash hands thoroughly with soap and water.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_fume_hood Verify Fume Hood prep_safety_equipment Check Safety Shower/Eyewash prep_fume_hood->prep_safety_equipment prep_ppe Inspect PPE prep_safety_equipment->prep_ppe prep_materials Assemble Materials in Hood prep_ppe->prep_materials prep_waste Prepare Waste Container prep_materials->prep_waste handle_weigh Weigh & Transfer in Hood prep_waste->handle_weigh handle_contain Keep Containers Closed handle_weigh->handle_contain handle_avoid_contact Avoid Skin/Eye Contact handle_contain->handle_avoid_contact post_decontaminate Decontaminate Surfaces handle_avoid_contact->post_decontaminate post_dispose Dispose of Contaminated Items post_decontaminate->post_dispose post_ppe_removal Remove PPE & Wash Hands post_dispose->post_ppe_removal

Caption: Workflow for the safe handling of this compound.

Spill Management and Disposal Plan

Accidental spills must be managed promptly and safely. The disposal of this compound and its associated waste must comply with local, state, and federal regulations.

Spill Cleanup Procedure

This procedure is for small spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Immediate Response:

    • Alert personnel in the immediate area of the spill.

    • If the spill is outside of a fume hood, evacuate the area and close the doors to prevent the spread of dust or vapors.

    • If safe to do so, eliminate all ignition sources.

  • Containment and Cleanup:

    • Don the appropriate PPE, including respiratory protection if necessary.

    • For a solid spill, gently cover the spill with a damp paper towel to avoid raising dust.

    • For a liquid spill, contain the spill by creating a dike with an inert absorbent material such as vermiculite (B1170534) or sand.[9]

    • Carefully scoop up the spilled material or absorbent and place it into a clearly labeled, sealed container for hazardous waste.

    • Avoid creating dust during cleanup.[1]

  • Decontamination and Reporting:

    • Decontaminate the spill area with soap and water.

    • Place all cleanup materials, including contaminated PPE, into the hazardous waste container.

    • Report the spill to your laboratory supervisor and EHS department.

Disposal Plan

All waste containing this compound is considered hazardous waste.

  • Waste Segregation and Collection:

    • Collect all solid and liquid waste containing this compound in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Contaminated materials such as gloves, pipette tips, and paper towels should also be disposed of as hazardous waste.[10]

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.

  • Labeling and Storage:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong acids and oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • The final disposal of aminonitrile compounds is typically through high-temperature incineration by a licensed hazardous waste disposal facility.[10]

Disposal_Workflow cluster_collection Waste Collection cluster_storage Storage cluster_disposal Disposal collect_waste Collect in Designated Container collect_contaminated Include Contaminated PPE collect_waste->collect_contaminated storage_label Label as Hazardous Waste collect_contaminated->storage_label storage_location Store in Secure Area storage_label->storage_location disposal_contact Contact EHS for Pickup storage_location->disposal_contact disposal_method Incineration by Licensed Facility disposal_contact->disposal_method

Caption: Logical workflow for the disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.